molecular formula C6H7NO B3203928 3-Methyl-4-hydroxypyridine CAS No. 10249-36-2

3-Methyl-4-hydroxypyridine

Cat. No.: B3203928
CAS No.: 10249-36-2
M. Wt: 109.13 g/mol
InChI Key: RZUBLMCZJPIOPF-UHFFFAOYSA-N
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Description

3-Methyl-4-hydroxypyridine is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy-3-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBLMCZJPIOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944941
Record name 3-Methylpyridin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22280-02-0
Record name 3-Methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-methylpyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4-hydroxypyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Methyl-4-hydroxypyridine, a heterocyclic compound of significant interest, occupies a critical nexus in medicinal chemistry and organic synthesis. Its structural nuances and versatile reactivity have positioned it as a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of this compound, delving into its fundamental chemical properties, established synthetic routes, and diverse applications, with a particular focus on its relevance to drug discovery and development. By synthesizing key data and outlining detailed experimental protocols, this document aims to serve as an essential resource for researchers navigating the complexities of this important molecule.

Core Molecular Attributes and Physicochemical Data

This compound, also known by its synonyms 4-Hydroxy-3-picoline and 3-Methyl-4-pyridinole, is a substituted pyridine derivative. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 22280-02-0[1][2][3]
Molecular Formula C6H7NO[3]
Molecular Weight 109.13 g/mol [3]
Melting Point ca. 168°C[3]
Boiling Point 359.1±22.0 °C (Predicted)[3]
Density 1.120±0.06 g/cm3 (Predicted)[3]
Water Solubility Soluble (14 g/L at 25°C)[3]
pKa 5.59±0.18 (Predicted)[3]
Appearance Light Yellow to Dark Yellow Solid[3]
Molecular Structure and Tautomerism

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the pyridinol (hydroxy) form and the pyridone (keto) form.[4] This equilibrium is highly sensitive to the solvent environment. In non-polar solvents, the hydroxy form is generally favored, whereas in polar, protic solvents, the pyridone form often predominates.[4] This phenomenon significantly influences its reactivity and must be considered when interpreting spectroscopic data and designing synthetic strategies.[4]

Tautomerism cluster_hydroxy Hydroxy Form (Pyridinol) cluster_keto Keto Form (Pyridone) hydroxy 3-Methylpyridin-4-ol img_hydroxy img_hydroxy img_keto img_keto img_hydroxy->img_keto Equilibrium keto 3-Methyl-1H-pyridin-4-one caption Tautomeric equilibrium of this compound.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Manufacturing

A well-established and robust synthetic route to this compound involves a multi-step process starting from 3-methylpyridine.[5] This strategy leverages common and well-understood reaction classes, making it amenable to laboratory-scale synthesis and potential scale-up.

Overall Synthetic Workflow

The synthesis can be conceptually broken down into three main stages: nitration, reduction, and finally, diazotization followed by hydrolysis.

Synthesis_Workflow Start 3-Methylpyridine Intermediate1 3-Methyl-4-nitropyridine-1-oxide Start->Intermediate1 Nitration Intermediate2 3-Methyl-4-aminopyridine Intermediate1->Intermediate2 Reduction FinalProduct This compound Intermediate2->FinalProduct Diazotization & Hydrolysis caption Overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-nitropyridine-1-oxide [5][6]

  • In a round-bottom flask, cautiously add 3-methylpyridine-1-oxide to concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add fuming nitric acid to this mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, gradually heat the reaction mixture to 100-105 °C and maintain this temperature for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry to obtain 3-methyl-4-nitropyridine-1-oxide.

Protocol 2: Synthesis of 3-Methyl-4-aminopyridine [5]

  • Dissolve 3-methyl-4-nitropyridine-1-oxide in ethanol in a pressure vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically to 5 bar) and stir the reaction mixture at room temperature for 36 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain 3-methyl-4-aminopyridine.

Protocol 3: Synthesis of this compound [5]

  • Dissolve 3-methyl-4-aminopyridine in a dilute solution of sulfuric acid in water, cooling the mixture in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Gently heat the reaction mixture to induce hydrolysis of the diazonium salt, leading to the formation of this compound.

  • Cool the reaction mixture and neutralize it to precipitate the product.

  • Filter, wash, and recrystallize the crude product from a suitable solvent to obtain pure this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Nitration of 3-Methylpyridine-1-oxideH₂SO₄, HNO₃-100-105270-73
2Reduction of 3-Methyl-4-nitropyridine-1-oxide10% Pd/C, H₂EthanolRoom Temp.36~95
3Diazotization & HydrolysisNaNO₂, H₂SO₄, H₂OWater0-5 then heat-Variable

Note: The yield for Step 3 can vary and is typically moderate. Optimization may be required.[5]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and medicinal chemistry.[7][8] Its unique structure is a key motif in various biologically active molecules.[7]

Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[1][8] Its applications span a wide range of therapeutic areas, including cardiovascular and nervous system diseases.[8] The hydroxypyridine core allows for diverse chemical transformations, enabling the construction of complex molecular architectures.[7]

Notably, it is an intermediate for the synthesis of a second-generation agonist of the orphan G-protein coupled receptor GPR119, which is a target for the treatment of diabetes.[1]

Iron Chelation Therapy

Derivatives of 3-hydroxypyridin-4-one are well-known for their ability to act as iron chelators.[9] Iron overload is a serious medical condition that can lead to organ damage. Chelation therapy is employed to remove excess iron from the body.[9] Deferiprone, a methyl-substituted 3-hydroxypyridin-4-one, is an orally active iron chelator used in treating transfusional iron overload.[9] These compounds form stable 3:1 complexes with iron(III), which are then excreted.[9]

Iron_Chelation cluster_body Body Iron_Pools Excess Iron (e.g., in Hepatocytes) Complex Stable Iron(III) Complex (Water-Soluble) Iron_Pools->Complex Chelation Chelator 3-Hydroxypyridin-4-one Derivative Chelator->Complex Excretion Excretion (Urine/Bile) Complex->Excretion Elimination caption Mechanism of iron chelation by 3-hydroxypyridin-4-ones.

Sources

An In-depth Technical Guide to the Tautomeric Equilibrium of 3-Methyl-4-hydroxypyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the tautomeric equilibrium of 3-Methyl-4-hydroxypyridine in solution. It is designed for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven experimental methodologies. The guide delves into the structural aspects of the tautomers, the profound influence of the solvent environment and pH on the equilibrium, and the spectroscopic techniques integral to its characterization. Detailed protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside a discussion of computational approaches for theoretical prediction. This document aims to be a definitive resource for understanding and investigating the tautomerism of this important heterocyclic scaffold.

Introduction: The Dynamic Nature of Tautomerism

Tautomerism, the chemical phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is of paramount importance in medicinal chemistry and drug development.[1] These different tautomers can exhibit distinct physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capabilities, which in turn can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1] this compound, a key heterocyclic motif, is a prime example of a molecule that undergoes this dynamic equilibrium.[2]

This compound exists as a mixture of two primary tautomeric forms: the hydroxy (enol) form (3-Methylpyridin-4-ol) and the pyridone (keto) form (3-Methyl-1H-pyridin-4-one) .[2] The equilibrium between these two forms is not static but is highly sensitive to the surrounding chemical environment, most notably the solvent.[2] Understanding and quantifying this equilibrium is crucial for predicting molecular behavior in different biological milieus.

Tautomeric_Equilibrium Tautomer1 3-Methylpyridin-4-ol (Hydroxy/Enol Form) Tautomer2 3-Methyl-1H-pyridin-4-one (Pyridone/Keto Form) Tautomer1->Tautomer2 Proton Transfer

Caption: Tautomeric equilibrium of this compound.

The Profound Influence of the Solvent Environment

The position of the tautomeric equilibrium of this compound is dictated in large part by the polarity and hydrogen-bonding capabilities of the solvent.[2] This phenomenon can be rationalized by considering the differential solvation of the two tautomers.

  • Non-polar, aprotic solvents (e.g., hexane, cyclohexane, chloroform) generally favor the less polar hydroxy tautomer .[2] In these environments, intramolecular hydrogen bonding and the aromatic character of the pyridine ring are the dominant stabilizing factors.

  • Polar, protic solvents (e.g., water, methanol, ethanol) tend to favor the more polar pyridone tautomer .[2] These solvents can effectively solvate the charged separation inherent in the zwitterionic resonance structure of the pyridone form through hydrogen bonding, providing significant stabilization.[3]

The shift in equilibrium can be visually observed through changes in the UV-Vis absorption spectrum. For the parent compound, 3-hydroxypyridine, in a non-polar solvent like cyclohexane, a single absorption band corresponding to the enol form is observed.[4] In water, however, new bands appear at the expense of the enol band, indicating a shift in the equilibrium towards the zwitterionic pyridone form.[4]

Table 1: Expected Predominant Tautomer of this compound in Various Solvents

SolventDielectric Constant (ε)Solvent TypeExpected Predominant Tautomer
Hexane1.88Non-polar, AproticHydroxy (Enol)
Chloroform4.81Non-polar, AproticHydroxy (Enol)
Acetone21.0Polar, AproticPyridone (Keto)
Ethanol24.6Polar, ProticPyridone (Keto)
Methanol32.7Polar, ProticPyridone (Keto)
Water80.1Polar, ProticPyridone (Keto)

Spectroscopic Characterization of the Tautomeric Equilibrium

NMR and UV-Vis spectroscopy are the two most powerful and widely used techniques for the qualitative and quantitative analysis of tautomeric equilibria in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the tautomers present in solution. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electronic environment, which differs significantly between the hydroxy and pyridone forms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Tautomers of this compound

TautomerSolventPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Hydroxy Form CDCl₃Aromatic protons: 7.0-8.5Aromatic carbons: 110-150
Methyl proton: ~2.2C-OH: >155
Pyridone Form DMSO-d₆Ring protons: 6.0-8.0Ring carbons: 100-140
Methyl proton: ~2.0C=O: >170

This protocol provides a self-validating system for determining the tautomeric equilibrium constant (KT).

I. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound. The precise mass is critical for quantitative analysis.

  • Dissolution: Dissolve the sample in a known volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Data Acquisition:

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution and lineshape.

  • ¹H NMR: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is typically sufficient.

III. Data Analysis and KT Calculation:

  • Integration: In the ¹H NMR spectrum, carefully integrate the signals corresponding to unique protons of the hydroxy and pyridone tautomers.

  • Calculation of KT: The tautomeric equilibrium constant, KT, is the ratio of the concentration of the pyridone form to the hydroxy form. This can be calculated from the integral values:

    KT = [Pyridone] / [Hydroxy] = (Integral of Pyridone signal) / (Integral of Hydroxy signal)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup h1_nmr Acquire Quantitative ¹H NMR setup->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr integrate Integrate Signals c13_nmr->integrate calculate Calculate K_T integrate->calculate

Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly sensitive technique for studying tautomeric equilibria, as the two tautomers often have distinct absorption maxima (λmax).

Based on studies of 3-hydroxypyridine, the hydroxy form typically exhibits a π → π* transition at a shorter wavelength, while the zwitterionic pyridone form shows absorption at a longer wavelength.[4]

  • In a non-polar solvent (e.g., Hexane): A single major absorption band is expected, corresponding to the hydroxy tautomer .

  • In a polar solvent (e.g., Water): The appearance of a new, red-shifted absorption band is anticipated, corresponding to the pyridone tautomer , with a concomitant decrease in the intensity of the hydroxy form's band.[4]

Table 3: Expected UV-Vis Absorption Maxima (λmax) for the Tautomers of this compound

TautomerSolventExpected λmax (nm)
Hydroxy Form Hexane~280
Pyridone Form Water~245 and ~315

I. Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution in the desired solvents (e.g., hexane, water, and mixtures thereof). Ensure the final concentration is appropriate to give an absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0).

II. UV-Vis Data Acquisition:

  • Blank Correction: Record a baseline spectrum of each solvent in a quartz cuvette.

  • Sample Measurement: Record the UV-Vis absorption spectrum of each working solution over a suitable wavelength range (e.g., 200-400 nm).

III. Data Analysis and KT Calculation:

  • Identify λmax: Determine the absorption maxima for the hydroxy and pyridone tautomers from the spectra in the pure non-polar and polar solvents, respectively.

  • Calculation of KT: In a solvent where both tautomers are present, the equilibrium constant can be determined using the following equation, assuming the molar absorptivities (ε) of the pure tautomers are known:

    A = εhydroxy[Hydroxy]l + εpyridone[Pyridone]l

    Where:

    • A is the total absorbance at a specific wavelength.

    • ε is the molar absorptivity.

    • l is the path length of the cuvette (typically 1 cm).

    By measuring the absorbance at two different wavelengths (ideally at the λmax of each tautomer) and knowing the total concentration, a system of two simultaneous equations can be solved to find the concentrations of each tautomer and thus KT.

The Influence of pH on the Tautomeric Equilibrium

The tautomeric equilibrium of this compound is also significantly influenced by the pH of the solution. The molecule can exist in cationic, neutral, and anionic forms, and the predominant species will depend on the pKa values of the pyridinium nitrogen and the hydroxyl group.

The interplay between protonation/deprotonation and tautomerism adds another layer of complexity. At low pH, the pyridinium nitrogen will be protonated, and the molecule will exist as a cation. At high pH, the hydroxyl group will be deprotonated, leading to an anionic species. The neutral species, which exist at intermediate pH values, are the ones that undergo the tautomerism discussed previously.

pH_Dependence cluster_low_pH Low pH (Acidic) cluster_neutral_pH Intermediate pH (Neutral) cluster_high_pH High pH (Basic) Cation Cationic Form Hydroxy Hydroxy Tautomer Cation->Hydroxy + H⁺ Pyridone Pyridone Tautomer Hydroxy->Pyridone Tautomerism Anion Anionic Form Pyridone->Anion - H⁺

Caption: pH-dependent speciation of this compound.

Computational Modeling of the Tautomeric Equilibrium

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding tautomeric equilibria.[5] By calculating the relative energies of the tautomers in the gas phase and in different solvent environments (using continuum solvation models like the Polarizable Continuum Model - PCM), it is possible to predict the position of the equilibrium.

For a molecule like this compound, a common and effective level of theory would be B3LYP with a 6-31G * or larger basis set.[6] More accurate results can often be obtained with larger basis sets that include diffuse functions (e.g., 6-31+G(d,p)) to better describe the electron distribution in these polar molecules.[5]

The general workflow for a computational study involves:

  • Structure Optimization: The geometries of both the hydroxy and pyridone tautomers are optimized to find their lowest energy conformations.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Energy Calculation: Single-point energy calculations are performed, often with a larger basis set and including a solvation model, to obtain the final electronic energies.

  • Relative Energy Calculation: The difference in the Gibbs free energies of the two tautomers (ΔG) is calculated. This can then be used to determine the theoretical equilibrium constant:

    ΔG = -RT ln(KT)

DFT_Workflow start Define Tautomeric Structures opt_hydroxy Geometry Optimization (Hydroxy Form) start->opt_hydroxy opt_pyridone Geometry Optimization (Pyridone Form) start->opt_pyridone freq_hydroxy Frequency Calculation (Hydroxy Form) opt_hydroxy->freq_hydroxy freq_pyridone Frequency Calculation (Pyridone Form) opt_pyridone->freq_pyridone energy_hydroxy Single-Point Energy (Hydroxy Form + Solvent) freq_hydroxy->energy_hydroxy energy_pyridone Single-Point Energy (Pyridone Form + Solvent) freq_pyridone->energy_pyridone delta_g Calculate ΔG energy_hydroxy->delta_g energy_pyridone->delta_g kt_calc Calculate K_T delta_g->kt_calc

Caption: Workflow for computational analysis of tautomeric equilibrium.

Conclusion

The tautomeric equilibrium of this compound is a multifaceted phenomenon governed by a delicate balance of intramolecular and intermolecular forces. The pronounced influence of the solvent and pH on the position of this equilibrium underscores the importance of its careful consideration in the design and development of new chemical entities. The spectroscopic and computational methodologies outlined in this guide provide a robust framework for the comprehensive investigation of this and other tautomeric systems, enabling a deeper understanding of their behavior in diverse chemical and biological environments.

References

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  • Kolev, T., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2338. [Link]
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  • Al-Kindy, S. M., et al. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 8(7), 969-975. [Link]
  • Al-Nuri, M. A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104112. [Link]
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]
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Sources

The Genesis of a New Class of Iron Chelators: A Historical and Technical Guide to the Discovery of 3-Hydroxypyridin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pressing Need for Orally Active Iron Chelators

In the mid-20th century, the management of chronic iron overload, a life-threatening consequence of blood transfusions for conditions like β-thalassemia, was reliant on the parenterally administered drug, deferoxamine (DFO). While effective, DFO's demanding administration regimen, requiring slow subcutaneous infusions over several hours, multiple times a week, led to poor patient compliance and significant quality of life issues.[1][2][3][4][5] The search for an orally active, effective, and safe iron chelator was, therefore, a critical unmet medical need. This guide delves into the historical and scientific journey that led to the discovery and development of a groundbreaking class of compounds: the 3-hydroxypyridin-4-ones (HPOs).

The Spark of Discovery: From Natural Analogs to Rational Design

The conceptualization of 3-hydroxypyridin-4-ones as potential iron chelators was a testament to the power of rational drug design, inspired by naturally occurring molecules. One such molecule was mimosine, a non-protein amino acid found in the seeds and foliage of Leucaena and Mimosa species, which contains the 3-hydroxy-4-pyridone ring structure. While known for its toxic properties, mimosine's ability to chelate metal ions provided a foundational clue.

The pioneering work in the late 1970s and early 1980s, spearheaded by Dr. George J. Kontoghiorghes and his colleagues at the University of Essex, UK, was pivotal.[6] The research was driven by a systematic search for compounds that could selectively bind iron with high affinity, form a stable and non-toxic complex, and be readily absorbed from the gastrointestinal tract. The 3-hydroxypyridin-4-one scaffold emerged as a promising candidate due to its bidentate chelating properties, forming a stable 3:1 complex with ferric iron (Fe³⁺).[4]

Deferiprone (L1): The First Clinically Successful 3-Hydroxypyridin-4-one

The culmination of this early research was the synthesis of 1,2-dimethyl-3-hydroxypyridin-4-one, which would later be known as deferiprone (L1).[6] This relatively small and simple molecule demonstrated excellent iron-chelating properties and, crucially, oral bioavailability.

Key Milestones in the Discovery of 3-Hydroxypyridin-4-ones
YearMilestoneSignificance
Late 1970s Identification of the 3-hydroxypyridin-4-one scaffold as a potential iron chelator.Marked the beginning of a focused research effort into this new class of compounds.
1981 Design, synthesis, and initial screening of 1,2-dimethyl-3-hydroxypyridin-4-one (deferiprone, L1) by Dr. George J. Kontoghiorghes.[6]The birth of the first clinically viable oral iron chelator.
1982-1985 Intensive preclinical in vitro and in vivo studies demonstrating the iron-chelating efficacy and oral activity of deferiprone.Provided the necessary scientific evidence to proceed to human trials.
1987 First clinical trials of deferiprone in London, UK.A landmark moment in the quest for an oral alternative to deferoxamine.
1995 Deferiprone receives its first regulatory approval in India for the treatment of iron overload in thalassemia.Made the first oral iron chelator available to patients.
1999 Deferiprone is approved in Europe.Wider recognition and availability of the drug.
2011 Deferiprone is approved by the US Food and Drug Administration (FDA).Solidified its position as a key therapeutic option for iron overload.

The Scientific Underpinnings: Mechanism of Action and Structure-Activity Relationships

The efficacy of 3-hydroxypyridin-4-ones lies in their specific chemical structure, which allows for high-affinity binding to iron.

Mechanism of Iron Chelation

The 3-hydroxy and 4-oxo groups on the pyridinone ring form a bidentate ligand, meaning that two atoms on the molecule bind to a single metal ion. Three molecules of a 3-hydroxypyridin-4-one coordinate with one ferric iron (Fe³⁺) ion to form a stable, neutral 3:1 complex. This neutrality is crucial for its oral bioavailability and ability to cross cell membranes to access intracellular iron stores. Once the iron is chelated, the deferiprone-iron complex is water-soluble and is primarily excreted in the urine.[7]

Caption: Mechanism of Iron Chelation by Deferiprone.

Structure-Activity Relationship (SAR)

The design of deferiprone and subsequent analogs was guided by key structure-activity relationships. The substituents on the pyridinone ring were found to significantly influence the molecule's properties:

  • Lipophilicity: The partition coefficient (a measure of lipophilicity) was identified as a critical factor for oral absorption and cell permeability. Modifications to the alkyl groups at the 1- and 2-positions of the ring were explored to optimize this property.

  • Iron Binding Affinity: The electronic properties of the substituents can modulate the pKa of the hydroxyl group, thereby influencing the iron binding affinity.

  • Toxicity: The nature and size of the substituents also impact the toxicity profile of the compound.

Experimental Protocols: From Synthesis to Preclinical Evaluation

The development of 3-hydroxypyridin-4-ones was underpinned by rigorous experimental work.

Synthesis of Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)

A simple and efficient one-pot synthesis of deferiprone involves the reaction of maltol with methylamine.[8][9][10][11][12]

Materials:

  • Maltol

  • Methylamine (40% in water)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve maltol in a mixture of water and ethanol.

  • Add methylamine solution to the flask.

  • Adjust the pH of the reaction mixture to approximately 7.0 with hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water.

  • Recrystallize the crude product from hot water to obtain pure deferiprone.

In Vitro Iron Chelation Assay

A common method to assess the iron-chelating capacity of a compound in vitro is a spectrophotometric assay using the iron-ferrozine complex.

Principle: Ferrozine forms a colored complex with ferrous iron (Fe²⁺). A chelating agent will compete with ferrozine for the iron, leading to a decrease in the absorbance of the iron-ferrozine complex.

Procedure:

  • Prepare solutions of the 3-hydroxypyridin-4-one compound, ferrous chloride, and ferrozine in a suitable buffer (e.g., HEPES).

  • In a microplate, add the buffer, ferrous chloride, and the 3-hydroxypyridin-4-one compound at various concentrations.

  • Initiate the reaction by adding the ferrozine solution.

  • Incubate for a short period at room temperature.

  • Measure the absorbance at the wavelength corresponding to the maximum absorbance of the iron-ferrozine complex (typically around 562 nm).

  • Calculate the percentage of iron chelation by comparing the absorbance of the samples with a control containing no chelator.

In Vivo Evaluation in an Iron-Overloaded Animal Model

Rodent models are commonly used to evaluate the in vivo efficacy of iron chelators.[7][13][14][15]

Procedure:

  • Induce iron overload in rats or mice by repeated intraperitoneal injections of iron dextran.

  • Administer the 3-hydroxypyridin-4-one compound orally to the iron-overloaded animals for a specified period.

  • House the animals in metabolic cages to collect urine and feces separately.

  • Measure the iron content in the collected urine and feces using atomic absorption spectroscopy or other sensitive analytical methods.

  • At the end of the study, sacrifice the animals and harvest organs (e.g., liver, spleen, heart) to determine tissue iron concentration.

  • Compare the iron excretion and tissue iron levels in the treated group with an untreated iron-overloaded control group and a group treated with a standard chelator like deferoxamine.

Caption: Preclinical evaluation workflow for 3-hydroxypyridin-4-ones.

Overcoming Hurdles: The Path to Clinical Use

The journey of deferiprone from a laboratory discovery to a clinically approved drug was not without its challenges. Initial interest from major pharmaceutical companies was limited, and the development was significantly driven by academic research, patient organizations, and smaller pharmaceutical companies. Concerns about potential side effects, such as agranulocytosis (a severe drop in white blood cells), required the implementation of careful patient monitoring protocols.[16]

The Legacy of 3-Hydroxypyridin-4-ones

The discovery of 3-hydroxypyridin-4-ones, and the subsequent development of deferiprone, revolutionized the management of chronic iron overload. It provided patients with a much-needed oral treatment option, improving their quality of life and adherence to therapy. The story of the 3-hydroxypyridin-4-ones is a powerful example of how a deep understanding of coordination chemistry, coupled with rational drug design and persistent research efforts, can lead to significant advances in medicine. The ongoing research in this field continues to explore new analogs with improved efficacy and safety profiles, further building on the foundational discoveries of the past decades.

References

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  • The simple one-step synthesis method of deferiprone (L1) from maltol... (n.d.). ResearchGate.
  • Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases. (2024). Trends in Pharmaceutical Sciences.
  • Italia, K., Colah, R., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Vascular Pharmacology, 72, 194-199.
  • Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. Pharmaceuticals, 13(12), 435.
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  • synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases. (n.d.). ISC E-journals.
  • Kontoghiorghes, G. J., Kleanthous, M., & Kontoghiorghe, C. N. (2020). The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia. Mediterranean journal of hematology and infectious diseases, 12(1), e2020011.
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Biological significance of the 3-hydroxypyridin-4-one scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of the 3-Hydroxypyridin-4-one Scaffold

Foreword: The Understated Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that are not only recurrent in nature but also serve as a foundation for a multitude of therapeutic agents. The 3-hydroxypyridin-4-one (3,4-HOPO) ring system is a quintessential example of such a scaffold. Its deceptively simple architecture, featuring a critical α-hydroxy-ketone moiety, bestows upon it a remarkable and highly selective affinity for hard metal cations, most notably ferric iron (Fe³⁺). This singular property is the cornerstone of its vast biological significance, driving its application from the established treatment of iron overload diseases to emerging roles in neuroprotection, antimicrobial chemotherapy, and beyond.

This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a cursory overview. It aims to provide a deep, mechanistic understanding of the 3,4-HOPO scaffold. We will deconstruct the causality behind its biological activities, explore the nuances of its therapeutic applications, and provide practical insights into its synthesis and evaluation. Our narrative is built upon the pillars of scientific integrity: explaining the "why" behind experimental choices, ensuring protocols are self-validating, and grounding every claim in authoritative, verifiable literature.

Part 1: The Core Chemistry and Mechanism of Action

The profound biological effects of the 3,4-HOPO scaffold are intrinsically linked to its coordination chemistry. The arrangement of the hydroxyl group at the 3-position and the carbonyl group at the 4-position creates a powerful bidentate chelating site, perfectly poised to bind with trivalent metal ions.[1]

The Art of Iron Chelation

Iron is essential for life, participating in processes from oxygen transport (hemoglobin) to DNA synthesis (ribonucleotide reductase). However, in its free, unchaperoned state, iron is potently toxic. It catalyzes the formation of highly destructive reactive oxygen species (ROS) via the Fenton reaction, leading to widespread cellular damage. The body, therefore, maintains a delicate iron homeostasis.

Disruptions in this balance, often resulting from genetic disorders or repeated blood transfusions (transfusional iron overload), lead to pathological iron accumulation in vital organs like the heart and liver.[2][3] This is where the therapeutic utility of the 3,4-HOPO scaffold becomes paramount.

The scaffold acts as a potent iron chelator.[2] Three molecules of a 3,4-HOPO ligand coordinate with a single ferric ion (Fe³⁺) to form a highly stable, neutral 3:1 complex.[2][4] This complexation effectively sequesters the reactive iron, rendering it soluble and facilitating its excretion from the body, primarily through the urine.[2][5] The resulting colored urine is often a clinical indicator that excess iron is being successfully removed.[5]

The affinity of a chelator for iron under physiological conditions (pH 7.4) is best described by its pFe³⁺ value.[6] The 3,4-HOPO scaffold enables the design of ligands with high pFe³⁺ values, signifying a strong binding affinity and the ability to effectively compete for and remove iron from biological stores.[6][7]

Caption: Chelation of a ferric ion (Fe³⁺) by three 3,4-HOPO ligands.

Part 2: Therapeutic Applications: From Bench to Bedside

The ability to safely and effectively remove excess iron has positioned the 3,4-HOPO scaffold as a cornerstone in treating a range of pathologies.

Iron Overload Disorders: The Deferiprone Story

The most prominent clinical application of the 3,4-HOPO scaffold is in the management of transfusional iron overload, particularly in patients with thalassemia.[3] Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) was the first orally active iron chelator approved for this indication, representing a significant advancement over the parenterally administered deferoxamine.[5][8]

Deferiprone effectively binds to excess iron in the bloodstream and within cells, reducing the labile iron pool that contributes to oxidative stress.[2] Its ability to penetrate cells and access intracellular iron stores, including in the heart, is a key therapeutic advantage.[5][9] Clinical studies have shown that long-term therapy with deferiprone can be more cardioprotective than deferoxamine in managing the toxic effects of iron overload.[5]

Parameter Deferiprone (3,4-HOPO Scaffold) Deferoxamine Deferasirox
Administration OralSubcutaneous/IntravenousOral
Chelation Ratio 3:1 (Ligand:Iron)[2][4]1:12:1
Primary Excretion Urine[3][5]Urine & FecesFeces
Key Advantage High efficacy in removing cardiac iron[5]Long history of useOnce-daily oral dosing
Neurodegenerative Diseases: Quenching the Fire Within

A growing body of evidence implicates iron dysregulation and subsequent oxidative stress in the pathology of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[6][10][11] In these conditions, iron can accumulate in specific brain regions, contributing to the generation of ROS and neuronal cell death.

This has spurred research into 3,4-HOPO derivatives as neuroprotective agents.[12] By chelating excess iron in the brain, these compounds can mitigate the iron-driven oxidative cascade.[10][11] Their potential is not just theoretical; studies have shown that 3,4-HOPO compounds can improve cell viability and prevent apoptotic processes in cellular models of Parkinson's disease.[12] The development of brain-permeable 3,4-HOPO derivatives is an active and promising area of research for creating disease-modifying therapies.[13]

Antimicrobial and Anticancer Activity: A Strategy of Deprivation

Iron is a critical nutrient for the proliferation of nearly all pathogens and cancer cells, which often have a higher iron requirement than healthy host cells.[14] This dependency creates a therapeutic window that can be exploited by iron chelators.

The 3,4-HOPO scaffold has been investigated for its antimicrobial and anticancer properties, which are largely mediated by iron deprivation.[15][16] By sequestering available iron, these compounds can inhibit the growth of bacteria, fungi, and malignant cells.[14][17][18]

A particularly innovative approach is the "Trojan horse" strategy, where a 3,4-HOPO siderophore mimic is conjugated to an antibiotic.[19] Bacteria actively uptake this conjugate through their iron transport systems, unwittingly delivering a lethal payload.[19] Similarly, the natural product Mimosine, which contains a 3,4-HOPO-like structure, exhibits anticancer effects by chelating iron and inducing cell cycle arrest.[16][20]

Antioxidant Properties: A Dual-Action Defense

Compounds based on the 3,4-HOPO scaffold can exhibit antioxidant activity through two distinct mechanisms.[21][22]

  • Indirect Antioxidant Action: By chelating free iron, they prevent its participation in the Fenton reaction, thereby inhibiting the formation of the highly damaging hydroxyl radical. This is their primary and most significant antioxidant contribution.[2]

  • Direct Radical Scavenging: The hydroxypyridinone ring itself can act as a radical scavenger, directly neutralizing free radicals.[21][22]

This dual functionality makes them particularly effective at combating oxidative stress, a common pathological factor in many of the diseases they are used to treat.[23]

Part 3: Experimental Protocols and Methodologies

The translation of the 3,4-HOPO scaffold from a chemical entity to a therapeutic agent relies on robust synthetic and evaluative methodologies.

General Synthesis of 3-Hydroxypyridin-4-one Derivatives

A common and effective method for synthesizing N-substituted 3,4-HOPO derivatives starts from commercially available 3-hydroxy-2-methyl-4-pyrone (maltol).[24]

Objective: To synthesize a 1-substituted-2-methyl-3-hydroxypyridin-4-one.

Materials:

  • 3-hydroxy-2-methyl-4-pyrone (Maltol)

  • A suitable primary amine (R-NH₂)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Water

  • Reflux apparatus

  • Rotary evaporator

  • Crystallization dishes

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve maltol in a mixture of ethanol and water (e.g., a 1:9 ratio of ethanol to water).

  • Amine Addition: Add a molar equivalent of the desired primary amine (R-NH₂) to the solution.

  • Acidification: Acidify the reaction mixture by adding a catalytic amount of concentrated HCl. The acid protonates the ring oxygen of the pyrone, facilitating nucleophilic attack by the amine.

  • Reflux: Heat the mixture to reflux (approximately 100-110°C) and maintain for 48-72 hours.[24] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol and water under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-substituted-2-methyl-3-hydroxypyridin-4-one.[24]

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[25]

Caption: General workflow for the synthesis of 3,4-HOPO derivatives.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common in vitro method to determine the direct radical scavenging ability of a synthesized compound.[22]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color. When it is reduced by an antioxidant, the color fades, and this change in absorbance can be measured spectrophotometrically.[22]

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the test 3,4-HOPO compound in methanol. Prepare a standard solution of a known antioxidant (e.g., ascorbic acid) for comparison. Prepare a fresh methanolic solution of DPPH (e.g., 0.1 mM).

  • Assay: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound. Include a control well containing only DPPH and methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

  • IC₅₀ Determination: Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[22]

Conclusion and Future Outlook

The 3-hydroxypyridin-4-one scaffold is a testament to the power of elegant chemical design. Its biological significance, rooted in its exceptional ability to chelate iron, has already yielded a life-saving oral therapy for iron overload. Yet, the full potential of this versatile framework is still being unlocked. The ongoing exploration of 3,4-HOPO derivatives for neurodegenerative diseases, targeted antimicrobial therapies, and anticancer agents highlights a vibrant and promising future. As our understanding of the central role of metal ions in pathology deepens, the 3,4-HOPO scaffold is poised to become an even more critical tool in the arsenal of drug development professionals, offering a rational foundation for designing the next generation of targeted therapeutics.

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Solubility and stability of 3-Methyl-4-hydroxypyridine under laboratory conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of 3-Methyl-4-hydroxypyridine Under Laboratory Conditions

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is a non-negotiable prerequisite for its effective application in research and development. This technical guide provides an in-depth analysis of the solubility and chemical stability of this compound under standard laboratory conditions. We will explore its solubility profile in a range of common solvents, detailing the underlying intermolecular forces that govern this behavior. Furthermore, this guide elucidates the compound's stability, identifying key degradation pathways under various stress conditions, including oxidative, photolytic, and pH-driven degradation. Detailed, field-proven experimental protocols for both solubility determination and stability assessment are provided, emphasizing the causal reasoning behind methodological choices to ensure the generation of robust and reliable data. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to handle, store, and utilize this compound with confidence and scientific rigor.

Introduction: The Chemical and Biological Significance

This compound, also known as 3-methyl-4-pyridinol, belongs to the hydroxypyridine class of compounds. Its structure is characterized by a pyridine ring, which imparts aromaticity and a basic nitrogen atom, a hydroxyl group that can act as a hydrogen bond donor and weak acid, and a methyl group that influences its lipophilicity. A key characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.[1][2] This equilibrium is highly sensitive to the solvent environment, which can significantly impact its chemical reactivity and physical properties.[1][2]

The primary biological activity that has driven interest in this class of compounds is their ability to act as potent iron chelators.[3] Analogues such as Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) are used clinically to treat iron overload conditions.[3] The ability to form stable complexes with metal ions like iron(III) makes understanding the stability and solubility of the parent scaffold fundamentally important for designing new therapeutic agents.[3][4] This guide will provide the foundational physicochemical data and methodologies required for such advanced applications.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its utility in experimental biology and formulation science. The amphiphilic nature of this compound, with its polar hydroxyl group and less polar methyl-substituted pyridine ring, results in a nuanced solubility profile.

Theoretical Considerations
  • Solvent Polarity: The principle of "like dissolves like" is central. The compound is expected to exhibit good solubility in polar protic solvents (e.g., water, methanol) that can engage in hydrogen bonding with both the hydroxyl group and the pyridine nitrogen.[5] In polar aprotic solvents (e.g., DMSO), dipole-dipole interactions will facilitate dissolution. Conversely, poor solubility is expected in nonpolar solvents (e.g., hexane) where the required energy to break the compound's crystal lattice is not compensated by favorable solute-solvent interactions.[5]

  • pH-Dependence: The molecule possesses a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen (pKa ≈ 5.6).[6][7] This means its net charge, and therefore aqueous solubility, can be modulated by pH. In acidic solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a cationic species with enhanced water solubility. In alkaline solutions, the hydroxyl group can be deprotonated, forming an anionic species, which may also influence solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents at ambient temperature.

SolventChemical ClassPolarity (Relative)Solubility at 25 °C ( g/100 mL)Citation
WaterPolar Protic1.000~1.4[6][7][8]
MethanolPolar Protic0.762Slightly Soluble[6][7]
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444Slightly Soluble[6][7]

Note: "Slightly Soluble" is a qualitative term from the available data. For precise applications, empirical determination using the protocol below is strongly recommended.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound. It is robust, reliable, and ensures that a true saturated solution is analyzed.

Causality: The core principle is to allow a solid compound to reach its saturation limit in a solvent over an extended period, ensuring the system is at thermodynamic equilibrium. A prolonged agitation time (24-48 hours) is crucial to overcome any kinetic barriers to dissolution.

Methodology:

  • Preparation: Add an excess of solid this compound to a series of glass vials (e.g., 20 mg to 2 mL of each solvent). The visual presence of undissolved solid is essential to confirm that saturation has been reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for 24 to 48 hours. A dark control should be included if the compound is suspected to be light-sensitive.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to permit the sedimentation of undissolved solid. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any fine particulates. This step is critical to prevent the overestimation of solubility.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[9]

  • Calculation: Determine the concentration of the diluted sample against a standard curve and back-calculate the original concentration in the saturated solution to express solubility in units such as mg/mL or g/100 mL.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration (24-48h) cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature A->B C Settle or Centrifuge B->C D Filter Supernatant (0.22 µm) C->D E Dilute Sample D->E F Quantify (e.g., HPLC) E->F G cluster_stress Stress Conditions cluster_compound Chemical Species stress_light Light (UV/Vis) parent This compound stress_light->parent stress_ox Oxidizing Agents (e.g., H₂O₂) stress_ox->parent stress_ph Extreme pH + Heat stress_ph->parent prod_photo Aromatized / Oxidized Photoproducts parent->prod_photo Photodegradation prod_ox N-Oxides / Ring-Opened Products parent->prod_ox Oxidation prod_hydro Hydrolytic Fragments parent->prod_hydro Hydrolysis

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic data of 3-Methyl-4-hydroxypyridine, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying scientific principles and experimental considerations. The content is structured to provide both foundational knowledge and practical insights for the accurate identification and characterization of this compound.

Introduction: The Dual Identity of this compound

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] A key characteristic of this molecule is its existence in a tautomeric equilibrium between two forms: the aromatic enol form (this compound) and the non-aromatic keto form (3-Methyl-4-pyridone).[1][2] This equilibrium is highly sensitive to the solvent environment, which in turn significantly influences the observed spectroscopic data.[2] Understanding this tautomerism is paramount for the correct interpretation of NMR, IR, and other spectroscopic analyses.

tautomerism cluster_enol This compound (Enol Form) cluster_keto 3-Methyl-4-pyridone (Keto Form) enol Aromatic Ring -OH group at C4 keto Non-aromatic Ring C=O group at C4 N-H bond enol->keto Tautomerization nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (1H, 13C) lock_shim->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze and Interpret process->analyze

Caption: General workflow for NMR analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides key information to distinguish between the enol and keto tautomers.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityTautomer
O-H stretch (hydroxyl)3200-3600BroadEnol
C=O stretch (pyridone)~1650StrongKeto
C=C and C=N stretches (aromatic)1400-1600MediumBoth
C-H stretch (methyl and aryl)2850-3100MediumBoth

Interpretation of the IR Spectrum:

  • Hydroxyl vs. Carbonyl: The most diagnostic region of the IR spectrum is between 1600 and 3600 cm⁻¹. The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch of the enol form. Conversely, a strong absorption band around 1650 cm⁻¹ suggests the presence of the C=O group in the keto (pyridone) form. [1]The relative intensities of these bands can provide qualitative information about the predominant tautomer in the solid state.

  • Aromatic Ring Vibrations: The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet)

Sample Preparation:

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture should be a fine, homogenous powder.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum.

  • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₇NO), which is approximately 109.13 g/mol .

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyridine derivatives involve the loss of small neutral molecules or radicals. For this compound, potential fragment ions could arise from:

    • Loss of a hydrogen atom to give an [M-H]⁺ ion at m/z 108.

    • Loss of a methyl radical to give an [M-CH₃]⁺ ion at m/z 94.

    • Loss of carbon monoxide from the pyridone tautomer to give an [M-CO]⁺ ion at m/z 81.

ms_fragmentation cluster_fragments Fragment Ions M Molecular Ion (M⁺) m/z 109 M_H [M-H]⁺ m/z 108 M->M_H - H• M_CH3 [M-CH₃]⁺ m/z 94 M->M_CH3 - •CH₃ M_CO [M-CO]⁺ m/z 81 M->M_CO - CO

Caption: Predicted fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • The sample may need to be filtered to remove any particulate matter.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then ionized by a beam of high-energy electrons.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, with careful consideration of its tautomeric nature. NMR spectroscopy provides detailed structural information, IR spectroscopy helps in identifying the predominant tautomer, and mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently identify and characterize this important molecule for its various applications in science and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of this compound. Retrieved from BenchChem website.

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 3-Methyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-4-hydroxypyridine, a heterocyclic organic compound, and its derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for in silico analysis. The guide delves into quantum chemical calculations, including Density Functional Theory (DFT) for structural and electronic characterization, and explores the molecule's tautomeric equilibria and vibrational spectra. Furthermore, it discusses the application of molecular docking simulations to probe potential interactions with biological targets, providing a holistic computational perspective on this important chemical entity.

Introduction: The Significance of this compound

The pyridine scaffold is a cornerstone in the development of therapeutic agents, and its substituted derivatives often exhibit a wide array of pharmacological properties. This compound, as part of the hydroxypyridine class, serves as a crucial building block and a key pharmacophore in the design of novel drugs. Its derivatives have been explored for various applications, including their potential as antimicrobial and antioxidant agents.[1][2][3] Understanding the fundamental physicochemical properties of this compound at a molecular level is paramount for rational drug design and development. Computational chemistry offers a powerful and cost-effective avenue to explore these properties with high precision, guiding experimental efforts and providing insights that are often difficult to obtain through empirical methods alone.

This guide will navigate through the essential theoretical and computational workflows for a thorough investigation of this compound, emphasizing the "why" behind methodological choices and ensuring a self-validating approach to the presented protocols.

Tautomerism: A Critical Consideration

A key characteristic of hydroxypyridines is their ability to exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium is between the enol (hydroxypyridine) and keto (pyridinone) forms. The relative stability of these tautomers is highly dependent on the surrounding environment, such as the solvent, and can significantly influence the molecule's chemical reactivity and biological activity.[4][5][6]

Computational studies are instrumental in predicting the predominant tautomeric form under various conditions.[7] Density Functional Theory (DFT) calculations are particularly well-suited for this purpose, allowing for the accurate determination of the relative energies of the tautomers.

Diagram 2.1: Tautomeric Equilibrium of this compound

G T1 This compound (Enol form) T2 3-Methyl-4(1H)-pyridinone (Keto form) T1->T2 Proton Transfer T2->T1

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Experimental Protocol 2.1: Computational Analysis of Tautomeric Stability

  • Structure Preparation: Generate 3D structures of both the enol and keto tautomers of this compound using a molecular builder.

  • Geometry Optimization: Perform geometry optimization for each tautomer using DFT. A common and reliable functional is B3LYP with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost.[8][9] The optimization should be performed in both the gas phase and in a simulated solvent environment (e.g., water) using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

  • Energy Comparison: Compare the Gibbs free energies of the two tautomers in both the gas phase and the chosen solvent. The tautomer with the lower Gibbs free energy is the more stable form under those conditions.

Electronic Structure and Properties: A DFT Perspective

Density Functional Theory is a cornerstone of modern computational chemistry, providing deep insights into the electronic structure of molecules.[10] For this compound, DFT calculations can elucidate a range of crucial properties.

3.1. Molecular Geometry

A precise understanding of the molecule's three-dimensional structure is the foundation for all other computational analyses. DFT-based geometry optimization provides accurate bond lengths, bond angles, and dihedral angles.[11][12]

Table 3.1: Predicted Geometrical Parameters of this compound (Enol form) (Note: These are representative values that would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly based on the specific computational setup.)

ParameterBondPredicted Value (Å)
Bond LengthC2-C31.39
C3-C41.40
C4-C51.39
C5-C61.38
N1-C21.34
N1-C61.35
C4-O1.36
O-H0.97
C3-C(methyl)1.51

3.2. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[3]

Diagram 3.1: Frontier Molecular Orbital Analysis Workflow

G cluster_0 DFT Calculation cluster_1 FMO Analysis A Optimized Molecular Geometry B Single Point Energy Calculation A->B C Identify HOMO & LUMO B->C D Calculate HOMO-LUMO Gap C->D E Visualize Molecular Orbitals C->E

Caption: Workflow for Frontier Molecular Orbital analysis using DFT.

3.3. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.[13] Red regions on the MEP surface indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

Vibrational Spectroscopy: A Computational Approach

Computational vibrational spectroscopy provides a powerful means to predict and interpret the infrared (IR) and Raman spectra of a molecule.[14][15] By calculating the vibrational frequencies and their corresponding intensities, we can assign the peaks observed in experimental spectra to specific molecular motions.[16][17]

Experimental Protocol 4.1: Calculation of Vibrational Spectra

  • Geometry Optimization and Frequency Calculation: Following the protocol in section 2.1, perform a geometry optimization and frequency calculation at the desired level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Scaling: The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to improve agreement with experimental data.

  • Spectral Simulation: Use the scaled frequencies and calculated intensities (IR and Raman) to generate a simulated spectrum. This can be done using software like GaussView or other specialized programs.

Table 4.1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are representative values and would require scaling for direct comparison with experimental data.)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchHydroxyl~3600
C-H Stretch (Aromatic)Pyridine Ring~3100-3000
C-H Stretch (Methyl)Methyl Group~2950-2850
C=C/C=N StretchPyridine Ring~1600-1450
O-H BendHydroxyl~1400
C-O StretchPhenolic C-O~1250

Probing Biological Interactions: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand (like this compound or its derivatives) to the active site of a target protein.[1][19][20]

Diagram 5.1: General Workflow for Molecular Docking

G A Prepare Protein Structure (e.g., remove water, add hydrogens) C Define Binding Site on Protein A->C B Prepare Ligand Structure (this compound) (e.g., generate 3D conformers, assign charges) D Perform Docking Simulation B->D C->D E Analyze Docking Poses and Scores D->E F Identify Key Interactions (e.g., hydrogen bonds, hydrophobic interactions) E->F

Caption: A simplified workflow for performing molecular docking simulations.

The results of molecular docking studies can provide valuable hypotheses about the mechanism of action of a compound and guide the design of more potent and selective analogs.[2][21][[“]] For instance, docking studies on derivatives of 3-hydroxypyridine-4-one have been used to rationalize their observed biological activities.[1][2]

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. From elucidating its fundamental electronic structure and tautomeric preferences to predicting its vibrational spectra and potential biological interactions, these in silico techniques are indispensable tools in modern chemical and pharmaceutical research. By integrating these computational approaches with experimental validation, researchers can accelerate the discovery and development of novel therapeutic agents based on the this compound scaffold.

References

  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. ResearchGate.
  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. PubMed.
  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. National Institutes of Health.
  • Synthesis, Antimicrobial Evaluation, Molecular Docking, and ADME Studies of Some Novel 3-Hydroxypyridine-4-one Derivatives. Repository of Research and Investigative Information.
  • Antimicrobial evaluation, molecular docking, DFT analysis, and ADME studies of 3-Hydroxypyridin-4-one analogues. ResearchGate.
  • (PDF) Synthesis, Biological Evaluation, Molecular Docking, MD Simulation and DFT Analysis of New 3-Hydroxypyridine-4-one Derivatives as Anti-tyrosinase and Antioxidant Agents. ResearchGate.
  • Structure, DFT calculations, spectroscopic characterization, and solvent-dependent HOMO-LUMO studies of 3-(hydroxymethyl) pyridinium 4-hydroxybenzenesulfonate. ResearchGate.
  • Molecular modeling optimization of anticoagulant pyridine derivatives. SciSpace.
  • A DFT quantum mechanical study of 3-hydroxy-4-pyrone and 3-hydroxy-4-pyridinone based oxidovanadium(IV) complexes. ResearchGate.
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Semantic Scholar.
  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. PubMed.
  • COMPUTATIONAL APPROACHES TO PROTONATION AND DEPROTONATION REACTIONS FOR BIOLOGICAL MACROMOLECULES AND SUPRAMOLECULAR COMPLEXES. MacSphere.
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Royal Society of Chemistry Publishing.
  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications.
  • How about Tautomers?. WuXi Biology.
  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Consensus.
  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. PubMed Central.
  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI.
  • Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. ResearchGate.
  • Computational Vibrational Spectroscopy. arXiv.
  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience.
  • Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. PubMed Central.
  • Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials Including Host–Guest Interactions. PubMed Central.
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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydroxypyridines via Elbs Persulfate Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 3-hydroxypyridines is of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, natural products, and agrochemicals.[1][2][3] The Elbs persulfate oxidation, a classic method for the hydroxylation of phenols, offers a direct route to introduce a hydroxyl group onto an aromatic ring.[4][5] While traditionally applied to phenols, this reaction has been extended to nitrogen-containing heterocycles, providing a viable, albeit sometimes low-yielding, pathway for the synthesis of hydroxylated pyridines.[1][6]

This guide provides an in-depth look at the application of the Elbs persulfate oxidation for the preparation of 3-hydroxypyridines. It covers the underlying mechanism, practical application notes for experimental design, and a detailed, representative protocol for researchers, scientists, and drug development professionals.

Theoretical Background and Mechanism

The Elbs persulfate oxidation involves the reaction of a phenol or a suitably activated aromatic substrate with an alkaline solution of a persulfate salt, typically potassium or ammonium persulfate, to introduce a hydroxyl group.[4][7] The reaction proceeds via an intermediate sulfate ester, which is subsequently hydrolyzed to yield the corresponding hydroquinone or, in the case of pyridines, a hydroxypyridine.

The currently accepted mechanism for the Elbs persulfate oxidation of phenols postulates a nucleophilic attack of the phenolate anion on the peroxide oxygen of the persulfate ion.[4][8] In the context of pyridine derivatives, the reaction is thought to proceed through a similar pathway. For the synthesis of 3-hydroxypyridines, the starting material would typically be a pyridine derivative that is activated towards electrophilic substitution at the 3-position.

Postulated Mechanistic Pathway:

  • Activation of the Pyridine Ring: The reaction is typically carried out under alkaline conditions. However, unlike phenols, the pyridine nitrogen is basic and can be protonated. For the reaction to proceed, the pyridine ring must be sufficiently electron-rich to attack the persulfate. The presence of activating groups on the pyridine ring can facilitate this process.

  • Nucleophilic Attack: The electron-rich pyridine ring attacks the peroxide oxygen of the persulfate ion (S₂O₈²⁻), leading to the formation of a sulfate ester intermediate.

  • Hydrolysis: The intermediate pyridyl sulfate ester is then hydrolyzed under acidic conditions to yield the final 3-hydroxypyridine product.

Elbs_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydrolysis Py Pyridine Derivative Intermediate Pyridyl Sulfate Ester Intermediate Py->Intermediate Alkaline conditions Persulfate K₂S₂O₈ / (NH₄)₂S₂O₈ Persulfate->Intermediate Product 3-Hydroxypyridine Intermediate->Product Hydrolysis Acidic Workup (e.g., HCl) Hydrolysis->Product

Fig. 1: Simplified workflow of the Elbs persulfate oxidation for 3-hydroxypyridine synthesis.

Application Notes: Experimental Design and Optimization

The successful application of the Elbs persulfate oxidation for the synthesis of 3-hydroxypyridines requires careful consideration of several experimental parameters. The yields for this reaction are often moderate to low, and recovery of the starting material is common.[4]

Substrate Scope and Limitations:

  • Activating Groups: The presence of electron-donating groups on the pyridine ring can enhance the nucleophilicity of the ring and promote the reaction.

  • Steric Hindrance: Bulky substituents adjacent to the desired position of hydroxylation may impede the reaction.

  • Side Reactions: Over-oxidation and polymerization of the starting material or product can occur, leading to the formation of tarry by-products. The reaction is sensitive to temperature, with higher temperatures often decreasing the yield of the desired product.[9]

Key Reaction Parameters and Their Effects:

ParameterRecommended RangeEffect on Reaction
Temperature 0°C to Room TemperatureLower temperatures (0-20°C) are generally preferred to minimize side reactions and improve yields.[9]
pH Alkaline (NaOH or KOH)Basic conditions are necessary to activate the substrate for nucleophilic attack.
Stoichiometry Equimolar substrate to persulfateUsing a large excess of persulfate can lead to over-oxidation and decreased yields.[4]
Solvent AqueousThe reaction is typically performed in water.[4]
Reaction Time 1 to 24 hoursReaction times can vary depending on the substrate and temperature. Monitoring by TLC or LC-MS is recommended.

Detailed Experimental Protocol: Synthesis of a 3-Hydroxypyridine Derivative

This protocol provides a representative procedure for the Elbs persulfate oxidation of a pyridine derivative. Safety Precaution: Persulfates are strong oxidizing agents. Appropriate personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Materials:

  • Pyridine derivative (1.0 eq)

  • Ammonium persulfate or Potassium persulfate (1.0 - 1.5 eq)

  • Sodium hydroxide (as required to achieve alkaline pH)

  • Deionized water

  • Concentrated hydrochloric acid

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Ice bath

Protocol_Workflow A 1. Dissolve pyridine derivative and NaOH in water. Cool to 0-5°C in an ice bath. C 3. Add persulfate solution dropwise to the pyridine solution over 1-2 hours, maintaining low temperature. A->C B 2. Prepare a solution of persulfate in water. B->C D 4. Stir at room temperature for 12-24 hours. Monitor reaction progress by TLC/LC-MS. C->D E 5. Acidify the reaction mixture with concentrated HCl to pH ~1-2. D->E F 6. Heat the mixture to 80-90°C for 1 hour to hydrolyze the sulfate ester. E->F G 7. Cool to room temperature and neutralize with a base (e.g., NaHCO₃). F->G H 8. Extract the product with an organic solvent (e.g., Ethyl Acetate). G->H I 9. Dry the organic layer, filter, and concentrate in vacuo. H->I J 10. Purify the crude product by column chromatography or recrystallization. I->J

Fig. 2: Step-by-step experimental workflow for the Elbs persulfate oxidation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine derivative (1.0 eq) and sodium hydroxide in deionized water. Cool the solution to 0-5°C using an ice bath.

  • Preparation of Persulfate Solution: In a separate beaker, dissolve ammonium persulfate (1.2 eq) in deionized water.

  • Reaction: Slowly add the persulfate solution dropwise to the stirred pyridine solution over 1-2 hours, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Hydrolysis: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 1-2 with concentrated hydrochloric acid. Heat the solution to 80-90°C for 1 hour to facilitate the hydrolysis of the intermediate sulfate ester.[1]

  • Workup - Extraction: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to afford the desired 3-hydroxypyridine.

Conclusion

The Elbs persulfate oxidation provides a direct, albeit sometimes challenging, method for the synthesis of 3-hydroxypyridines. Careful control of reaction conditions, particularly temperature, is crucial for achieving reasonable yields and minimizing the formation of by-products. While newer, more efficient methods for the synthesis of substituted pyridines are continually being developed, the Elbs oxidation remains a valuable tool in the synthetic chemist's arsenal, especially for specific substitution patterns that may be difficult to access through other means.

References

  • Behrman, E. J. (1988). The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). Organic Reactions.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective.
  • All About Chemistry. (2020). Elbs Oxidation.
  • Wikipedia. (n.d.). Elbs persulfate oxidation.
  • Expertsmind.com. (n.d.). Elbs Persulfate Oxidation, Chemical Reactions, Assignment Help.
  • Mochalov, S. S., et al. (2018). Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine. RSC Advances.
  • ResearchGate. (n.d.). Synthesis of 3-hydroxypyridines from bio-based furfural.
  • Sethna, S. M. (1951). The Elbs Persulfate Oxidation. Chemical Reviews.
  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
  • ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?
  • Google Patents. (n.d.). US3652597A - Production of di-hydroxy products.
  • Cambridge University Press. (n.d.). Elbs Persulphate Oxidation.
  • ACS Publications. (2019). Persulfate-Based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks. Environmental Science & Technology.
  • ResearchGate. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations.
  • YouTube. (2020). Elbs Persulphate Oxidation /Mechanism Of Elbs Persulphate Oxidation.
  • Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.

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Analytical methods for the quantification of 3-Methyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 3-Methyl-4-hydroxypyridine

This document provides a comprehensive guide to the analytical methods for the quantification of this compound. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols. This guide delves into the rationale behind methodological choices, offers detailed step-by-step protocols for various analytical techniques, and outlines the necessary validation procedures to ensure data integrity.

This compound and its derivatives are a significant class of heterocyclic compounds within medicinal chemistry and drug development.[1][2] Their biological activities, most notably as iron chelators, make them subjects of intense study in pharmacology.[2] Accurate quantification of this analyte in various matrices—from reaction mixtures to complex biological fluids—is paramount for pharmacokinetic studies, formulation development, quality control, and metabolic research.

A key physicochemical characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium between the pyridinol (hydroxy) and pyridone (keto) forms.[1] This equilibrium is sensitive to the solvent environment, which can influence analytical behavior and must be considered during method development.[1] This guide provides the technical foundation to develop, validate, and implement reliable quantitative methods for this important compound.

Foundational Step: Robust Sample Preparation

The primary goal of sample preparation is to extract the analyte from a complex matrix, remove interferences, and present it in a suitable solvent for analysis.[3][4] The choice of technique depends heavily on the sample matrix (e.g., plasma, urine, reaction mixture) and the downstream analytical method.

Protein Precipitation (For Biological Matrices)

This is a rapid method for removing the bulk of proteins from plasma or serum. It is often used for its simplicity but may be less clean than other methods.

Causality: The addition of a cold organic solvent (like acetonitrile or methanol) or an acid (like trichloroacetic acid) disrupts the solvation of proteins, causing them to denature and precipitate.[5] The analyte, being a small molecule, remains in the supernatant.

Protocol:

  • To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a mobile phase-compatible solvent for analysis.[6]

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7]

Causality: By adjusting the pH of the aqueous sample, the charge state of this compound can be manipulated. At a pH above its pKa, the hydroxyl group will be deprotonated, making it more polar. At a pH below the pKa of the pyridine nitrogen, it will be protonated and also polar. By adjusting the pH to where the molecule is neutral, its solubility in a non-polar organic solvent is maximized, allowing for efficient extraction away from water-soluble matrix components.

Protocol:

  • To 500 µL of sample, add an appropriate internal standard.

  • Adjust the sample pH with a buffer to ensure the analyte is in a neutral, non-ionized state.

  • Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2-5 minutes to facilitate partitioning.

  • Centrifuge for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue for analysis.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE and is highly amenable to automation.[3][5]

Causality: SPE relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For this compound, a mixed-mode or polymeric reversed-phase sorbent is often effective. The choice of sorbent is critical and depends on the analyte's properties (hydrophobicity, ionizability) and the matrix.[5]

Protocol (using a generic polymeric reversed-phase cartridge):

  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water to activate the sorbent.

  • Load: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Wash: Pass 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences while retaining the analyte.

  • Elute: Pass 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile) through the cartridge to desorb and collect the analyte of interest.

  • Evaporate the eluate and reconstitute as needed for analysis.

Analytical Methodologies & Protocols

The choice of analytical instrumentation is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely accessible technique suitable for quantification in less complex matrices or at higher concentrations.

Workflow Diagram: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data System Prep Prepared Sample (Reconstituted Extract) Injector Autosampler/Injector Prep->Injector Injection Column C18 Reverse-Phase Column Injector->Column Analyte Introduction Pump HPLC Pump (Mobile Phase) Pump->Column Detector UV-Vis Detector Column->Detector Elution CDS Chromatography Data System (CDS) Detector->CDS Signal Acquisition Result Quantitative Result (Concentration) CDS->Result Integration & Calculation

Caption: General workflow for HPLC-UV analysis.

Protocol:

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 95:5 v/v). The exact ratio should be optimized for ideal retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its λmax (typically around 280-285 nm).

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve constructed from the peak area response of known standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for high sensitivity and selectivity, especially for bioanalysis in complex matrices like plasma or urine.

Causality: This method combines the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte (and its stable-isotope-labeled internal standard), a mode known as Multiple Reaction Monitoring (MRM). This provides exceptional selectivity, virtually eliminating matrix interferences.

Protocol:

  • LC System: UHPLC system for fast and efficient separations.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: These must be determined by infusing a standard solution of this compound.

    • Precursor Ion (Q1): The protonated molecule [M+H]⁺.

    • Product Ion (Q3): A stable fragment ion generated by collision-induced dissociation (CID) of the precursor.

  • Quantification: Based on the ratio of the analyte peak area to the internal standard peak area versus a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Suitable for volatile and thermally stable compounds. For this compound, derivatization is required.

Causality: The hydroxyl group on the molecule makes it polar and prone to hydrogen bonding, resulting in poor volatility and peak shape in GC. Derivatization replaces the active hydrogen with a non-polar group, typically a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable for GC analysis. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.

Protocol:

  • Derivatization:

    • Ensure the sample extract is completely dry.

    • Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS System:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Scan mode for qualitative confirmation or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the TMS-derivatized analyte.[8]

Method Validation: Ensuring Trustworthiness

Once a method is developed, it must be validated to prove it is fit for its intended purpose.[9] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of the analyte.[10][11] Key validation parameters are summarized below.

Decision Diagram: Selecting an Analytical Method

start Start: Quantification Needed matrix Complex Matrix? (e.g., Plasma, Tissue) start->matrix sensitivity High Sensitivity Required? (e.g., pg/mL) matrix->sensitivity Yes result_hplc HPLC-UV matrix->result_hplc No (e.g., Bulk Drug) volatility Analyte Volatile & Thermally Stable? sensitivity->volatility No result_lcms LC-MS/MS sensitivity->result_lcms Yes volatility->result_hplc No result_gcms GC-MS (with Derivatization) volatility->result_gcms Yes

Caption: Decision tree for analytical method selection.

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval over which this holds true.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy (Trueness) The closeness of the mean test results to the true value. Assessed by analyzing quality control (QC) samples at different concentrations.Mean recovery should be within 85-115% of the nominal value (or 80-120% at the LLOQ).[10]
Precision The closeness of agreement among a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be ≤ 15% (≤ 20% at the LLOQ).[11]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1, with accuracy and precision meeting acceptance criteria.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).No significant change in results when parameters are slightly varied, demonstrating reliability for routine use.

Conclusion

The successful quantification of this compound requires a thoughtful approach that begins with effective sample preparation and culminates in a robust, validated analytical method. For high-concentration or simple matrices, HPLC-UV offers a reliable and accessible solution. For trace-level quantification in complex biological fluids, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. GC-MS, following a necessary derivatization step, provides an alternative orthogonal technique. By following the detailed protocols and validation principles outlined in this guide, researchers can generate high-quality, reproducible data that is fit for purpose in a regulated or research environment.

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Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantification of 3-Hydroxypyridin-4-one Analogues in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a highly sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3-hydroxypyridin-4-one (HPO) analogues. These compounds, known for their strong metal-chelating properties, present unique analytical challenges due to their polarity and potential for interaction with metallic components of the analytical system.[1][2] This guide provides a comprehensive walkthrough of the method development strategy, from chromatographic optimization and mass spectrometric tuning to sample preparation and validation, adhering to stringent international guidelines. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic, toxicokinetic, and metabolism studies of this important class of therapeutic agents.[3]

Introduction: The Analytical Challenge of 3-Hydroxypyridin-4-one Analogues

3-Hydroxypyridin-4-ones (HPOs) are a class of heterocyclic compounds recognized for their potent and selective metal-chelating capabilities, particularly for iron (Fe³⁺).[2][4] This property makes them promising therapeutic agents for the treatment of metal overload disorders, as well as potential candidates for neuroprotective and anti-cancer therapies.[3][5] However, the very characteristics that make HPOs effective chelators—high polarity and the presence of functional groups prone to metal binding—create significant hurdles for their quantitative analysis by HPLC-MS/MS.

Conventional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for these highly polar compounds, leading to elution near the solvent front and poor separation from endogenous matrix components.[6][7] Furthermore, their chelating nature can lead to interactions with trace metals within the HPLC system (e.g., stainless steel frits, columns, and tubing), resulting in peak tailing, poor reproducibility, and even the formation of multiple speciation peaks.[1] This application note addresses these challenges head-on, presenting a systematic approach to developing a robust and reliable analytical method.

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC-MS/MS method for HPO analogues requires a multi-faceted strategy that considers chromatography, mass spectrometry, and sample preparation in an integrated manner.

Chromatographic Separation: Overcoming Polarity and Metal Interactions

Given the high polarity of HPO analogues, alternative chromatographic techniques to standard RPLC are necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for the retention and separation of polar and hydrophilic compounds.[8][9][10][11] The mechanism involves partitioning the analyte between a water-enriched layer on the stationary phase surface and a mobile phase with a high organic content.[8] This not only improves retention for polar compounds but the high organic content of the mobile phase also enhances ESI efficiency and MS sensitivity.[8][12] For this application, a column with a bonded amide stationary phase was selected for its proven performance in separating a wide range of polar metabolites.[13]

  • Mixed-Mode Chromatography: An alternative approach involves mixed-mode chromatography, which combines two or more separation mechanisms, such as reversed-phase and ion-exchange, in a single column.[6][14][15][16][17] This can be particularly effective for compounds with ionizable functional groups, offering an additional dimension of selectivity.

  • Supercritical Fluid Chromatography (SFC): SFC is an emerging technique for the analysis of polar compounds, utilizing supercritical CO₂ as the main mobile phase component.[18][19][20][21] Its low viscosity allows for high flow rates and rapid separations. While promising, HILIC was chosen for this primary protocol due to its wider availability and established robustness in many laboratories.

To mitigate the issue of metal chelation, the addition of a weak chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the sample and/or mobile phase can be highly effective.[22][23] EDTA passivates active metal sites in the system, leading to significantly improved peak shapes and reproducibility.[22][23]

MethodDevelopment Analyte HPO Analogues (High Polarity, Chelator) Challenge1 Poor Retention in RPLC Analyte->Challenge1 Challenge2 Metal Chelation (Peak Tailing) Analyte->Challenge2 Strategy Chromatographic Strategy Challenge1->Strategy Challenge2->Strategy Solution1 HILIC (Amide Phase) Strategy->Solution1 Primary Solution2 Mixed-Mode Chromatography Strategy->Solution2 Alternative Solution3 EDTA Addition (Passivation) Strategy->Solution3 Mitigation Outcome Optimized Separation: Good Peak Shape & Retention Solution1->Outcome Solution3->Outcome

Caption: Logic diagram for selecting the chromatographic strategy.

Mass Spectrometry: Achieving Sensitivity and Selectivity

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was chosen for its high sensitivity and selectivity, which are essential for quantitative bioanalysis.[24]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally effective for HPO analogues, as the pyridine nitrogen is readily protonated. Optimization of source parameters such as capillary voltage, gas flow, and temperature is crucial for maximizing signal intensity.[7]

  • MRM Transition Optimization: For each analogue and internal standard (IS), precursor-to-product ion transitions must be optimized. This is typically done by infusing a standard solution of the analyte and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy is then optimized for each transition to yield the highest signal intensity.

Sample Preparation: Ensuring Cleanliness and Recovery

The goal of sample preparation is to remove endogenous matrix components (e.g., proteins, phospholipids) that can cause ion suppression and interfere with the analysis, while ensuring high and reproducible recovery of the analytes.[25]

  • Protein Precipitation (PPT): For initial method development and high-throughput applications, PPT with a cold organic solvent (e.g., acetonitrile or methanol) is a simple and effective technique.

  • Solid-Phase Extraction (SPE): For lower detection limits and cleaner extracts, SPE is the preferred method. A polymeric reversed-phase or mixed-mode sorbent can be used to effectively remove interferences. The protocol must be optimized for loading, washing, and elution steps to maximize recovery.

Detailed Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of each HPO analogue and the internal standard (a structurally similar HPO analogue not present in the samples) and dissolve in an appropriate volume of methanol to achieve a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards (CS): Prepare a series of calibration standards by spiking the appropriate working solutions into the blank biological matrix (e.g., plasma, urine). A typical range might be 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate stock solution weighing.

Sample Preparation Protocol (Protein Precipitation)
  • To 50 µL of plasma sample, CS, or QC, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial or 96-well plate.

  • Add 100 µL of water containing 0.1 mM EDTA.

  • Mix well and inject into the HPLC-MS/MS system.

SamplePrepWorkflow Start Start: 50 µL Plasma Sample Step1 Add 150 µL Cold ACN with Internal Standard Start->Step1 Step2 Vortex (1 min) Step1->Step2 Step3 Centrifuge (14,000 rpm, 10 min, 4°C) Step2->Step3 Step4 Transfer 100 µL Supernatant Step3->Step4 Step5 Add 100 µL Water with 0.1 mM EDTA Step4->Step5 End Inject into HPLC-MS/MS Step5->End

Caption: Workflow for the protein precipitation sample preparation.

HPLC-MS/MS Instrumental Parameters

Table 1: Optimized HPLC Parameters

Parameter Value
HPLC System UHPLC System
Column Amide-bonded HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 min, hold for 1 min, return to 95% B
Flow Rate 0.4 mL/min
Column Temp. 40°C

| Injection Vol. | 5 µL |

Table 2: Optimized MS/MS Parameters

Parameter Value
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Desolvation Gas 1000 L/hr

| MRM Transitions | Analyte-specific (determined experimentally) |

Method Validation

The developed method must be validated according to the latest guidelines from regulatory bodies such as the FDA and ICH.[26][27][28][29][30][31] The validation should assess the following parameters:

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Selectivity Absence of interfering peaks at the retention time of the analyte and IS in at least 6 unique blank matrix lots.[31] Interference <20% of LLOQ for analyte and <5% for IS.[31]
Linearity & Range Analysis of a calibration curve with at least 6 non-zero points over the expected concentration range.[29] Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of QC samples at low, mid, and high levels in replicate (n=6) on three separate days. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.
Matrix Effect Assessment of ion suppression/enhancement by comparing analyte response in post-extraction spiked matrix to response in neat solution. CV of matrix factor across different lots should be ≤15%.[32]
Recovery Comparison of analyte response in pre-extraction spiked matrix to post-extraction spiked matrix. Should be consistent and reproducible.

| Stability | Evaluation of analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentration within ±15% of nominal concentration. |

Conclusion

The analytical challenges posed by 3-hydroxypyridin-4-one analogues, namely their high polarity and metal-chelating properties, can be effectively overcome through a rational method development approach. The use of HILIC provides excellent retention and separation, while the addition of a weak chelating agent like EDTA ensures robust and reproducible chromatography by mitigating undesirable interactions with the analytical system. Coupling this separation strategy with the sensitivity and selectivity of tandem mass spectrometry results in a powerful quantitative tool. The detailed protocols and validation framework presented in this application note provide a solid foundation for researchers to implement a reliable HPLC-MS/MS method for HPO analogues, enabling critical studies in drug development and clinical research.

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  • Al-Asmari, A. I., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Molecules, 26(16), 4983.

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Application Note: Structural Characterization of 3-Methyl-4-hydroxypyridine using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural characterization of 3-Methyl-4-hydroxypyridine. As a crucial heterocyclic scaffold in medicinal chemistry, unambiguous confirmation of its structure is paramount for drug discovery and development pipelines.[1] This document provides an in-depth discussion of the theoretical underpinnings, detailed experimental protocols for both ¹H and ¹³C NMR spectral acquisition, and a thorough guide to spectral interpretation. Particular emphasis is placed on the phenomenon of tautomerism and its profound influence on the NMR spectra, a critical consideration for accurate analysis.[1]

Introduction: The Significance of this compound

This compound and its derivatives are foundational building blocks in the synthesis of a wide array of pharmacologically active compounds.[1] Their structural integrity directly impacts biological activity and downstream applications. NMR spectroscopy stands as the gold standard for non-destructive, high-resolution structural elucidation of organic molecules, making it an indispensable tool for verifying the identity and purity of this important intermediate.[1]

A pivotal characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium between the aromatic alcohol (pyridinol) form and the non-aromatic ketone (pyridone) form.[1][2] This equilibrium is highly sensitive to the surrounding environment, particularly the choice of solvent, which can dramatically alter the observed chemical shifts in both ¹H and ¹³C NMR spectra.[1][3][4] Understanding and accounting for this dynamic behavior is essential for correct spectral assignment.

Core Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a quantum mechanical property called spin, which generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels.

The application of a radiofrequency (RF) pulse can excite these nuclei, causing them to transition to a higher energy state. As they relax back to their ground state, they emit an RF signal, which is detected and converted into a spectrum by a Fourier transform. The precise frequency at which a nucleus resonates is its chemical shift (δ), which is highly sensitive to its local electronic environment. This sensitivity is what allows chemists to deduce the structure of a molecule.[5][6]

Experimental Design and Protocols

I. Reagents and Materials
  • Analyte: this compound (CAS No. 1121-25-1)[7][8][9][10]

  • Deuterated Solvents: Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃) are commonly used. The choice of solvent is critical due to its influence on tautomeric equilibrium.[1][11][12][13]

  • NMR Tubes: High-quality, 5 mm outer diameter NMR tubes are required.[14][15]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be used for precise chemical shift referencing.[16]

II. Rationale for Solvent Selection

The choice of deuterated solvent is arguably the most critical experimental parameter.[17]

  • DMSO-d₆: A polar, aprotic solvent, excellent for dissolving a wide range of compounds.[13] It is known to favor the pyridone tautomer in 4-hydroxypyridine systems due to its hydrogen bond accepting capabilities.[1]

  • CDCl₃: A non-polar solvent.[13] In such an environment, the pyridinol (hydroxy) form is generally more favored.[1]

Using deuterated solvents is essential to avoid overwhelming the spectrum with signals from the solvent itself.[11][12] The deuterium nucleus resonates at a different frequency and is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[16]

III. Standardized Protocol for NMR Sample Preparation

A meticulously prepared sample is fundamental to acquiring a high-quality spectrum. The following protocol ensures consistency and minimizes artifacts.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[16][18]

  • Solubilization: Add approximately 0.5-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[14]

  • Mixing: Gently agitate the vial to ensure complete dissolution of the sample. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to prevent interference with the magnetic field homogeneity (shimming).[15][16][19]

  • Transfer: Carefully transfer the solution into a clean, unscratched 5 mm NMR tube.[14][15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh 5-25 mg of This compound dissolve 2. Dissolve in 0.5-0.7 mL of Deuterated Solvent weigh->dissolve Add Solvent filter 3. Filter (if necessary) into NMR Tube dissolve->filter Transfer acquire 4. Ready for NMR Analysis filter->acquire To Spectrometer

Caption: Workflow for preparing the NMR sample.

IV. NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

Data Interpretation and Structural Assignment

I. Tautomeric Forms of this compound

The interpretation of the NMR spectra must begin with an understanding of the two principal tautomers in equilibrium.

Caption: Tautomeric equilibrium of the molecule.

II. Expected ¹H NMR Spectral Features

The proton spectrum will display distinct signals for the methyl group and the aromatic protons.

  • Methyl Protons (-CH₃): A singlet, typically observed in the upfield region (δ 2.0-2.5 ppm). Its exact position will be influenced by the solvent and the dominant tautomeric form.

  • Aromatic Protons (Ring CH): The three protons on the pyridine ring will appear as distinct signals in the downfield region (δ 6.0-8.5 ppm). Their chemical shifts and coupling patterns (multiplicity) are diagnostic.

    • H2 and H6: These protons are adjacent to the nitrogen atom and are typically the most deshielded (highest ppm values).

    • H5: This proton will show coupling to H6.

  • Hydroxyl/Amine Proton (-OH/-NH): A broad singlet that can appear over a wide chemical shift range. Its presence and position are highly dependent on the solvent, concentration, and temperature. In D₂O, this proton will exchange with deuterium and the signal will disappear.

III. Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C spectrum will show six distinct signals, one for each unique carbon atom.

  • Methyl Carbon (-CH₃): The most upfield signal, typically appearing around δ 15-25 ppm.

  • Aromatic Carbons (Ring C): Five signals in the downfield region (δ 100-170 ppm).

    • C4 (bearing the -OH group): This carbon is significantly deshielded and its chemical shift is a key indicator of the tautomeric form. In the pyridone form, this carbon is a carbonyl (C=O) and will be shifted significantly downfield (δ > 160 ppm).

    • C2 and C6: These carbons, adjacent to the nitrogen, are also highly deshielded.

    • C3 and C5: These carbons will appear at more intermediate chemical shifts.

IV. Tabulated NMR Data

The following table provides representative chemical shift values for this compound, primarily reflecting the pyridone tautomer which is often dominant in polar solvents like DMSO-d₆.

Table 1: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
-CH₃~2.1Singlet~16
H2~7.5Singlet (or narrow doublet)~138
H5~6.1Doublet~115
H6~7.4Doublet~140
C3--~125
C4--~175 (Pyridone form)
-OH/-NH~11.0Broad Singlet-

Note: These are approximate values and can vary based on experimental conditions. Definitive assignment often requires 2D NMR experiments.

V. Advanced Structural Verification: 2D NMR

For unambiguous assignment, especially in complex substituted pyridines, 2D NMR experiments are invaluable.[20]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps establish the connectivity of the ring protons (e.g., a cross-peak between H5 and H6).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This is the primary method for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-3 bonds). This is crucial for assigning quaternary (non-protonated) carbons, such as C3 and C4, by observing correlations from the methyl protons and ring protons.[20]

G cluster_analysis Spectral Interpretation Workflow acq1D 1. Acquire 1D Spectra (¹H, ¹³C) assign1D 2. Preliminary Assignment (Shifts, Multiplicity) acq1D->assign1D acq2D 3. Acquire 2D Spectra (COSY, HSQC, HMBC) assign1D->acq2D If Ambiguity Exists structure 5. Final Structure Confirmation assign1D->structure If Unambiguous assign2D 4. Unambiguous Assignment via Correlations acq2D->assign2D assign2D->structure

Caption: Logical workflow for NMR data analysis.

Conclusion

¹H and ¹³C NMR spectroscopy provide a robust and detailed framework for the structural characterization of this compound. By carefully selecting the appropriate deuterated solvent and employing a systematic approach to spectral interpretation that includes consideration of tautomerism and, if necessary, 2D correlation experiments, researchers can confidently verify the structure and purity of this vital chemical entity. This ensures the integrity of subsequent research and development efforts in medicinal chemistry and materials science.

References

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  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.
  • Santa Cruz Biotechnology. (n.d.). 3-Hydroxy-2-methylpyridine | CAS 1121-25-1.
  • SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 3-Hydroxy-2-methylpyridine(1121-25-1) 1H NMR spectrum.
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  • ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 13C NMR spectrum.
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  • ChemicalBook. (n.d.). 4-Hydroxypyridine(626-64-2) 1H NMR spectrum.
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Application Notes & Protocols: A Guide to the Synthesis of Functionalized Pyridines from 3-Methyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Functionalized pyridine scaffolds are cornerstones of modern medicinal chemistry, agrochemicals, and materials science, with their derivatives forming the basis of numerous therapeutic agents and functional materials[1][2]. 3-Methyl-4-hydroxypyridine is a highly versatile and economically significant starting material for accessing a diverse array of substituted pyridines. Its unique electronic profile, governed by the interplay between the electron-donating hydroxyl group, the methyl substituent, and the electron-withdrawing pyridine nitrogen, allows for selective functionalization at multiple positions. This guide provides an in-depth exploration of the chemical principles and practical methodologies for leveraging this compound in organic synthesis. We will dissect key reaction pathways, including O-functionalization and C4-carbon functionalization via cross-coupling, providing detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Core Chemical Principles: Understanding Reactivity

The synthetic utility of this compound is dictated by its inherent chemical properties, most notably its tautomeric equilibrium and the resulting electronic landscape of the pyridine ring.

The Critical Role of Tautomerism

A foundational concept when working with 4-hydroxypyridines is their existence in a tautomeric equilibrium between the aromatic alcohol form (pyridinol) and the non-aromatic amide form (pyridone)[3]. The position of this equilibrium is highly sensitive to the solvent environment.

Caption: Tautomeric equilibrium of this compound.

In non-polar solvents, the hydroxy form is generally favored, whereas polar, protic solvents tend to shift the equilibrium toward the pyridone form[3]. This behavior is paramount as it dictates the primary site of reactivity. For instance, O-alkylation or O-arylation occurs from the pyridinol tautomer, while N-alkylation would proceed from the pyridone tautomer.

A Map of Molecular Reactivity

The pyridine ring is inherently electron-deficient, which makes electrophilic aromatic substitution challenging and favors nucleophilic substitution, particularly at the C2 and C4 positions[4][5]. The substituents on this compound modify this intrinsic reactivity:

  • C4-OH Group: As a strong electron-donating group, it activates the ring towards electrophilic attack (directing ortho and para to itself, i.e., C3 and C5). However, it also provides a key handle for O-functionalization or conversion to a leaving group for C4-substitution.

  • C3-Methyl Group: This electron-donating group provides a slight activating effect on the ring.

  • Ring Nitrogen: Its electron-withdrawing nature deactivates the ring towards electrophiles but activates the C2 and C4 positions for nucleophilic attack[5][6].

Caption: Key reactivity sites on the this compound scaffold.

Synthetic Applications & Protocols: From Theory to Practice

This section details robust protocols for the two most powerful transformations of this compound: functionalization at the C4-oxygen and at the C4-carbon.

O-Functionalization: Synthesis of Aryl Ethers via Copper-Catalyzed Cross-Coupling

The formation of diaryl ethers is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The hydroxyl group of this compound can be readily coupled with aryl halides using a copper-based catalytic system. This protocol is adapted from established methods for hydroxypyridines[7].

Causality Behind Experimental Choices:

  • Catalyst System: Copper(I) iodide is a cost-effective and efficient catalyst for O-arylation. It is paired with a ligand, 1,10-Phenanthroline, which coordinates to the copper center, stabilizing it and facilitating the catalytic cycle.

  • Base: Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic, base used to deprotonate the hydroxyl group, forming the pyridinolate nucleophile required for the reaction. Its high solubility in organic solvents is also advantageous.

  • Inert Atmosphere: The catalytic cycle involves Cu(I) and Cu(III) species, which can be sensitive to oxidation. An inert argon atmosphere is crucial to prevent catalyst deactivation and ensure reproducible results.

Protocol 2.1: Copper-Catalyzed O-Arylation

protocol_1 start Oven-dried Reaction Vessel add_solids Add CuI (0.1 eq), 1,10-Phenanthroline (0.2 eq), Cs₂CO₃ (2.0 eq) start->add_solids evacuate Evacuate and backfill with Argon (3x) add_solids->evacuate add_reagents Add this compound (1.0 eq), Aryl Iodide (1.2 eq), and Toluene evacuate->add_reagents react Heat at 110 °C for 12-24h (Monitor by TLC/GC-MS) add_reagents->react workup1 Cool to RT, dilute with Ethyl Acetate, filter through Celite react->workup1 workup2 Wash filtrate with H₂O and Brine workup1->workup2 dry Dry organic layer (Na₂SO₄), filter, and concentrate workup2->dry product Purify by Column Chromatography dry->product

Caption: Workflow for the Copper-Catalyzed O-Arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Argon gas supply

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Seal the vessel and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add this compound (1.0 equiv), the desired aryl iodide (1.2 equiv), and anhydrous toluene.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryloxy-3-methylpyridine.

C4-Functionalization: A Two-Step Approach via a Triflone Intermediate

Directly substituting the hydroxyl group is difficult as it is a poor leaving group. A robust and widely applicable strategy is to convert it into an excellent leaving group, such as a trifluoromethanesulfonate (triflate), which can then participate in a variety of palladium-catalyzed cross-coupling reactions[8]. This approach unlocks access to C-C and C-N bond formation at the C4 position. Here, we detail a protocol for triflation followed by a Suzuki-Miyaura cross-coupling.

Causality Behind Experimental Choices:

  • Triflation: Triflic anhydride (Tf₂O) is a highly reactive electrophile that readily converts the hydroxyl group into a triflate. A non-nucleophilic base like pyridine or 2,6-lutidine is used to quench the triflic acid byproduct. The reaction is run at low temperatures to control reactivity.

  • Suzuki-Miyaura Coupling: This is one of the most powerful C-C bond-forming reactions in organic synthesis[8][9].

    • Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄, is the active catalyst.

    • Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are essential. They coordinate to the palladium, influence its reactivity, and stabilize the catalytic species throughout the cycle of oxidative addition, transmetalation, and reductive elimination[10].

    • Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Protocol 2.2: C4-Arylation via Suzuki-Miyaura Cross-Coupling

protocol_2 cluster_step1 Step 1: Triflate Formation cluster_step2 Step 2: Suzuki Coupling start_trif Dissolve this compound in CH₂Cl₂ at 0 °C add_base_trif Add Pyridine (1.5 eq) start_trif->add_base_trif add_tf2o Add Triflic Anhydride (1.2 eq) dropwise at 0 °C add_base_trif->add_tf2o react_trif Stir for 1-2h, allowing to warm to RT add_tf2o->react_trif workup_trif Quench with H₂O, extract with CH₂Cl₂, dry, and concentrate react_trif->workup_trif product_trif Intermediate: 4-(Triflyloxy)-3-methylpyridine workup_trif->product_trif start_suzuki Combine Triflate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd Catalyst (2-5 mol%), Ligand (4-10 mol%), and Base (2.0 eq) in a flask product_trif->start_suzuki Use directly evacuate_suzuki Evacuate and backfill with Argon (3x) start_suzuki->evacuate_suzuki add_solvent_suzuki Add Solvent (e.g., Toluene/H₂O) evacuate_suzuki->add_solvent_suzuki react_suzuki Heat at 80-110 °C for 4-16h (Monitor by TLC/LC-MS) add_solvent_suzuki->react_suzuki workup_suzuki Cool, dilute with EtOAc, wash with H₂O and Brine, dry, and concentrate react_suzuki->workup_suzuki product_suzuki Final Product: 4-Aryl-3-methylpyridine workup_suzuki->product_suzuki

Caption: Two-step workflow for C4-Arylation via Triflation and Suzuki Coupling.

Step 1: Synthesis of 3-Methylpyridin-4-yl trifluoromethanesulfonate

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 equiv) to the solution.

  • Slowly add triflic anhydride (1.2 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding cold water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude triflate is often used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the crude triflate from Step 1 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel, then evacuate and backfill with argon three times.

  • Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., 4:1:1 ratio).

  • Heat the mixture to 90 °C and stir for 4-16 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the target 4-aryl-3-methylpyridine.

Quantitative Data Summary

The efficiency of these functionalization reactions can vary based on the specific substrates used. The following table provides representative data for analogous transformations reported in the literature to guide experimental expectations.

Reaction TypeCoupling PartnerCatalyst/ReagentBaseSolventTemp (°C)Typical Yield (%)Reference
O-Arylation 4-IodophenolCuI / 1,10-PhenanthrolineCs₂CO₃Toluene11075-90[7]
C4-Suzuki Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9080-95[11]
C4-Suzuki 4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O10085-98[11]

Applications in Medicinal Chemistry & Drug Discovery

The functionalized pyridines synthesized from this compound are valuable scaffolds in drug discovery. The 3-hydroxypyridin-4-one core itself is a privileged structure known for its metal-chelating properties, forming the basis of drugs like Deferiprone for iron overload disorders[12][13]. Derivatives have shown a wide range of biological activities:

  • Antimicrobial Agents: Various substituted 3-hydroxypyridine-4-ones exhibit significant antibacterial and antifungal activity[14][15].

  • Enzyme Inhibitors: By modifying the substituents on the pyridine ring, potent and selective inhibitors for enzymes like tyrosinase have been developed[16].

  • Anticancer and Antidiabetic Agents: The versatile scaffold has been explored for the development of novel anticancer and antidiabetic therapies[12].

The synthetic routes outlined in this guide provide a direct path to creating libraries of these high-value compounds for screening and development.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized pyridines. By understanding its fundamental reactivity, particularly the role of tautomerism, and by employing modern synthetic methods like copper- and palladium-catalyzed cross-coupling, researchers can efficiently access novel molecular architectures. The protocols detailed herein offer reliable and reproducible methods for O- and C4-functionalization, paving the way for innovations in medicinal chemistry and materials science.

References

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  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org.

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Application Notes and Protocols for Assessing Iron Chelation Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Iron Chelation in Research and Drug Development

Iron, an essential element for numerous physiological processes, can become highly toxic when in excess. The dysregulation of iron homeostasis is implicated in a range of pathologies, from iron-overload disorders like hemochromatosis and β-thalassemia to neurodegenerative diseases and cancer. The primary driver of this toxicity is iron's ability to catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to significant oxidative damage to lipids, proteins, and nucleic acids.[1][2] Iron chelators are therapeutic agents that bind to excess iron, rendering it redox-inactive and promoting its excretion.[3][4] The development of effective iron chelators is, therefore, a critical area of pharmacological research.

This comprehensive guide provides detailed in vitro experimental protocols for assessing the efficacy of iron-chelating agents. We will move from fundamental, cell-free chemical assays to more complex, biologically relevant cellular models. Each protocol is designed to be a self-validating system, with explanations grounded in established scientific principles to ensure technical accuracy and reproducibility.

Section 1: Foundational Chelation Assessment in Cell-Free Systems

The initial screening of potential iron chelators often begins with simple, robust, and cost-effective cell-free assays. These methods provide a direct measure of a compound's ability to bind iron in a controlled chemical environment.

Spectrophotometric Determination of Ferrous Iron [Fe(II)] Chelation: The Ferrozine Assay

Expertise & Experience: The Ferrozine assay is a cornerstone for assessing the chelation of ferrous iron (Fe(II)). Its principle lies in a competition reaction. Ferrozine is a chromogenic agent that forms a stable, magenta-colored complex with Fe(II), which strongly absorbs light at 562 nm.[1][5] An effective chelator will compete with ferrozine for the binding of Fe(II), leading to a decrease in the formation of the ferrozine-Fe(II) complex and a corresponding reduction in absorbance. This assay is particularly useful for understanding a chelator's affinity for the more catalytically active form of iron involved in the Fenton reaction.

Trustworthiness: The reliability of this assay is enhanced by the inclusion of a well-characterized standard chelator, such as ethylenediaminetetraacetic acid (EDTA), which allows for the normalization of results and comparison across different experimental runs.[1][6]

Experimental Workflow: Ferrozine Assay

Ferrozine_Assay cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_measurement Measurement Reagents Prepare Reagents: - Ferrous Sulfate (FeSO4) - Ferrozine - Test Chelator - EDTA (Positive Control) - Assay Buffer Add_Fe Add FeSO4 Solution to wells Reagents->Add_Fe Add_Chelator Add Test Chelator or EDTA to wells Add_Fe->Add_Chelator Incubate1 Incubate at RT (10 min) Add_Chelator->Incubate1 Add_Ferrozine Add Ferrozine Solution to initiate color reaction Incubate1->Add_Ferrozine Incubate2 Incubate at RT (10 min) Add_Ferrozine->Incubate2 Read_Abs Read Absorbance at 562 nm Incubate2->Read_Abs

Caption: Workflow for the Ferrozine-based Fe(II) chelation assay.

Detailed Protocol: Ferrozine Assay

Materials:

  • Ferrous sulfate (FeSO₄)

  • Ferrozine (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate)

  • Test chelator(s)

  • EDTA (positive control)

  • Assay Buffer (e.g., HEPES or Phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of FeSO₄ (e.g., 2 mM in deionized water). Prepare fresh daily.

    • Prepare a stock solution of ferrozine (e.g., 5 mM in deionized water).

    • Prepare stock solutions of your test chelator(s) and EDTA at various concentrations in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of FeSO₄ solution and 50 µL of the test chelator solution at different concentrations.

    • Control Wells (Maximum Absorbance): Add 50 µL of FeSO₄ solution and 50 µL of assay buffer.

    • Blank Wells: Add 100 µL of assay buffer.

    • Positive Control Wells: Add 50 µL of FeSO₄ solution and 50 µL of EDTA solution at different concentrations.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the chelator to bind with the iron.

  • Color Development: Add 100 µL of the ferrozine solution to all wells.

  • Second Incubation: Incubate the plate at room temperature for another 10 minutes.

  • Measurement: Measure the absorbance of each well at 562 nm using a microplate reader.[1]

Data Analysis: The percentage of Fe(II) chelating activity can be calculated using the following formula:

Chelating Activity (%) = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

Plot the chelating activity against the concentration of the test compound to determine the IC₅₀ (the concentration required to chelate 50% of the iron).

Assay ParameterRecommendationRationale
pH 7.4To mimic physiological conditions.
Positive Control EDTAA well-characterized, strong iron chelator for assay validation.
Wavelength 562 nmThe peak absorbance of the Fe(II)-ferrozine complex.[1]
Incubation Time 10 minutesAllows for equilibrium to be reached between the chelator, iron, and ferrozine.

Section 2: Assessing Intracellular Iron Chelation in Living Cells

While cell-free assays are excellent for initial screening, a true measure of a chelator's potential lies in its ability to permeate cell membranes and bind iron within the complex intracellular environment.

Fluorescence-Based Assessment of the Labile Iron Pool: The Calcein-AM Assay

Expertise & Experience: The Calcein-AM assay is a widely used method to assess the chelation of the intracellular "labile iron pool" (LIP).[7][8][9] The LIP is a pool of weakly bound, redox-active iron that is accessible to chelators. The principle of this assay is based on the fluorescence quenching of the dye calcein by iron. Calcein-AM, a non-fluorescent and membrane-permeable ester, readily enters cells where intracellular esterases cleave the AM group, trapping the now fluorescent and membrane-impermeable calcein in the cytosol.[7][8][10] This intracellular calcein's fluorescence is quenched by the LIP. An effective cell-permeable chelator will enter the cell and bind the LIP, pulling it away from calcein and causing a de-quenching or increase in fluorescence.[11]

Trustworthiness: It is important to note that the calcein-AM method primarily measures the cytosolic LIP and may underestimate the total cellular labile iron, as it does not efficiently access iron within acidic compartments like lysosomes.[7][8][9][10] Despite this limitation, it remains a valuable tool for assessing the ability of a chelator to access and bind cytosolic iron.

Mechanism of the Calcein-AM Assay

Calcein_AM cluster_outside cluster_inside CalceinAM_out Calcein-AM (Non-fluorescent, Membrane-permeable) Esterases Esterases CalceinAM_out->Esterases Crosses Membrane Calcein Calcein (Fluorescent, Membrane-impermeable) Esterases->Calcein Cleavage Calcein_Quenched Calcein-Fe Complex (Quenched Fluorescence) Calcein->Calcein_Quenched Binding LIP Labile Iron Pool (LIP) LIP->Calcein_Quenched Chelator_Fe Chelator-Fe Complex (Redox-inactive) LIP->Chelator_Fe Chelator Test Chelator Chelator->LIP Binds LIP Chelator_Fe->Calcein Releases Calcein, Fluorescence Restored

Caption: Mechanism of the Calcein-AM assay for intracellular iron chelation.

Detailed Protocol: Calcein-AM Assay

Materials:

  • Cell line (e.g., K562, HeLa, or a relevant cell line for your research)[8][11]

  • Complete cell culture medium

  • Calcein-AM (acetoxymethyl ester)

  • Test chelator(s)

  • A strong, cell-permeable iron chelator as a positive control (e.g., Salicylaldehyde isonicotinoyl hydrazone - SIH)

  • An iron source for loading cells (optional, e.g., ferric ammonium citrate - FAC)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or flow cytometer (Excitation: ~488 nm, Emission: ~515 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Iron Loading (Optional): To increase the LIP, you can pre-incubate the cells with an iron source like FAC (e.g., 100 µM for 18-24 hours).

  • Calcein Loading:

    • Wash the cells once with HBSS.

    • Incubate the cells with a low concentration of Calcein-AM (e.g., 0.1-0.5 µM) in HBSS for 15-30 minutes at 37°C. The optimal concentration and time should be determined empirically for your cell line.

  • Washing: Wash the cells twice with HBSS to remove extracellular Calcein-AM.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence (F_initial) of the calcein-loaded cells.

  • Chelator Addition: Add the test chelator(s) and positive control at various concentrations to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 2-5 minutes) for a defined period (e.g., 30-60 minutes) at 37°C. The increase in fluorescence over time reflects the rate of intracellular iron chelation.[11]

Data Analysis: The rate of fluorescence increase is a measure of the chelator's efficacy. This can be quantified by calculating the initial slope of the fluorescence versus time plot. Compare the rates obtained with the test chelators to that of the positive control.

Section 3: Functional Assays for Assessing the Protective Effects of Iron Chelation

The ultimate goal of an iron chelator is to prevent iron-mediated oxidative damage. Therefore, assessing the functional consequences of chelation is a crucial step in evaluating efficacy.

Inhibition of Lipid Peroxidation in a Liposomal Model

Expertise & Experience: Lipid peroxidation is a key mechanism of iron-induced cell damage. A liposomal model provides a simplified system to study the protective effects of chelators on lipid membranes.[12] Liposomes, artificial vesicles made of a lipid bilayer, can be subjected to iron-induced oxidation, and the extent of lipid peroxidation can be quantified. An effective chelator will prevent or reduce this iron-catalyzed lipid damage.

Trustworthiness: This assay directly assesses the ability of a chelator to inhibit the Fenton reaction in a biologically relevant microenvironment (the lipid bilayer). The inclusion of controls without iron and with iron but without a chelator is essential for validating the results.

Detailed Protocol: Liposome Lipid Peroxidation Assay

Materials:

  • Phospholipids (e.g., phosphatidylcholine)

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • Ferrous sulfate (FeSO₄) or Ferric chloride (FeCl₃)

  • Ascorbic acid (to facilitate redox cycling)

  • Test chelator(s)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

  • Spectrophotometer

Procedure:

  • Liposome Preparation: Prepare liposomes by hydrating a thin film of phospholipids with buffer, followed by sonication or extrusion to create unilamellar vesicles.

  • Reaction Setup:

    • In separate tubes, mix the liposome suspension with the test chelator at various concentrations.

    • Include a control with liposomes and buffer only, and another with liposomes and the iron source.

  • Initiation of Peroxidation: Add the iron salt (e.g., FeSO₄) and a reducing agent like ascorbic acid to initiate lipid peroxidation.[12]

  • Incubation: Incubate the mixtures at 37°C for a specific time (e.g., 1-2 hours).

  • TBARS Assay (Thiobarbituric Acid Reactive Substances):

    • Stop the reaction by adding a solution containing TCA, TBA, and BHT.

    • Heat the samples at 95°C for 30-60 minutes to allow the formation of a colored adduct between malondialdehyde (MDA, a product of lipid peroxidation) and TBA.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis: A decrease in absorbance at 532 nm in the presence of the chelator indicates inhibition of lipid peroxidation. Calculate the percentage of inhibition relative to the control with iron but no chelator.

Prevention of Iron-Mediated DNA Damage

Expertise & Experience: Excess iron can catalyze the formation of highly reactive hydroxyl radicals that can cause significant damage to DNA, including single and double-strand breaks.[13][14] An in vitro DNA damage assay using plasmid DNA can effectively demonstrate the protective capabilities of an iron chelator.

Trustworthiness: This assay provides a direct visualization of the protective effect of a chelator on a critical biomolecule. The conversion of supercoiled plasmid DNA to nicked (single-strand break) or linear (double-strand break) forms can be easily resolved and quantified using agarose gel electrophoresis.[13]

Experimental Workflow: DNA Damage Protection Assay

DNA_Damage_Assay Start Start: Supercoiled Plasmid DNA Mix Incubate Plasmid DNA with: - Test Chelator - Fe(III) + Reducing Agent (e.g., Ascorbate) - Control groups Start->Mix Incubate Incubate at 37°C Mix->Incubate Gel Run on Agarose Gel Incubate->Gel Visualize Visualize DNA bands under UV light Gel->Visualize Analysis Analyze Band Intensities: - Supercoiled (undamaged) - Nicked (single-strand break) - Linear (double-strand break) Visualize->Analysis

Caption: Workflow for assessing the protective effect of iron chelators against DNA damage.

Detailed Protocol: DNA Damage Protection Assay

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Ferric chloride (FeCl₃)

  • A reducing agent (e.g., L-ascorbate or H₂O₂)[13]

  • Test chelator(s)

  • Tris-HCl buffer (pH 7.4)

  • Agarose

  • DNA loading dye

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Agarose gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup (in microcentrifuge tubes):

    • Control (DNA only): Plasmid DNA in buffer.

    • Damage Control (Fenton Reaction): Plasmid DNA + FeCl₃ + reducing agent in buffer.

    • Test Groups: Plasmid DNA + FeCl₃ + reducing agent + test chelator at various concentrations in buffer.

  • Incubation: Incubate all tubes at 37°C for 30-60 minutes.

  • Electrophoresis:

    • Add DNA loading dye to each reaction.

    • Load the samples onto an agarose gel (e.g., 1%).

    • Run the gel until there is good separation of the different DNA forms (supercoiled, nicked, and linear).

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize the DNA bands using a UV transilluminator.

    • Quantify the intensity of each band (supercoiled, nicked, linear) using gel analysis software. An effective chelator will preserve the DNA in its supercoiled form.

Conclusion

The selection of an appropriate assay for assessing iron chelation efficacy depends on the specific research question and the stage of drug development. The protocols outlined in this guide provide a robust framework for a tiered screening approach, from initial chemical characterization to functional assessment in biologically relevant models. By understanding the principles and methodologies of these assays, researchers can generate reliable and reproducible data to advance the development of novel iron chelation therapies.

References

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  • Cabantchik, Z. I., Glickstein, H., & Breuer, W. (2005). Intracellular labile iron pools as direct targets of iron chelators: a fluorescence study of chelator action in living cells. Blood, 106(4), 1459-1466. [Link]
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  • Kurz, T., Terman, A., Gustafsson, B., & Brunk, U. T. (2007). Does the calcein-AM method assay the total cellular 'labile iron pool' - or only a fraction of it?. Biochemical Society transactions, 35(Pt 5), 1100-1102. [Link]
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  • Tran, T. H., et al. (2015). Ferrozine-Based Iron Quantification of Iron Overloaded Mice: a Simple, Robust Method for the Assessment of Iron Chelation Therapies. Blood, 126(23), 4627. [Link]
  • Al-Absi, H. S., et al. (2021). Iron Chelation Reduces DNA Damage in Sickle Cell Anemia. Journal of blood medicine, 12, 941-951. [Link]
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  • Saliba, A. N., & Taher, A. T. (2015). Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia.
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  • Gasper, R., et al. (2019). Iron-Induced Lipid Oxidation Alters Membrane Mechanics Favoring Permeabilization. Langmuir, 35(34), 11015-11024. [Link]
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  • Santos, J. R. D., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Biological Sciences, 44, e59739. [Link]
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  • H-C, C., & Richardson, D. R. (2021). The Role of Iron in DNA and Genomic Instability in Cancer, a Target for Iron Chelators That Can Induce ROS. International journal of molecular sciences, 22(16), 8758. [Link]
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Application Note: A Step-by-Step Guide to Determining the pFe³⁺ Value of a Chelator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of pFe³⁺ in Therapeutic and Research Contexts

For researchers and drug development professionals, quantifying the interaction between a chelator and a metal ion is a critical task. In the realm of iron metabolism and toxicology, the ferric ion (Fe³⁺) is of paramount importance. The pFe³⁺ value serves as a crucial metric for evaluating the practical binding affinity of a chelator for iron(III) under physiologically relevant conditions (pH 7.4).[1] It is defined as the negative logarithm of the free ferric ion concentration in a solution containing a defined excess of the chelating agent and a specific total iron concentration.[1][2]

A higher pFe³⁺ value indicates a stronger binding affinity, signifying that the chelator can reduce the concentration of free, potentially toxic, iron to a greater extent.[2] This value is more informative than the simple stability constant (log K) because it accounts for ligand protonation and the hydrolysis of the iron ion at a specific pH, offering a more realistic measure of a chelator's efficacy in a biological system.[2] This guide provides a detailed protocol for determining the pFe³⁺ value using a spectrophotometric competition assay, a widely accepted and robust method.

Theoretical Foundation: Understanding the Chemistry of Chelation

The determination of pFe³⁺ relies on the principles of coordination chemistry and equilibrium constants. A chelator (L), also known as a ligand, forms a complex with a metal ion (M), in this case, Fe³⁺.[3] The strength of this interaction is described by the stability constant (K).[3][4][5]

However, directly measuring the minute concentration of free Fe³⁺ at physiological pH is analytically challenging due to its propensity to form insoluble hydroxides. To overcome this, a competition assay is employed. In this setup, the test chelator (L_test_) is made to compete for Fe³⁺ with a well-characterized competing ligand (L_comp_) that forms a colored complex with iron, such as Ethylenediaminetetraacetic acid (EDTA).[4][6][7]

By measuring the changes in the absorbance of the Fe³⁺-L_comp_ complex as L_test_ is added, we can calculate the equilibrium concentrations of all species and, ultimately, the stability constant of the Fe³⁺-L_test_ complex. From this stability constant, the pFe³⁺ value is calculated under standardized conditions.

Experimental Design: The Spectrophotometric Competition Assay

This protocol utilizes a spectrophotometric titration. A solution containing a known concentration of Fe³⁺ and a competing ligand (EDTA) is titrated with the test chelator. The competing Fe-EDTA complex has a distinct absorbance at a specific wavelength. As the stronger test chelator sequesters Fe³⁺ from EDTA, the absorbance of the Fe-EDTA complex decreases. This change is used to determine the equilibrium concentrations of the species involved.

Causality Behind Experimental Choices
  • Choice of Competing Ligand (EDTA): EDTA is an ideal competing ligand because it forms a stable, 1:1 complex with Fe³⁺ that is well-characterized and has a known stability constant.[6][8] Its Fe³⁺ complex absorbs light in the UV-visible range, allowing for easy spectrophotometric monitoring.[6]

  • pH Control (7.4): Maintaining a constant physiological pH is critical. The binding affinity of most chelators is highly pH-dependent due to the protonation of the ligand's functional groups.[9] A biological buffer such as HEPES is used to ensure the pH remains stable throughout the experiment.

  • Ionic Strength: The ionic strength of the solution is maintained with a background electrolyte (e.g., KCl or KNO₃) to ensure that the activity coefficients of the ions in solution remain constant, which is a prerequisite for accurate stability constant determination.[5]

Visualization of the Experimental Workflow

The overall process from preparation to calculation can be visualized as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffer Prepare Buffer (HEPES, pH 7.4) prep_fe Prepare Fe³⁺ Stock (e.g., FeCl₃) prep_edta Prepare Competing Ligand Stock (EDTA) prep_chelator Prepare Test Chelator Stock mix_fe_edta Equilibrate Fe³⁺ + EDTA (Forms colored complex) prep_chelator->mix_fe_edta Proceed to Experiment titrate Titrate with Test Chelator in aliquots mix_fe_edta->titrate measure Measure Absorbance after each addition titrate->measure calc_species Calculate Equilibrium Concentrations of all species measure->calc_species Proceed to Analysis calc_k Determine Conditional Stability Constant (K) calc_species->calc_k calc_pfe Calculate pFe³⁺ Value calc_k->calc_pfe

Sources

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles: A Detailed Guide to Modern Laboratory Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Hydroxy-4-Substituted Picolinonitriles in Medicinal Chemistry

The 2,3,4-trisubstituted pyridine framework is a privileged scaffold in modern drug discovery, appearing in a diverse array of biologically active molecules.[1][2] Compounds bearing this motif have demonstrated efficacy as anti-inflammatory agents, antifungal compounds, and even as reactivators for nerve-agent-inhibited acetylcholinesterase.[1][2] Within this class of compounds, 3-hydroxy-4-substituted picolinonitriles stand out as exceptionally valuable synthetic intermediates.[1][2] The nitrile group at the 2-position is a versatile functional handle, readily convertible into a variety of functionalities including amines, amides, carboxylic acids, and tetrazoles. Concurrently, the hydroxyl group at the 3-position provides a convenient point for further derivatization. This unique combination of reactive sites makes these molecules powerful building blocks for the construction of complex molecular architectures and the exploration of novel chemical space in the pursuit of new therapeutic agents. This guide provides detailed application notes and protocols for the synthesis of these pivotal compounds, targeting researchers, scientists, and professionals in drug development.

Synthetic Strategies: An Overview

The synthesis of 3-hydroxy-4-substituted picolinonitriles can be approached through several strategic pathways. Historically, a common method has involved the directed ortho-lithiation of a protected 3-hydroxypicolinonitrile, followed by electrophilic trapping. More recently, a novel and efficient method has been developed involving the cyclization of 4-propargylaminoisoxazoles. Furthermore, the introduction of diverse substituents at the 4-position can be effectively achieved through palladium-catalyzed cross-coupling reactions on a 4-halo-3-hydroxypicolinonitrile precursor. This guide will detail these key methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols.

Methodology 1: Novel Synthesis via Isoxazolopyridine Formation and N-O Bond Cleavage

A recently developed approach offers a unique and mild route to 3-hydroxy-4-substituted picolinonitriles, proceeding through a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of the resulting isoxazolopyridine intermediate.[1][2] This method is advantageous as it avoids the use of strongly basic conditions often required in traditional ortho-lithiation strategies.

Causality of Experimental Choices
  • Gold(I) Catalysis: The choice of a gold(I) catalyst, specifically JohnPhos AuCl activated with AgSbF₆, is crucial for the efficient intramolecular hydroamination of the propargylaminoisoxazole. Gold(I) catalysts are known for their high affinity for alkynes, promoting the cyclization to form the isoxazolopyridine ring system under mild conditions.

  • N-O Bond Cleavage: The subsequent N-O bond cleavage of the isoxazolopyridine intermediate is facilitated by a base, with potassium carbonate in methanol being the optimal choice. This step is believed to proceed via a concerted deprotonation at the 3-position and subsequent ring-opening.[2] The use of a mild base like K₂CO₃ ensures the stability of other functional groups present in the molecule.

Experimental Workflow

workflow cluster_step1 Step 1: Isoxazolopyridine Formation cluster_step2 Step 2: N-O Bond Cleavage cluster_onepot One-Pot Procedure A 4-Propargylaminoisoxazole B Gold(I)-catalyzed cyclization A->B C Isoxazolopyridine Intermediate B->C D Isoxazolopyridine Intermediate E Base-mediated ring opening D->E F 3-Hydroxy-4-substituted Picolinonitrile E->F G 4-Propargylaminoisoxazole H Gold(I) cyclization followed by in-situ N-O bond cleavage G->H I 3-Hydroxy-4-substituted Picolinonitrile H->I

Caption: Workflow for the synthesis of 3-hydroxy-4-substituted picolinonitriles.

Detailed Protocols

Protocol 1A: Stepwise Synthesis [1][3]

  • Isoxazolopyridine Formation: To a mixture of JohnPhos AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv) in a sealed vial, add a solution of N-phenylbenzaldimine (1.0 equiv) in 1,2-dichloroethane (2.0 mL/mmol of the starting 4-propargylaminoisoxazole) at room temperature under an argon atmosphere.

  • Add the 4-propargylaminoisoxazole (1.0 equiv) in 1,2-dichloroethane (3.0 mL/mmol) to the reaction mixture.

  • Stir the resulting mixture at 60 °C for 3 hours.

  • Upon completion, cool the reaction to room temperature and purify the isoxazolopyridine intermediate by silica gel chromatography.

  • N-O Bond Cleavage: To a solution of the purified isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL), add K₂CO₃ (0.150 mmol).

  • Stir the mixture at 60 °C for 30 minutes.

  • Quench the reaction by adding 1 M aqueous HCl.

  • Extract the mixture with ethyl acetate. The combined organic layers are then dried over MgSO₄, filtered, and concentrated in vacuo to yield the 4-substituted 3-hydroxypicolinonitrile.

Protocol 1B: One-Pot Synthesis [1][3]

  • To a mixture of JohnPhos AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv) in a sealed vial, add a solution of N-phenylbenzaldimine (1.0 equiv) in 1,2-dichloroethane (2.0 mL/mmol of the starting 4-propargylaminoisoxazole) at room temperature under an argon atmosphere.

  • Add the 4-propargylaminoisoxazole (1.0 equiv) in 1,2-dichloroethane (3.0 mL/mmol) to the reaction mixture.

  • Stir the resulting mixture at 60 °C for 3 hours.

  • To the reaction mixture, add dry methanol (5.0 mL/mmol of the starting isoxazole) and K₂CO₃ (1.5 equiv).

  • Continue stirring at 60 °C for 30 minutes.

  • Quench the reaction by the addition of 1 M aqueous HCl.

  • Pass the mixture through a pad of celite and extract with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to obtain the final product.

Data Summary: Representative Examples
Substituent (R)ProcedureYield (%)
PhenylA92
PhenylB67
PentylA81
PentylB57
4-MethoxyphenylA84
4-MethoxyphenylB57
Thiophen-2-ylB48
TrimethylsilylA53
TrimethylsilylB22
Data sourced from Fukuhara et al.[1][2]

Methodology 2: The Conventional Approach via Directed Ortho-Lithiation

A more traditional route to 4-substituted 3-hydroxypicolinonitriles involves the use of directed ortho-lithiation (DoM).[2][4] This strategy relies on a directing metalation group (DMG) to guide a strong base to deprotonate the position ortho to it.[4] For 3-hydroxypicolinonitrile, the hydroxyl group must first be protected, typically as a carbamate, which then serves as the DMG.[2]

Causality of Experimental Choices
  • O-Carbamate as a Directing Group: The hydroxyl group is converted to an O-carbamate (e.g., -OCONEt₂) to serve as a potent DMG.[5] The carbonyl oxygen of the carbamate coordinates to the lithium of the organolithium base, directing deprotonation to the adjacent C-4 position.[5]

  • Strong Anionic Conditions: This method necessitates the use of strong, non-nucleophilic bases such as sec-butyllithium in the presence of a chelating agent like TMEDA at low temperatures (-78 °C) to achieve efficient and regioselective lithiation without competing side reactions.[2][5]

Synthetic Pathway

dom_pathway A 3-Hydroxypicolinonitrile B Protection (e.g., ClCONEt₂) A->B C O-Carbamoyl-3-hydroxypicolinonitrile B->C D Directed Ortho-Lithiation (s-BuLi, TMEDA, -78°C) C->D E 4-Lithio Intermediate D->E F Electrophilic Quench (e.g., I₂, R-CHO) E->F G 4-Substituted-O-carbamoyl- 3-hydroxypicolinonitrile F->G H Deprotection G->H I 3-Hydroxy-4-substituted Picolinonitrile H->I

Caption: Directed ortho-lithiation pathway for 4-substitution.

General Protocol: Directed Ortho-Lithiation and Electrophilic Trapping
  • Protection: To a solution of 3-hydroxypicolinonitrile in a suitable aprotic solvent (e.g., THF), add a base (e.g., NaH) followed by the protecting group precursor (e.g., diethylcarbamoyl chloride) to form the O-carbamoyl-3-hydroxypicolinonitrile. Purify the product by standard methods.

  • Lithiation: Dissolve the O-carbamoyl-3-hydroxypicolinonitrile and TMEDA in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of sec-butyllithium in cyclohexane, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the time required to achieve complete lithiation (typically 1-2 hours).

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodine for the synthesis of 4-iodo-3-hydroxypicolinonitrile) in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography.

  • Deprotection: The carbamate protecting group can be removed under basic or acidic conditions to yield the final 3-hydroxy-4-substituted picolinonitrile.

Methodology 3: Diversification via Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of a diverse library of 4-substituted analogues, palladium-catalyzed cross-coupling reactions are an indispensable tool. Starting from a 4-halo-3-hydroxypicolinonitrile (readily prepared via the ortho-lithiation method described above by quenching with a halogen source like iodine), a wide variety of substituents can be introduced at the 4-position.

Overview of Key Cross-Coupling Reactions
ReactionCoupling PartnersKey Features
Suzuki Coupling Aryl/vinyl boronic acids or estersMild reaction conditions, high functional group tolerance, commercially available reagents.[6][7][8]
Stille Coupling OrganostannanesTolerant of a wide range of functional groups, but tin reagents are toxic.[9][10][11][12][13]
Sonogashira Coupling Terminal alkynesForms C(sp²)-C(sp) bonds, useful for introducing alkynyl moieties.[14][15][16][17]
General Protocol: Suzuki-Miyaura Coupling for 4-Aryl/Vinyl Substitution
  • To a reaction vessel, add the 4-halo-3-hydroxypicolinonitrile (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 3-hydroxy-4-(aryl/vinyl)picolinonitrile.

Methodology 4: Cyanation of 4-Halo-3-Hydroxypicolinonitriles

The introduction of a cyano group at the 4-position can be achieved through the cyanation of a 4-halo precursor. This transformation is valuable for accessing dinitrile compounds, which can be further functionalized.

General Protocol: Palladium-Catalyzed Cyanation
  • In a glovebox or under an inert atmosphere, combine the 4-halo-3-hydroxypicolinonitrile (1.0 equiv), a cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf) in a reaction vessel.

  • Add a high-boiling point aprotic solvent such as DMF or DMAc.

  • Seal the vessel and heat the reaction mixture to a high temperature (typically 120-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with an aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography. Note: Extreme caution should be exercised when working with cyanide reagents.

Applications in Drug Discovery and Development

The 3-hydroxy-4-substituted picolinonitrile scaffold is a key building block in the synthesis of compounds with a wide range of pharmacological activities. For instance, derivatives of the closely related 3-hydroxypyridin-4-ones have been investigated for their anti-inflammatory effects, which are thought to be related to their iron-chelating properties. Furthermore, hydroxypyridinone derivatives have been identified as potent inhibitors of the influenza virus PA endonuclease, highlighting the therapeutic potential of this structural motif. The synthetic methodologies detailed in this guide provide researchers with the tools to generate diverse libraries of 3-hydroxy-4-substituted picolinonitriles for screening and lead optimization in various drug discovery programs.

References

  • Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17876–17887. [Link]
  • Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Supporting Information for Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridine Formation/N-O Bond Cleavage Sequence.
  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr.
  • Snieckus, V. (2010).
  • Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.
  • Wikipedia. (2023).
  • NROChemistry. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Kumar, G. S., Shinde, P. S., Chen, H., Muralirajan, K., Kancherla, R., & Rueping, M. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357–6363. [Link]
  • Wikipedia. (2023). Stille reaction. [Link]
  • Myers, A. G. (n.d.). The Stille Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]
  • Kumar, G. S., Shinde, P. S., Chen, H., Muralirajan, K., Kancherla, R., & Rueping, M. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Chemistry Portal. [Link]
  • SynArchive. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Smith, C. J., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 8443–8453. [Link]
  • PubMed. (2016). Copper-mediated cyanation of aryl halide with the combined cyanide source. [Link]
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
  • Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2023).
  • Jampilek, J., & Kralova, K. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(12), 22563–22589. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Royal Society of Chemistry. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
  • PubMed. (2022).
  • National Institutes of Health. (2019). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl)
  • MDPI. (2017).
  • Google Patents. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve the Yield of 3-Methyl-4-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yields. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing research and development.[1][2] This resource provides in-depth answers to frequently encountered challenges, backed by scientific principles and established protocols.

I. Core Synthesis Strategies & Troubleshooting

The synthesis of this compound can be approached through several routes, each with its own advantages and potential pitfalls.[1] The most common and well-documented method begins with 3-picoline (3-methylpyridine).[1][3] This multi-step process involves nitration, reduction, and a final diazotization and hydrolysis sequence.[3]

Frequently Asked Questions (FAQs)
Q1: My overall yield from the 3-picoline route is low. Which step is the most likely culprit and how can I optimize it?

A1: The multi-step synthesis from 3-picoline, while robust, has several stages where yield can be compromised. The final diazotization and hydrolysis step is often a significant contributor to yield loss. However, issues in the initial nitration and reduction steps can also have a cascading effect.

Troubleshooting Workflow for Low Yield in the 3-Picoline Route:

Caption: Troubleshooting workflow for low yield in the 3-picoline synthesis route.

Detailed Breakdown of Optimization Strategies:

  • Step 1: Nitration of 3-Methylpyridine-1-oxide

    • Causality: Incomplete nitration or formation of side products can significantly reduce the input for the subsequent steps. Precise temperature control is critical.[4] A spontaneous and vigorous reaction can occur, and if not controlled with cooling, it can lead to undesired byproducts.[4]

    • Optimization:

      • Temperature Control: Maintain the temperature between 100-105°C during the heating phase.[3] Use an oil bath for consistent heating and have an ice-water bath ready to manage any exothermic surges.[4]

      • Reagent Addition: Add the fuming nitric acid slowly to the sulfuric acid solution of 3-methylpyridine-1-oxide, ensuring the temperature is kept low during this addition.[3]

      • Neutralization: Careful neutralization with sodium carbonate on crushed ice is crucial for precipitating the product, 3-methyl-4-nitropyridine-1-oxide.[3]

  • Step 2: Reduction of 3-Methyl-4-nitropyridine-1-oxide

    • Causality: The catalytic hydrogenation is generally high-yielding (~95%), but catalyst deactivation or incomplete reaction can be an issue.[3]

    • Optimization:

      • Catalyst: Use a high-quality 10% Palladium on Carbon (Pd/C) catalyst. Ensure it is fresh and has not been exposed to contaminants that could poison it.

      • Hydrogen Pressure: A pressure of around 5 bar is typically effective.[3] Ensure the reaction vessel is properly sealed to maintain pressure.

      • Reaction Time: This reduction can be slow, often requiring up to 36 hours.[3] Monitor the reaction by TLC or LC-MS to ensure it goes to completion.

  • Step 3: Diazotization & Hydrolysis of 3-Methyl-4-aminopyridine

    • Causality: This is often the most challenging step. The diazonium salt intermediate is unstable and can decompose or participate in side reactions if conditions are not optimal.

    • Optimization:

      • Strict Temperature Control: The diazotization must be carried out at 0-5°C in an ice-salt bath to ensure the stability of the diazonium salt.[3]

      • Slow Addition of Sodium Nitrite: Add the aqueous sodium nitrite solution dropwise to maintain the low temperature and prevent localized overheating.[3]

      • Controlled Hydrolysis: After the formation of the diazonium salt, allow the reaction to warm slowly to room temperature before gently heating to drive the hydrolysis.[3] Rapid heating can lead to decomposition and the formation of tarry byproducts.

      • pH Adjustment: Careful neutralization after hydrolysis is necessary to isolate the final product.[3]

Q2: I'm considering alternative synthetic routes to avoid the harsh conditions of the 3-picoline method. What are some viable options?

A2: Several other synthetic strategies exist, each with its own set of advantages and disadvantages. The choice of route often depends on the availability of starting materials, scalability, and tolerance for specific reaction conditions.

Comparison of Key Synthesis Methods [1]

Synthesis MethodStarting Material(s)Key IntermediatesOverall YieldKey AdvantagesKey Disadvantages
Multi-step from 3-Picoline 3-Methylpyridine (3-Picoline)3-Methylpyridine-1-oxide, 3-Methyl-4-nitropyridine-1-oxide50-60% (est.)Readily available starting material, well-established reactions.Multi-step process, use of strong acids and nitrating agents.[1]
From Maltol Maltol and Ammonia-Moderate (est.)Potentially a single-step synthesis.[1]Requires elevated temperature and pressure, yield can be variable.[1]
Elbs Persulfate Oxidation 3-Methyl-4-pyridone-LowDirect hydroxylation.[1]Typically low yields, harsh reaction conditions.[1][2]
From Citrazinic Acid Citrazinic Acid-VariableReadily available starting material.Requires decarboxylation which can be challenging.

Visual Representation of Alternative Synthetic Pathways:

Alternative_Syntheses cluster_0 From Maltol cluster_1 Elbs Persulfate Oxidation Maltol Maltol Product_M This compound Maltol->Product_M High T, High P Ammonia Ammonia Ammonia->Product_M High T, High P Pyridone 3-Methyl-4-pyridone Product_E This compound Pyridone->Product_E Direct Hydroxylation Persulfate K₂S₂O₈, NaOH(aq) Persulfate->Product_E Direct Hydroxylation

Caption: Simplified diagrams of alternative synthesis routes for this compound.

Q3: I am having difficulty with the purification of the final product. What are the recommended methods?

A3: Proper purification is essential to obtain high-purity this compound. The choice of method will depend on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying the crude solid product.

    • Solvent Selection: Based on the polarity of the molecule, suitable solvents include water, methanol, or ethanol.[5] A systematic solvent screening is recommended to find the optimal solvent or solvent mixture that dissolves the compound when hot but has low solubility when cold.

    • Troubleshooting "Oiling Out": If the compound separates as an oil instead of crystals upon cooling, it may be due to high supersaturation or the solvent's boiling point being higher than the solute's melting point.[5] To remedy this, you can add more hot solvent to reduce supersaturation, slow down the cooling process, or switch to a lower-boiling point solvent.[5] Seeding with a pure crystal can also induce proper crystallization.[5]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful tool.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed. The polarity of the eluent should be optimized by TLC to achieve good separation.

    • Tailing: Due to the basic nature of the pyridine ring, tailing on silica gel can be an issue.[6] This can often be mitigated by adding a small amount of a base, such as triethylamine (e.g., 0.1-1%), to the eluent.[6]

  • Acid-Base Extraction: This technique can be used to separate the basic pyridine product from non-basic impurities.

    • Dissolve the crude product in an organic solvent.

    • Wash with a dilute acid (e.g., HCl) to protonate the pyridine, which will then move to the aqueous layer.[6]

    • Separate the layers and basify the aqueous layer to deprotonate the pyridine.

    • Re-extract the purified product into an organic solvent.[6]

II. Detailed Experimental Protocols

The following protocols are based on established methods and provide a starting point for laboratory synthesis.

Protocol 1: Synthesis from 3-Picoline[3]

Step A: Synthesis of 3-Methyl-4-nitropyridine-1-oxide

  • To a mixture of 600-610 ml of glacial acetic acid and 200 g of freshly distilled 3-methylpyridine, add 318 ml of cold (5°C) 30% hydrogen peroxide.[4]

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.[4]

  • Remove excess acetic acid and water under reduced pressure.[4]

  • Add 180 g of the resulting liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5°C) sulfuric acid.[4]

  • Slowly add 495 ml of fuming yellow nitric acid in portions, keeping the temperature around 10°C.[4]

  • Slowly heat the mixture to 100-105°C for 2 hours. Control any vigorous exothermic reactions with an ice-water bath.[4]

  • Cool the reaction mixture and pour it onto 2 kg of crushed ice.[4]

  • Neutralize by slowly adding sodium carbonate until the pH is approximately 7-8.[3]

  • Collect the precipitated yellow solid by suction filtration and wash thoroughly with cold water.[3]

  • The crude product can be recrystallized from acetone.[3]

Step B: Synthesis of 3-Methyl-4-aminopyridine

  • In a hydrogenation vessel, dissolve 3-methyl-4-nitropyridine-1-oxide in ethanol.[3]

  • Carefully add 10% Pd/C catalyst to the solution.[3]

  • Pressurize the vessel with hydrogen (typically to 5 bar) and stir the mixture at room temperature for 36 hours.[3]

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst and wash the filter cake with ethanol.[3]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain 3-methyl-4-aminopyridine.[3]

Step C: Synthesis of this compound

  • Dissolve 3-methyl-4-aminopyridine in a dilute solution of sulfuric acid in water, cooling the mixture in an ice-salt bath to 0-5°C.[3]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.[3]

  • Stir at this temperature for 30 minutes after the addition is complete.[3]

  • Slowly warm the mixture to room temperature and then heat gently until the evolution of nitrogen gas ceases.[3]

  • Cool the reaction mixture and carefully neutralize it with a suitable base (e.g., sodium bicarbonate solution).[3]

  • Extract the crude product with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[3]

  • Further purification can be achieved by recrystallization or column chromatography.[3]

III. References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process. Retrieved from

  • ResearchGate. (2017). Synthesis and characterization of methyl substituted 3-hydroxypyridin-4-ones and their complexes with iron(III). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine. Retrieved from

  • National Institutes of Health. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from

  • ACS Publications. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine. Retrieved from [Link]

  • De Gruyter. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]

  • DergiPark. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Retrieved from [Link]

  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines. Retrieved from

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Retrieved from

  • National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Citrazinic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of citrazinic acid. Retrieved from

  • Google Patents. (n.d.). Preparation method of 3-hydroxypyridine. Retrieved from

  • National Institutes of Health. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Retrieved from [Link]

Sources

Technical Support Center: Effective Purification of Crude 3-Methyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Methyl-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification techniques, a foundational understanding of this compound's properties is crucial for making informed decisions during experimental design.

PropertyValueSignificance for Purification
Molecular Formula C6H7NOIndicates a relatively small, polar molecule.
Molecular Weight 109.13 g/mol Useful for calculations and characterization.
Melting Point ~168°CA key parameter for recrystallization solvent selection and assessing purity.[1][2]
Boiling Point 359.1±22.0 °C (Predicted)High boiling point suggests that distillation would require vacuum.[1]
Water Solubility 14 g/L (25°C)Moderately soluble in water, which can be exploited in extraction and recrystallization.[1][2][3]
Solubility Slightly soluble in DMSO and MethanolProvides options for recrystallization and chromatography solvents.[1][2][4]
pKa 5.59±0.18 (Predicted)Indicates it is a weak base, which is important for acid-base extraction.[1][2]
Appearance Light Yellow to Dark Yellow SolidColor can be an indicator of purity; colored impurities may need to be removed.[1][2]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.

Recrystallization Issues
FAQ 1: My compound "oiled out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice.[4][5] This is a common problem when the boiling point of the solvent is higher than the melting point of the solute or when the solution is highly supersaturated.[4][6]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to reduce the supersaturation.[4]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help. Avoid moving the flask directly to an ice bath.[4][6]

  • Solvent Selection: Consider a solvent with a lower boiling point.

  • Seeding: Introduce a seed crystal of pure this compound to the cooled solution to provide a nucleation site for crystal growth.[4]

  • Solvent Polarity Adjustment: Sometimes using a less polar solvent or a solvent mixture can prevent oiling out.[4]

FAQ 2: No crystals are forming even after cooling the solution in an ice bath. What should I do?

Answer: The absence of crystal formation is typically due to either using too much solvent or a state of supersaturation where the activation energy for crystal nucleation has not been overcome.[5][7]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.[7]

    • Seeding: Add a small crystal of the pure compound to the solution.[7]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

  • Increase Cooling Time: Some compounds require a longer time to crystallize. Allow the solution to stand undisturbed for an extended period.[8]

Chromatography Challenges
FAQ 3: I'm seeing significant peak tailing during column chromatography of this compound on silica gel. What is the cause and how can I improve the peak shape?

Answer: Peak tailing for basic compounds like pyridine derivatives is often caused by strong interactions between the basic nitrogen atom and acidic silanol groups on the surface of the silica gel.[9] This leads to a non-ideal chromatographic process and poor separation.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), to the mobile phase. The TEA will preferentially interact with the acidic silanol sites, minimizing their interaction with your compound.[9]

    • Adjust pH: While less common in flash chromatography, for HPLC, adjusting the mobile phase pH can improve peak shape.[9]

  • Choice of Stationary Phase:

    • Deactivated Silica: Use a less acidic or end-capped silica gel.

    • Alumina: Consider using alumina as the stationary phase, which is less acidic than silica.

  • Column Loading: Avoid overloading the column, as this can also lead to peak distortion.[9]

FAQ 4: My recovery of this compound from the column is very low. What are the potential reasons?

Answer: Low recovery can be due to several factors, including irreversible adsorption of the compound onto the stationary phase, degradation of the compound on the column, or co-elution with impurities.

Troubleshooting Steps:

  • Check for Irreversible Adsorption: The same strong interactions that cause peak tailing can also lead to irreversible adsorption. The use of mobile phase additives like triethylamine can help mitigate this.[9]

  • Assess Compound Stability: Perform a 2D TLC analysis to check if your compound is degrading on the silica.[9] Spot your sample on a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates degradation. If degradation is observed, consider a less acidic stationary phase or a different purification technique.[9]

  • Optimize Elution: Ensure your mobile phase is strong enough to elute the compound in a reasonable number of column volumes.

General Purity Issues
FAQ 5: After purification, my this compound is still colored. How can I remove colored impurities?

Answer: The light yellow to dark yellow color of crude this compound can be due to the presence of oxidized or polymeric impurities.[1][2]

Troubleshooting Steps:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude compound in the hot solvent, you can add a small amount of activated carbon to the solution. The activated carbon will adsorb many colored impurities.[10] Hot filter the solution to remove the carbon before allowing it to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.[10]

  • Oxidizing Agent Wash: In some cases for pyridine derivatives, a wash with a dilute solution of an oxidizing agent like KMnO4 followed by an acid-base workup can remove certain impurities.[11] However, this should be approached with caution as it may degrade the desired product.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening.[12] Water, methanol, or ethanol are good starting points.[4]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, methanol, ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points to find a suitable solvent.[10] An ideal solvent will dissolve the compound when hot but not when cold.[12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solvent boils. Continue adding small portions of the hot solvent until the solid just dissolves.[7][10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl and gently boil for a few minutes.[10]

  • Hot Filtration: If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them.[8] This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8][13]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Column Chromatography of this compound

This protocol describes a standard procedure for the purification of this compound by silica gel column chromatography.[14]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with 0.1-1% triethylamine)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal eluent should give your product a retention factor (Rf) of around 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.[15]

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, you can perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Begin collecting fractions.[15]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visual Workflows and Logic Diagrams

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals collect Collect & Dry Crystals crystals->collect Yes no_crystals No Crystals crystals->no_crystals No oiling Oiling Out? oil_out Oil Forms oiling->oil_out Yes induce Scratch Flask, Add Seed Crystal oiling->induce No no_crystals->oiling fix_oil Re-heat, Add More Solvent, Cool Slowly, Seed oil_out->fix_oil fix_oil->cool induce->crystals evaporate Evaporate Some Solvent induce->evaporate Still No Crystals evaporate->cool

Caption: A workflow for troubleshooting common recrystallization problems.

Purification Strategy Decision Tree

Purification_Strategy start Crude this compound purity_check Initial Purity Assessment (e.g., TLC, NMR) start->purity_check high_purity High Purity (>95%)? purity_check->high_purity Yes complex_mixture Complex Mixture or Close-Boiling Impurities? purity_check->complex_mixture No recrystallization Recrystallization high_purity->recrystallization end Pure Product recrystallization->end chromatography Column Chromatography complex_mixture->chromatography Yes acid_base Acidic/Basic Impurities Present? complex_mixture->acid_base No chromatography->end acid_base->recrystallization No extraction Acid-Base Extraction acid_base->extraction Yes extraction->recrystallization

Caption: A decision tree for selecting an appropriate purification strategy.

V. References

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from

  • ChemicalBook. (2025). This compound | 22280-02-0. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • ChemicalBook. (n.d.). This compound CAS#: 22280-02-0. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: this compound in Organic Synthesis. Retrieved from

  • BenchChem. (n.d.). Synthesis of this compound: Laboratory Application Notes and Protocols. Retrieved from

  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Retrieved from

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from

  • ECHEMI. (n.d.). 3-HYDROXY-4-METHYLPYRIDINE | 1121-19-3. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Crystallization of this compound. Retrieved from

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from

  • LookChem. (n.d.). Purification of Pyridine. Retrieved from

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from

  • University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from

  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to this compound. Retrieved from

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from

  • ChemicalBook. (n.d.). 22280-02-0(this compound) Product Description. Retrieved from

  • Wikipedia. (n.d.). Column chromatography. Retrieved from

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from

  • VSNCHEM. (n.d.). VP13506 this compound. Retrieved from

  • Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Hydroxypyridine 95. Retrieved from

  • Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)pyridine Safety Data Sheet. Retrieved from

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from

  • Professor Dave Explains. (2023). Performing Column Chromatography. Retrieved from

  • DergiPark. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Retrieved from

  • ResearchGate. (2023). (PDF) 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. Retrieved from

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines. Retrieved from

  • National Institutes of Health. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Retrieved from

Sources

Technical Support Center: Navigating the Scale-Up of 3-Methyl-4-hydroxypyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the production of 3-Methyl-4-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important pharmaceutical intermediate. The synthesis of this compound, while conceptually straightforward, presents a unique set of challenges when transitioning from the laboratory bench to pilot plant and beyond. This guide provides in-depth troubleshooting advice, detailed protocols, and a scientific rationale for the recommended procedures, ensuring a robust and scalable process.

The most prevalent synthetic route at an industrial scale begins with the oxidation of 3-picoline to its N-oxide, followed by nitration and subsequent catalytic hydrogenation to yield the final product. This guide will focus on troubleshooting the critical stages of this pathway.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Nitration of 3-Methylpyridine-1-oxide

The nitration of the pyridine ring is a critical step, often fraught with challenges related to reaction control and product purity.

Question 1: My nitration reaction is showing poor conversion and the formation of multiple side products. What are the likely causes and how can I improve the selectivity?

Answer:

Poor conversion and the formation of side products in the nitration of 3-Methylpyridine-1-oxide are common issues during scale-up. The primary culprits are often inadequate temperature control and improper management of the highly exothermic reaction.[1]

Causality: The nitration of pyridine derivatives requires harsh conditions due to the electron-deficient nature of the pyridine ring.[2] This often involves the use of strong nitrating agents like a mixture of fuming nitric acid and sulfuric acid. The reaction is highly exothermic, and localized "hot spots" can lead to thermal degradation of the starting material and product, as well as the formation of dinitrated and other impurities.[1]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain a reaction temperature between 100-105°C.[3] Deviations outside this range can significantly impact the reaction outcome. At lower temperatures, the reaction rate may be too slow, leading to the accumulation of unreacted nitrating agent and the risk of a runaway reaction upon a slight temperature increase.[1]

  • Slow and Controlled Addition of Reactants: The addition of 3-methylpyridine-1-oxide to the mixed acid should be done portion-wise or via a controlled-rate dropping funnel. This allows for better heat dissipation and prevents localized temperature spikes.

  • Efficient Agitation: Ensure vigorous and consistent stirring throughout the reaction. Poor agitation can lead to the formation of localized hot spots and concentration gradients, promoting side reactions.[1]

  • Monitoring Reaction Progress: Utilize in-process monitoring techniques to track the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time and preventing the formation of degradation products due to prolonged exposure to harsh conditions.

Experimental Protocol: Optimized Nitration of 3-Methylpyridine-1-oxide

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid while cooling in an ice bath.

  • To this, slowly add fuming nitric acid, ensuring the temperature is maintained below 10°C.[3]

  • Slowly add 3-methylpyridine-1-oxide to the cooled mixed acid, keeping the temperature below 10°C.

  • After the addition is complete, slowly heat the reaction mixture to 100-105°C and maintain this temperature for 2 hours.[3]

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8 to precipitate the product.[3]

  • Filter the solid, wash with cold water, and dry under vacuum.

Question 2: I am observing significant amounts of dinitrated byproducts. How can I minimize their formation?

Answer:

The formation of dinitrated species is a common consequence of the harsh conditions required for the nitration of the deactivated pyridine ring.[2] Controlling the stoichiometry of the nitrating agent and the reaction temperature are key to minimizing this side reaction.

Causality: Over-nitration occurs when the desired mono-nitrated product undergoes a second nitration. This is more likely to happen with an excess of the nitrating agent or at elevated temperatures.

Strategies to Minimize Dinitration:

  • Stoichiometric Control: Carefully control the molar ratio of the nitrating agent to the substrate. Using a large excess should be avoided.

  • Lower Reaction Temperature: While the reaction requires a high temperature to proceed, operating at the lower end of the optimal range (around 100°C) can help reduce the rate of the second nitration.[2]

  • Reaction Time: Monitor the reaction closely and stop it once the formation of the mono-nitrated product is maximized, before significant dinitration occurs.[2]

ParameterRecommended ConditionRationale
Temperature 100-105°CBalances reaction rate and selectivity.[3]
Addition Rate Slow, controlledPrevents thermal runaway and side reactions.[1]
Agitation Vigorous and consistentEnsures uniform temperature and concentration.[1]
Stoichiometry Minimal excess of nitrating agentReduces the likelihood of over-nitration.[2]

Table 1: Key Parameters for Controlled Nitration

Catalytic Hydrogenation of 3-Methyl-4-nitropyridine-1-oxide

The reduction of the nitro group is another critical step where challenges such as catalyst deactivation and incomplete reaction are frequently encountered.

Question 3: My catalytic hydrogenation of 3-Methyl-4-nitropyridine-1-oxide is sluggish and incomplete. What could be the issue?

Answer:

A sluggish or incomplete hydrogenation can be due to several factors, including catalyst poisoning, insufficient catalyst loading, or poor reaction conditions.[4]

Causality: The pyridine nitrogen can act as a poison to the catalyst by strongly adsorbing to its active sites, thereby inhibiting the hydrogenation reaction.[3] Impurities in the starting material or solvent can also deactivate the catalyst.

Troubleshooting Steps:

  • Catalyst Selection and Handling: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[3] Ensure the catalyst is fresh and has been stored under an inert atmosphere to prevent deactivation.

  • Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. A typical loading is 5-10 mol% of palladium.

  • Solvent Purity: Use high-purity, degassed solvents. Impurities such as sulfur compounds can poison the catalyst.[4]

  • Hydrogen Pressure: Ensure adequate hydrogen pressure (typically 3-5 bar) is maintained throughout the reaction.[3]

  • Agitation: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.[4]

  • Acidic Additives: The addition of a stoichiometric amount of a strong acid like HCl or a weaker acid like acetic acid can protonate the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen from poisoning the catalyst.[3]

Experimental Protocol: Robust Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 3-Methyl-4-nitropyridine-1-oxide in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with an inert gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 5 bar and stir the reaction mixture at room temperature.[3]

  • Monitor the reaction by hydrogen uptake or by analyzing aliquots via TLC or HPLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet.[4]

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Question 4: I am observing the reduction of the pyridine ring in addition to the nitro group. How can I prevent this?

Answer:

Unwanted reduction of the pyridine ring is a sign of overly harsh reaction conditions or an inappropriate choice of catalyst.

Causality: While the nitro group is generally more readily reduced than the pyridine ring, high temperatures, high hydrogen pressures, or highly active catalysts can lead to the over-reduction of the aromatic ring.

Strategies for Selective Reduction:

  • Milder Conditions: Use lower hydrogen pressure and temperature.[3]

  • Catalyst Choice: Pd/C is generally selective for nitro group reduction. Avoid more aggressive catalysts like rhodium on carbon under harsh conditions.

  • Reaction Monitoring: Carefully monitor the reaction and stop it as soon as the nitro group reduction is complete to prevent further reduction of the pyridine ring.

Part 2: Process Analytical Technology (PAT) for Scale-Up

Implementing Process Analytical Technology (PAT) is crucial for ensuring a robust and reproducible process at scale. PAT allows for real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs).[5][6]

Question 5: How can I implement PAT to better control the nitration and hydrogenation steps during scale-up?

Answer:

PAT tools can provide invaluable real-time data to ensure the safety, efficiency, and consistency of your process.

For the Nitration Step:

  • In-situ FTIR/Raman Spectroscopy: These techniques can be used to monitor the concentration of the starting material, product, and key intermediates in real-time. This allows for precise determination of the reaction endpoint and can help prevent over-nitration.[5]

  • Calorimetry: Reaction calorimeters can measure the heat flow of the reaction in real-time, providing crucial information about the reaction kinetics and helping to prevent thermal runaway.

For the Hydrogenation Step:

  • Hydrogen Uptake Monitoring: Automated hydrogen uptake monitoring systems can provide a real-time indication of the reaction progress.

  • In-situ Spectroscopy: Similar to the nitration step, in-situ spectroscopy can be used to monitor the disappearance of the nitro group and the appearance of the amino group.

Workflow for PAT Implementation

PAT_Workflow cluster_Nitration Nitration Step cluster_Hydrogenation Hydrogenation Step Nitration_Start Start Nitration In_situ_FTIR In-situ FTIR/Raman (Monitor Concentrations) Nitration_Start->In_situ_FTIR Calorimetry Reaction Calorimetry (Monitor Heat Flow) Nitration_Start->Calorimetry Control_System Process Control System In_situ_FTIR->Control_System Calorimetry->Control_System Nitration_End End Nitration Control_System->Nitration_End Endpoint Reached Hydrogenation_Start Start Hydrogenation H2_Uptake Hydrogen Uptake Monitoring Hydrogenation_Start->H2_Uptake In_situ_Spec In-situ Spectroscopy (Monitor Functional Groups) Hydrogenation_Start->In_situ_Spec Hydrogenation_Control Process Control System H2_Uptake->Hydrogenation_Control In_situ_Spec->Hydrogenation_Control Hydrogenation_End End Hydrogenation Hydrogenation_Control->Hydrogenation_End Endpoint Reached

Caption: PAT workflow for nitration and hydrogenation.

Part 3: Purification and Final Product Quality

The final purity of this compound is critical for its use in pharmaceutical applications.

Question 6: I am having difficulty purifying the final product. What are the best methods for large-scale purification?

Answer:

The choice of purification method depends on the impurity profile of the crude product. Crystallization is often the most effective and scalable method for obtaining high-purity this compound.

Crystallization:

  • Solvent Selection: The choice of solvent is critical for effective purification. A good solvent should dissolve the product well at elevated temperatures and poorly at room temperature, while the impurities should remain soluble at all temperatures.

  • Cooling Profile: A slow and controlled cooling rate is essential for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

  • Polymorphism: Be aware of the potential for polymorphism, where the compound can exist in different crystalline forms with different physical properties. Characterize the crystal form of your final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Chromatography:

  • While effective at the lab scale, column chromatography can be expensive and challenging to scale up. It is typically used for the removal of closely related impurities that cannot be removed by crystallization.

  • Tailing: Basic compounds like pyridines can exhibit tailing on silica gel columns. This can be mitigated by adding a small amount of a base like triethylamine to the eluent.[7]

Troubleshooting Purification

Caption: Troubleshooting workflow for purification.

References

  • BenchChem. (2025). Nitration reaction safety.
  • Scribd. (n.d.). Nitration Plant SOP Guide.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • National Center for Biotechnology Information. (2022). Pyridine Controlled Tin Perovskite Crystallization.
  • ResearchGate. (2025). Effect of Pyridine on Polymorphic Crystallization of 1,3Di(9-anthryl)- propan-2-ol. Does It Affect p/p Interaction or Hydrogen Bonding?.
  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.
  • ACS Publications. (n.d.). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid.
  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
  • ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
  • ACS Publications. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide.
  • American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.
  • National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Process Insights. (n.d.). Process Analytical Technology.

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Optimization of reaction conditions for the Elbs persulfate oxidation of pyridones

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the Elbs persulfate oxidation of pyridones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful hydroxylation reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions and troubleshooting common issues. Our goal is to empower you with the knowledge to not only execute the reaction but to understand the causality behind each experimental choice, ensuring reproducible and successful outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the Elbs persulfate oxidation as it applies to pyridone substrates.

Q1: What is the Elbs persulfate oxidation and why is it used for pyridones?

The Elbs persulfate oxidation is a classic organic reaction that introduces a hydroxyl (-OH) group onto an aromatic ring, typically a phenol, using a persulfate salt like potassium persulfate (K₂S₂O₈) under alkaline conditions.[1][2] Pyridones exist in tautomeric equilibrium with their hydroxypyridine form, which possesses a phenolic character. This allows them to undergo the Elbs oxidation to produce dihydroxypyridines, which are valuable intermediates in medicinal chemistry and materials science.[3][4][5] The reaction is valued for its simplicity and tolerance of various functional groups that are not oxidized under the reaction conditions.[1][6]

Q2: What is the general mechanism of the Elbs oxidation on a pyridone substrate?

The reaction proceeds via a nucleophilic attack of the pyridone anion (in its hydroxypyridine tautomeric form) on the peroxide oxygen of the persulfate ion.[1][6] This forms an intermediate aryl sulfate ester. This intermediate is then hydrolyzed under acidic conditions during the workup to yield the final dihydroxypyridine product.[1][6] For pyridones, hydroxylation typically occurs at the position ortho or para to the existing hydroxyl group of the hydroxypyridine tautomer. For 2-pyridones and 4-pyridones, this often results in substitution at the 5- and 3-positions, respectively.[3][7]

Elbs_Mechanism cluster_step2 Step 2: Hydrolysis Pyridone Pyridone (Hydroxypyridine Tautomer) Intermediate Aryl Sulfate Intermediate Pyridone->Intermediate + S₂O₈²⁻ (Alkaline conditions) Persulfate Persulfate (S₂O₈²⁻) Intermediate2 Aryl Sulfate Intermediate Product Dihydroxypyridine Intermediate2->Product H₃O⁺ (Acidic Workup)

Caption: Generalized mechanism of the Elbs oxidation on pyridones.

Q3: What are the key safety precautions for this reaction?

Persulfates are strong oxidizing agents and require careful handling.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., neoprene), and a lab coat.[9][10][11]

  • Avoid Contamination: Do not allow persulfates to come into contact with combustible materials, reducing agents, acids, or metals, as this can cause rapid decomposition.[9][11] Use dedicated, clean, and dry utensils for transfer.[9][10]

  • Temperature Control: Avoid overheating, as it can lead to rapid decomposition. Store persulfates in a cool, dry place, ideally below 25°C (77°F).[9]

  • Moisture Sensitivity: Keep persulfates dry, as moisture can induce decomposition and caking.[9]

  • Disposal: Do not discard solid persulfate waste in regular trash bins. Contaminated or excess persulfate should be dissolved in a large amount of water before appropriate disposal.[10]

Troubleshooting Guide: From Low Yields to Side Products

This section provides solutions to common problems encountered during the Elbs oxidation of pyridones.

Problem 1: Low or No Yield of the Desired Dihydroxypyridine Product

Low yields are a notorious issue with the Elbs oxidation, often below 50%.[1][6][12] However, several factors can be optimized to improve the outcome.

Potential Cause Explanation & Recommended Solution
Incorrect pH The reaction requires alkaline conditions to deprotonate the hydroxypyridine tautomer, forming the nucleophilic phenolate anion. If the solution is not sufficiently basic, the reaction rate will be very slow or nonexistent. Solution: Ensure the reaction medium is alkaline, typically using aqueous sodium or potassium hydroxide. The optimal pH can be substrate-dependent, but a pH around 10 has been found to be efficient for some persulfate oxidations.[13]
Slow Reaction Rate Some pyridone substrates, like 4-pyridone, are known to react very slowly with persulfate, with reaction half-times that can extend for days.[7] This slow rate can be competitive with the decomposition of the persulfate reagent itself.[7] Solution: Increase the reaction temperature cautiously (e.g., to 45-60°C) to accelerate the reaction, but monitor for decomposition.[3] Alternatively, increasing the ratio of persulfate to the pyridone substrate can help drive the reaction to completion.[7]
Sub-optimal Persulfate Salt While potassium persulfate (K₂S₂O₈) is common, its low solubility can be a limiting factor. Ammonium ((NH₄)₂S₂O₈) and sodium (Na₂S₂O₈) persulfates are much more soluble.[6] Solution: Consider using ammonium or sodium persulfate for better solubility and potentially faster reaction rates.[6][14] Maintaining a high ratio of phenol to persulfate at any given time can improve yields, which the low solubility of the potassium salt can sometimes help achieve by acting as a slow-release reservoir.[6]
Inefficient Workup The product of the initial oxidation is a water-soluble sulfate ester. If the hydrolysis step is incomplete or the extraction procedure is flawed, the final product will be lost. Solution: After the oxidation, ensure the reaction mixture is sufficiently acidified (e.g., with HCl or H₂SO₄) and heated (reflux) to fully hydrolyze the sulfate ester.[3][5] The resulting dihydroxypyridine can then be extracted with an appropriate organic solvent. Saturation of the aqueous layer with salts like NaCl can improve extraction efficiency.

Problem 2: Formation of Unwanted Side Products or Dark Polymeric Material

The strong oxidizing nature of persulfate can lead to undesired side reactions, often resulting in the formation of dark, tarry substances (humic acids).[6]

Potential Cause Explanation & Recommended Solution
Over-oxidation/Decomposition High temperatures or excessively long reaction times can lead to the decomposition of the starting material, intermediate, or product, forming polymeric byproducts. The persulfate itself can decompose, generating radical species that lead to non-selective reactions.[6][15] Solution: Run the reaction at room temperature or slightly below to minimize side reactions.[6] Monitor the reaction progress by TLC or LCMS and quench it as soon as the starting material is consumed.[16]
Excess Alkali While basic conditions are necessary, excessively high concentrations of hydroxide can promote side reactions with the intermediate sulfate ester, leading to the formation of humic acids.[6] Solution: Use a moderate amount of base (e.g., 2-4 equivalents relative to the pyridone) to ensure the formation of the phenolate without promoting excessive side reactions.[3]
Presence of Oxygen For some substrates, the presence of oxygen can inhibit side reactions and improve the yield of the desired product.[6] However, for others, excluding oxygen might be beneficial. Solution: Unless a specific protocol suggests otherwise, running the reaction open to the air is standard. If yields are consistently low and polymerization is an issue, attempting the reaction under an inert atmosphere (N₂ or Ar) may be worthwhile.

Problem 3: Reaction Fails to Initiate or Stalls

Sometimes, the reaction simply does not start or stops before completion, even with optimized conditions.

Potential Cause Explanation & Recommended Solution
Poor Reagent Quality Persulfate salts can decompose over time, especially if stored improperly. The pyridone starting material may contain impurities that inhibit the reaction. Solution: Use a fresh bottle of persulfate or test the quality of an older bottle. Ensure the starting pyridone is pure by recrystallization or chromatography.[16]
Catalyst Required Some Elbs oxidations benefit from a catalyst to improve the rate and yield. Solution: The addition of a catalytic amount of silver nitrate (AgNO₃) can significantly accelerate the reaction. Silver(I) is thought to be oxidized to a higher-valent silver species by the persulfate, which then acts as a more potent oxidant.[17][18] Other catalysts, such as phthalocyanine complexes or co-oxidants like H₂O₂, have also been shown to dramatically increase yields for certain nitrogen-containing heterocycles.[3]

Optimization Protocols & Data

General Experimental Protocol
  • Dissolution: Dissolve the pyridone substrate in an aqueous solution of sodium or potassium hydroxide (2-4 equivalents) with stirring. A co-solvent like pyridine may be added to improve the solubility of less soluble substrates.[6][19]

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Persulfate Addition: Add the solid persulfate salt (typically 1.1 to 2.0 equivalents) portion-wise over 30-60 minutes, maintaining the low temperature. For poorly soluble potassium persulfate, it can sometimes be added all at once.

  • Reaction: Allow the mixture to stir at low temperature or let it warm to room temperature. Monitor the reaction by TLC. The reaction time can vary from a few hours to several days.

  • Workup - Hydrolysis: Once the reaction is complete, acidify the mixture with a strong acid (e.g., concentrated HCl) and heat to reflux for 1-2 hours to hydrolyze the intermediate sulfate ester.[5]

  • Extraction & Purification: Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate, butanol).[3] Dry the organic layer, concentrate it, and purify the crude product by chromatography or recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue: Low/No Yield or Side Products Check_pH Is pH strongly alkaline? Start->Check_pH Adjust_pH Adjust pH with NaOH/KOH Check_pH->Adjust_pH No Check_Temp Is temperature too high? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Run at 0°C or RT Check_Temp->Lower_Temp Yes Check_Rate Is reaction very slow? Check_Temp->Check_Rate No Lower_Temp->Check_Rate Increase_Rate Increase Temp cautiously OR Increase Persulfate Ratio OR Add Catalyst (AgNO₃) Check_Rate->Increase_Rate Yes Check_Reagents Are reagents fresh/pure? Check_Rate->Check_Reagents No Increase_Rate->Check_Reagents Purify_Reagents Use fresh persulfate Purify starting material Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A decision-making workflow for troubleshooting the Elbs oxidation.

Comparative Reaction Conditions

The following table summarizes conditions reported for the Elbs oxidation of different pyridone substrates, highlighting the variability required for successful synthesis.

SubstrateOxidant/BaseTemp.TimeYieldReference
2-Pyridone(NH₄)₂S₂O₈ / NaOH45°C8 h38% (of 5-hydroxy)[3]
4-PyridoneK₂S₂O₈ / NaOH30°C~3 days<10% (of 3-hydroxy)[7]
2-HydroxypyridineK₂S₂O₈ / NaOH5°C-11% (of 2,5-dihydroxy)[5]
Pyridine(NH₄)₂S₂O₈ / NaOH / Catalyst45°C10 hup to 81% (of sulfate)[3]

References

  • Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine. PubMed Central. [Link]
  • Elbs persulfate oxid
  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Chemistry Central Journal. [Link]
  • The Elbs Reaction. Organic Reactions. [Link]
  • The Elbs Persulphate Oxidation of Phenols. ElectronicsAndBooks. [Link]
  • The Elbs and Boyland-Sims peroxydisulfate oxidations.
  • POTASSIUM PEROXYDISULFATE (POTASSIUM PERSULFATE).
  • Very high oxidation state of nickel and silver with persulfate. Science made alive: Chemistry/Experiments. [Link]
  • The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxid
  • The Elbs and Boyland-Sims peroxydisulfate oxidations.
  • Studies on the Mechanism of the Elbs Peroxydisulfate Oxidation.
  • Persulfate-Based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks.
  • The Elbs Peroxydisulfate Oxidation in the Pyridine Series: a New Synthesis of 2,5-Dihydroxypyridine. Journal of the American Chemical Society. [Link]
  • The Elbs Reaction.
  • Elbs Reaction. Chemistry LibreTexts. [Link]
  • What is the difference between Ammonium and Potassium Persulf
  • The Elbs Peroxydisulfate Oxidation in the Pyridine Series: a New Synthesis of 2,5-Dihydroxypyridine1.
  • Potassium persulf
  • Elbs Persulfate Oxid
  • Elbs persulfate oxid
  • Safety Operating Procedures for Sodium Persulfate in Laboratories.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
  • Elbs Oxid
  • Elbs Reaction. Cambridge Core. [Link]
  • Effect of pH on quinone-activated persulfate oxidation.
  • Transformation of silver nitrate during the reaction and proposed reaction mechanism.
  • Effect of initial pH on removal of phenol by persulfate activated with...
  • Mechanistic Studies of Silver-Catalyzed Single Electron Oxid
  • The Elbs & Boyland-Sims Oxidations: Reactions of Peroxydisulfate-An Updated Literature Survey.
  • A Sulfitylation-Oxidation Protocol for the Preparation of Sulf
  • Silver nitrate stain removal composition and method for using same.

Sources

Troubleshooting low yields in the nitration of 3-methylpyridine-1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of 3-methylpyridine-1-oxide. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction outcomes.

Introduction: The Chemistry of Activating a Deactivated Ring

Pyridine is an electron-deficient heteroarene, making it notoriously resistant to electrophilic aromatic substitution (EAS) reactions like nitration.[1] The nitrogen atom's electron-withdrawing nature deactivates the ring, necessitating harsh reaction conditions that often result in low yields and side products.[1] A common and effective strategy to overcome this is the conversion of pyridine to its N-oxide. The N-oxide group activates the ring by donating electron density, particularly to the C-2 (ortho) and C-4 (para) positions, making EAS reactions much more feasible.[2]

In the case of 3-methylpyridine-1-oxide, the N-oxide directs nitration to the 4-position, while the 3-methyl group provides a slight activating and ortho/para directing effect. The combination of these factors strongly favors the formation of the desired 4-nitro-3-methylpyridine-1-oxide. The reaction is typically performed using a potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4]

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific issues encountered during the nitration of 3-methylpyridine-1-oxide in a question-and-answer format.

Q1: My overall yield is very low, and I'm recovering a significant amount of unreacted 3-methylpyridine-1-oxide. What's causing the incomplete conversion?

Answer: Low conversion is a common problem that typically points to issues with the nitrating agent's potency, reaction temperature, or duration.

Potential Causes & Solutions:

  • Insufficiently Potent Nitrating Agent: The generation of the nitronium ion (NO₂⁺) is critical.

    • Causality: Concentrated sulfuric acid is essential for generating the nitronium ion from nitric acid.[3][4] If the acid is not sufficiently concentrated (e.g., has absorbed atmospheric moisture) or if the nitric acid is not fuming, the concentration of NO₂⁺ will be too low to drive the reaction efficiently.

    • Solution: Use fresh, high-purity fuming nitric acid (≥90%) and concentrated sulfuric acid (98%). Ensure reagents are stored in tightly sealed containers with desiccants.

  • Suboptimal Reaction Temperature: Temperature control is crucial for this reaction.

    • Causality: While higher temperatures increase the reaction rate, the activation energy for the nitration of pyridine N-oxides is still significant. The reaction requires substantial thermal energy to proceed at a practical rate.[5][6]

    • Solution: Ensure the internal reaction temperature is maintained within the optimal range of 100-105°C after the initial addition of the nitrating mixture.[5] Use an oil bath and an internal thermometer for precise temperature monitoring. A lower temperature of around 90°C can also be effective but may require a longer reaction time.[7]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Causality: Electrophilic substitution on the pyridine N-oxide ring, even when activated, is slower than on benzene.[8] A sufficient reaction time is necessary for the starting material to be consumed.

    • Solution: The recommended heating time is typically 2-3 hours at 100-130°C.[5][6] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before initiating workup.

Q2: My reaction mixture turns dark brown or black, and the yield is poor. Is this decomposition, and how can I prevent it?

Answer: A very dark reaction mixture is a strong indicator of oxidative degradation of the starting material or product. This is often caused by excessive temperatures or "hot spots" in the reaction.

Potential Causes & Solutions:

  • Excessive Reaction Temperature: Overheating can lead to unwanted side reactions and decomposition.

    • Causality: Strong nitrating mixtures are also powerful oxidants.[9] At temperatures significantly above the recommended range, the reagents can cause oxidative degradation of the pyridine ring and the methyl group, leading to charring and a complex mixture of byproducts.

    • Solution: Strictly control the internal reaction temperature, not exceeding 105-110°C. During the initial exothermic addition of the starting material to the sulfuric acid and the subsequent addition of the nitrating mixture, use an ice-salt bath to maintain a low temperature (0-10°C) and prevent thermal runaway.[5]

  • Localized Overheating: Poor mixing can create localized areas of high temperature.

    • Causality: The addition of the nitrating agent is exothermic. If stirring is inefficient, localized "hot spots" can form where the temperature is much higher than the bulk mixture, causing decomposition.

    • Solution: Ensure vigorous and efficient mechanical stirring throughout the entire addition process and the subsequent heating period. Add the nitrating agent slowly and dropwise to allow for effective heat dissipation.[1]

Q3: TLC analysis shows the main product spot, but also several other spots. What are these side products and how can I minimize their formation?

Answer: The presence of multiple spots suggests the formation of isomers or other byproducts. While 4-nitro is the major product, other isomers can form under certain conditions.

Potential Causes & Solutions:

  • Formation of Isomers: Although strongly disfavored, nitration at other positions can occur.

    • Causality: The N-oxide group activates both the C-4 and C-2 positions.[2] While the 3-methyl group sterically hinders the C-2 position and electronically favors the C-4 position, a small amount of 2-nitro or 6-nitro isomers might form, especially at very high temperatures.

    • Solution: Adhering to the recommended temperature profile (100-105°C) maximizes the regioselectivity for the 4-position.[5][10] Overheating can sometimes lower this selectivity.

  • Incomplete Deoxygenation during Workup (if applicable): If the final goal is 4-nitro-3-methylpyridine, residual N-oxide can be a contaminant.

    • Causality: The nitration produces the N-oxide product. A subsequent deoxygenation step is required to obtain the corresponding pyridine. Incomplete deoxygenation will result in a mixture.

    • Solution: This guide focuses on the nitration step. If deoxygenation is the next step, ensure the chosen reducing agent (e.g., PCl₃) and conditions are appropriate for complete removal of the N-oxide.

Q4: I'm struggling with the workup. The product seems to be lost during neutralization and extraction. What is the optimal procedure?

Answer: The workup procedure is critical for isolating the product from the highly acidic reaction mixture and inorganic salts. Losses at this stage can significantly impact the final yield.

Potential Causes & Solutions:

  • Inefficient Quenching and Neutralization:

    • Causality: The reaction mixture is strongly acidic and must be carefully quenched on ice and neutralized. The product, 4-nitro-3-methylpyridine-1-oxide, is a solid. Premature or improper neutralization can lead to co-precipitation with large amounts of inorganic salts (sodium sulfate), making extraction difficult.

    • Solution: Pour the cooled reaction mixture slowly onto a large amount of crushed ice.[5][6] Neutralize very carefully and in small portions with a saturated solution of sodium carbonate or sodium carbonate monohydrate.[5] Be prepared for significant foaming and evolution of nitrogen oxides. The goal is a pH of 7-8.

  • Poor Extraction from the Aqueous/Solid Mixture:

    • Causality: The product precipitates along with sodium sulfate. It has moderate solubility in many common organic solvents, and efficient extraction is required to separate it from the inorganic salts and the aqueous phase.

    • Solution: After filtration of the initial solid precipitate, the solid cake should be extracted multiple times with a suitable solvent like boiling chloroform or acetone.[5] The aqueous filtrate should also be thoroughly extracted with several portions of fresh chloroform. Combining all organic extracts and drying them before solvent removal is crucial.

  • Suboptimal Recrystallization:

    • Causality: Choosing the wrong solvent or using improper technique during recrystallization can lead to significant product loss.

    • Solution: Acetone is a highly effective solvent for recrystallizing 4-nitro-3-methylpyridine-1-oxide.[5] Dissolve the crude product in a minimal amount of boiling acetone, filter hot if necessary to remove insoluble impurities, and then allow it to cool slowly to form pure crystals. Chilling the filtrate can yield a second crop of crystals.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for the high regioselectivity of this reaction? A: The N-oxide functional group is a strong resonance-donating group, which increases the electron density at the C-2 (ortho) and C-4 (para) positions of the pyridine ring, activating them for electrophilic attack.[2] The methyl group at C-3 provides some steric hindrance to attack at C-2 and is a weak activating group itself. The combination of these effects makes the C-4 position the most electronically favorable and sterically accessible site for the incoming nitronium ion (NO₂⁺).

Q: Why is a mixture of fuming nitric acid and concentrated sulfuric acid necessary? A: Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[3][4] This ion is a much more powerful electrophile than nitric acid alone and is necessary to overcome the electron-deficient nature of the pyridine ring system, even with the activating N-oxide group.

Q: Are there any alternative nitrating agents for this transformation? A: While the fuming HNO₃/H₂SO₄ system is standard, other nitrating agents have been used for pyridine derivatives. For some substrates, a mixture of concentrated sulfuric acid and potassium nitrate can be employed.[5] Milder agents like dinitrogen pentoxide (N₂O₅) can also be used, but may require different reaction conditions and solvent systems.[1][11] However, for 3-methylpyridine-1-oxide, the classic mixed acid system is well-established and reliable.[5]

Q: What are the primary safety concerns for this experiment? A: The combination of fuming nitric acid and concentrated sulfuric acid is extremely corrosive and a powerful oxidizing agent.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves.

  • Fume Hood: All operations must be performed in a certified chemical fume hood.

  • Exothermic Reactions: The mixing of acids and the quenching/neutralization steps are highly exothermic and can lead to splashing and thermal runaway if not controlled with proper cooling (ice baths).

  • Nitrous Fumes: The reaction and workup can release toxic nitrogen oxide gases. Ensure adequate ventilation and consider using a gas trap with a sodium hydroxide solution.[6]

Data and Protocols

Table 1: Summary of Key Reaction Parameters
ParameterRecommended ValueRationale & Notes
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄Provides the high concentration of NO₂⁺ needed for the reaction.[5][6]
Reagent Ratio ~1.5-2.0 eq. HNO₃ per eq. of substrateA slight excess of nitric acid ensures complete conversion.
Addition Temperature 0-10 °CCritical to control the initial exothermic mixing of reagents.[5]
Reaction Temperature 100-105 °COptimal temperature to balance reaction rate and minimize decomposition.[5]
Reaction Time 2-3 hoursAllows the reaction to proceed to completion. Monitor by TLC.[5][6]
Workup Solvent Chloroform / AcetoneChloroform for extraction, acetone for recrystallization.[5]
Expected Yield 70-73%Reported yield for the optimized Organic Syntheses procedure.[5]
Optimized Experimental Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses.[5]

1. Preparation of the Nitrating Mixture:

  • In a flask immersed in an ice-salt bath, add 630 mL of cold (0–5°C) concentrated sulfuric acid.

  • Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide while maintaining the temperature below 10°C. The starting material is hygroscopic and may need to be gently melted before addition.[5]

  • In a separate flask, prepare the nitrating acid by slowly adding 495 mL of fuming nitric acid to the sulfuric acid/substrate mixture, ensuring the internal temperature is kept at approximately 10°C with cooling.

2. Reaction:

  • Once the addition is complete, remove the cooling bath.

  • Equip the flask with a reflux condenser and heat the mixture in an oil bath.

  • Maintain the internal temperature at 100–105°C for 2 hours. Vigorous stirring is essential.

3. Workup and Isolation:

  • Cool the reaction mixture to room temperature and then pour it slowly and carefully onto 2 kg of crushed ice in a large beaker within a fume hood.

  • With vigorous stirring, add 1.36 kg of sodium carbonate monohydrate in small portions. This step is highly exothermic and produces large volumes of gas.

  • Allow the resulting slurry to stand for 3 hours to allow dissolved nitrogen oxides to escape.

  • Collect the yellow solid precipitate by suction filtration and wash it thoroughly with water.

4. Purification:

  • Extract the filtered solid twice with 500 mL portions of boiling chloroform.

  • Combine the chloroform extracts and use them to extract the aqueous filtrate from the previous step. Repeat the extraction of the aqueous layer with several more portions of fresh chloroform.

  • Combine all chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Dissolve the resulting crude solid residue in approximately 1.5 L of boiling acetone.

  • Allow the solution to cool to room temperature, then chill in an ice bath for 6-8 hours to crystallize the product.

  • Collect the pure yellow crystals by suction filtration, wash with cold ether, and dry. A typical yield is 178–187 g (70–73%).[5]

Visual Guides

Reaction Mechanism and Regioselectivity

Caption: Mechanism showing nitronium ion formation and attack at the C4 position.

Troubleshooting Flowchart for Low Yields

Caption: A step-by-step guide to diagnosing the cause of low reaction yields.

References

  • Sánchez-Viesca, F., & Gómez, R. (2014). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. TIP Revista Especializada en Ciencias Químico-Biológicas. [Link]
  • Taylor, E. C., Jr., & Crovetti, A. J. (1963). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 43, 63. [Link]
  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-478. [Link]
  • Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 47(8), 3875-3884. [Link]
  • Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Arkivoc, 2005(3), 538-541. [Link]
  • Katiyar, D. Lecture Notes: Pyridine. Subject: Chemistry Semester IV Paper No.: CHB-401. [Link]
  • University of Bremen. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. University of Bremen Chemistry Department. [Link]
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
  • Various Authors. (2021).
  • Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
  • Organic Chemistry Portal. (2022).
  • den Hertog, H. J., & Overhoff, J. (1949). The nitration of some mono-substituted derivatives of pyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 68(9), 761-772. [Link]
  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral Thesis, Norwegian University of Science and Technology. [Link]
  • ScienceMadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org Forum. [Link]

Sources

Preventing the formation of isomers during the cyclization step of pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridine Synthesis

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyridine scaffold. The formation of unwanted isomers during the crucial cyclization step is a persistent challenge that can compromise yield, purity, and the viability of a synthetic route.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles that govern regioselectivity. By understanding why isomers form, you can strategically manipulate reaction parameters to achieve the desired chemical outcome. The following troubleshooting guides and FAQs are structured to address the specific, practical issues encountered in the laboratory.

Troubleshooting Guide: Isomer Formation in Pyridine Cyclization

This section addresses specific problems related to isomeric impurities in common pyridine syntheses. Each answer provides a mechanistic rationale and actionable solutions.

Q1: My Bohlmann-Rahtz synthesis is producing a mixture of regioisomers instead of the expected 2,3,6-trisubstituted pyridine. What's causing this and how can I fix it?

A1: This is a classic regioselectivity issue in the Bohlmann-Rahtz synthesis, and it almost always points to incomplete or incorrect E/Z isomerization of the aminodiene intermediate prior to cyclization.

Causality & Mechanism: The Bohlmann-Rahtz synthesis proceeds in two key phases: 1) Michael addition of an enamine to an ethynylketone to form an aminodiene intermediate, and 2) a subsequent thermal cyclodehydration to form the pyridine ring.[1][2] For the cyclization to occur, the aminodiene must adopt a specific (4Z)-conformation to allow for the nucleophilic attack of the nitrogen onto the carbonyl carbon.

The initial Michael addition typically forms the more stable (2Z, 4E)-aminodiene. High temperatures are traditionally required to overcome the energy barrier for isomerization around the C4-C5 double bond to the necessary (2Z, 4Z)-isomer, which can then cyclize.[1] If the temperature is too low or the reaction time is insufficient, both E and Z isomers may exist, or alternative cyclization pathways can compete, leading to isomeric byproducts.

Troubleshooting & Optimization:

  • Acid Catalysis (Preferred Method): The most effective solution is to introduce a Brønsted or Lewis acid catalyst. Acid catalysis significantly lowers the activation energy for both the E/Z isomerization and the subsequent cyclodehydration.[3] This allows the reaction to proceed at much lower temperatures, often providing the desired pyridine as a single regioisomer.[4]

  • Solvent Choice: Protic, polar solvents like ethanol can facilitate the necessary proton transfers for isomerization and are generally favored over aprotic solvents like DMSO.[1]

  • One-Pot Procedures: Instead of isolating the aminodiene intermediate, perform the reaction as a one-pot synthesis. This often involves generating the enamine in situ from a 1,3-dicarbonyl and ammonium acetate, which can proceed under milder, acid-free conditions, directly yielding the desired pyridine with high regioselectivity.[5]

dot

Caption: Regioselectivity control in Bohlmann-Rahtz synthesis.

Q2: My Kröhnke synthesis is giving poor regioselectivity with an unsymmetrical α,β-unsaturated ketone. How can I direct the reaction to the desired isomer?

A2: The Kröhnke synthesis is a powerful method for preparing highly functionalized pyridines, but its regioselectivity depends entirely on the initial Michael addition step.[6][7] When using an unsymmetrical enone, the pyridinium ylide can, in principle, attack either β-position.

Causality & Mechanism: The reaction involves the 1,4-conjugate addition of a pyridinium ylide (from an α-pyridinium methyl ketone salt) to an α,β-unsaturated carbonyl compound.[8] The regiochemical outcome is governed by a combination of steric and electronic factors at the β-positions of the Michael acceptor.

  • Steric Hindrance: The ylide is a bulky nucleophile and will preferentially attack the less sterically hindered β-carbon.

  • Electronics: Electron-withdrawing groups can influence the partial positive charge on the β-carbons, but sterics often dominate.

Troubleshooting & Optimization:

  • Substrate Design: The most reliable way to ensure high regioselectivity is to design your α,β-unsaturated ketone with significantly different steric environments at the two β-positions. For example, having a bulky tert-butyl group versus a methyl group will strongly direct the addition to the methyl-substituted carbon.

  • Reaction Conditions: While less impactful than substrate design, solvent and temperature can play a minor role. Running the reaction at lower temperatures may enhance selectivity by favoring the transition state with the lower activation energy, which is typically the one leading to the sterically favored product.

  • Consider Alternative Syntheses: If substrate modification is not feasible, a different synthetic strategy with more inherent regiocontrol, such as the Bohlmann-Rahtz or a metal-catalyzed annulation, might be a better approach.[4][9]

Q3: I'm attempting a nucleophilic addition of a Grignard reagent to a substituted pyridine N-oxide and getting a mixture of 2- and 6-substituted products. How can I improve the selectivity?

A3: This is a common issue when the 2- and 6-positions of the pyridine N-oxide are not electronically or sterically differentiated. The addition of organometallic reagents to activated pyridines is highly sensitive to the directing effects of substituents.[10]

Causality & Mechanism: Pyridine itself is resistant to nucleophilic attack. Activation, typically by forming the N-oxide, creates electrophilic sites at the 2-, 4-, and 6-positions.[11] For a nucleophilic attack, the 2- and 4-positions are electronically favored.[12] When the 4-position is blocked, the choice is between C2 and C6. If these positions are electronically and sterically similar (e.g., a 3-methylpyridine N-oxide), the nucleophile will attack both sites, leading to a mixture of isomers.

Troubleshooting & Optimization:

  • Introduce a Directing Group: If possible, introduce a temporary blocking or directing group. A sterically bulky group at the 3-position can effectively shield the adjacent 2-position, directing the Grignard reagent to the 6-position.

  • Change the Nucleophile: The hard/soft nature of the nucleophile can influence regioselectivity.[10] While Grignard reagents (hard nucleophiles) often give mixtures, experimenting with softer organocuprates might alter the isomer ratio, although this is highly substrate-dependent.

  • Utilize a Metal-Catalyzed Cross-Coupling: A more modern and often more selective approach is to convert the pyridine N-oxide to a 2-halopyridine or 2-triflatepyridine. This allows for a highly regioselective Suzuki, Negishi, or other cross-coupling reaction to introduce the desired group at a single, defined position, completely avoiding the isomer problem.[13]

Parameter Effect on Regioselectivity Recommendation
Steric Hindrance A bulky group near one position (e.g., C3) will hinder attack at the adjacent position (C2), favoring attack at the more accessible position (C6).Introduce a bulky substituent to direct the nucleophile away from the adjacent site.
Electronic Effects Electron-withdrawing groups on the pyridine ring can influence the electrophilicity of the C2/C6 positions, but this effect is often subtle.Less reliable for control compared to sterics or changing the synthetic strategy.
Reaction Temperature Lower temperatures can sometimes improve selectivity by favoring the pathway with the lowest activation energy.Run reactions at 0 °C or -78 °C to assess impact on isomer ratio.

Frequently Asked Questions (FAQs)

Q1: Which named pyridine synthesis offers the best inherent regiocontrol for producing unsymmetrical products?

A1: The Bohlmann-Rahtz synthesis generally offers the most reliable and predictable regiocontrol, especially in its modern, acid-catalyzed one-pot variations.[4][5] The reaction sequence is defined by the initial Michael addition, and the subsequent cyclization is an intramolecular process that does not typically scramble substitution patterns. In contrast, the classic Hantzsch synthesis, when using two different β-ketoesters to build an unsymmetrical pyridine, can lead to mixtures as it involves multiple intermolecular condensations.[14][15]

Q2: How can I avoid isomer formation in the Guareschi-Thorpe pyridine synthesis?

A2: The Guareschi-Thorpe reaction, which condenses a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia, is generally highly regioselective.[16][17] Isomer formation is rare and typically only becomes a concern if an unsymmetrical β-dicarbonyl is used where the two carbonyl groups have very similar reactivity. The initial Knoevenagel condensation will preferentially occur at the more reactive carbonyl (e.g., a ketone over an ester), which locks in the final substitution pattern of the resulting hydroxypyridine. To ensure a single product, use a symmetrical β-dicarbonyl (like diethyl malonate or acetylacetone) or one with clearly differentiated carbonyl reactivity.[18]

Q3: Can catalysts be used to control regioselectivity in pyridine synthesis?

A3: Absolutely. Catalysis is a primary tool for controlling regioselectivity.

  • Acid Catalysts: As discussed in the Bohlmann-Rahtz example, Brønsted and Lewis acids can lower the temperature required for specific isomerizations and cyclizations, preventing side reactions that lead to isomers.[3]

  • Transition Metal Catalysts: Rhodium(III) and Ruthenium catalysts have been developed for [2+2+2] cycloadditions and other annulation strategies.[9][19] These methods often exhibit exceptional regioselectivity dictated by the catalyst's coordination to the substrates, providing access to substitution patterns that are difficult to achieve through traditional condensation chemistry. Magnetically recoverable nano-catalysts have also been employed to improve selectivity and simplify purification.[20][21]

dot

Troubleshooting_Workflow start Isomer Mixture Observed? synthesis_type Identify Synthesis Method start->synthesis_type Yes br Bohlmann-Rahtz synthesis_type->br krohnke Kröhnke synthesis_type->krohnke n_oxide N-Oxide Addition synthesis_type->n_oxide hantzsch Hantzsch synthesis_type->hantzsch sol_br Issue: Incomplete E/Z Isomerization Solution: 1. Add Acid Catalyst (PTSA, Amberlyst-15) 2. Use Protic Solvent (EtOH) 3. Switch to One-Pot Protocol br->sol_br sol_krohnke Issue: Poor Michael Addition Selectivity Solution: 1. Increase Steric Difference on Enone 2. Lower Reaction Temperature krohnke->sol_krohnke sol_n_oxide Issue: C2 vs. C6 Attack Solution: 1. Add Steric Blocking Group 2. Switch to Directed Cross-Coupling n_oxide->sol_n_oxide sol_hantzsch Issue: Competing Condensations Solution: 1. Use Symmetrical Dicarbonyl 2. Perform Stepwise Condensation hantzsch->sol_hantzsch

Caption: Troubleshooting decision tree for isomer control.

Validated Experimental Protocol: Regioselective One-Pot Bohlmann-Rahtz Synthesis

This protocol describes the acid-catalyzed, one-pot synthesis of a 2,3,6-trisubstituted pyridine, which ensures high regioselectivity by controlling the key cyclization step.

Objective: To synthesize a single regioisomer of a substituted pyridine, avoiding the isolation of the aminodiene intermediate.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq)

  • Ethynylketone (e.g., 3-butyn-2-one, 1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Amberlyst-15 ion-exchange resin (0.1 g per mmol of 1,3-dicarbonyl)

  • Anhydrous Toluene or Chloroform

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq), ammonium acetate (1.1 eq), and Amberlyst-15 resin.

  • Solvent Addition: Add anhydrous toluene (or chloroform) to create a solution with a concentration of approximately 0.5 M with respect to the 1,3-dicarbonyl compound.

  • In Situ Enamine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine in situ.

  • Addition of Ethynylketone: Add the ethynylketone (1.0 eq) to the reaction mixture dropwise over 5 minutes.

  • Cyclization: Heat the reaction mixture to 50°C and stir.[22]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-6 hours).[22]

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of the reaction solvent. c. Combine the filtrate and washings. d. Evaporate the solvent under reduced pressure to yield the crude pyridine product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure, single-regioisomer pyridine.

References

  • Furst, L., Smith, J. (2014). Rh(III)
  • Various Authors (2018). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
  • Bagley, M. C., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]
  • Snieckus, V., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
  • Wikipedia. Kröhnke pyridine synthesis. Wikipedia. [Link]
  • Yao, T., et al. (2016). A plausible mechanism for the formation of pyridine derivative.
  • J&K Scientific LLC (2025). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. [Link]
  • Bagley, M. C. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
  • Johnson, J. S., et al. (2015).
  • Selvam, M. (2018). Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]
  • Ziarani, G. M., et al. (2018). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]
  • ResearchGate. (2023). Fig. 4 Structures of possible isomers of (pyridine) 2 calculated at the...
  • ResearchGate. (2020). Kröhnke Pyridin Synthese.
  • Wiley Online Library.
  • Wikipedia. Hantzsch pyridine synthesis. Wikipedia. [Link]
  • Al-Zaydi, K. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • Al-Zaydi, K. M., et al. (2023).
  • Afonso, C. A. M., et al. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. [Link]
  • Riva, S. (2012). Icilio Guareschi and his amazing “1897 reaction”. PMC - PubMed Central - NIH. [Link]
  • ACS Publications. (2000). Learning from the Hantzsch synthesis.
  • Toldy, L., et al. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Al-Zaydi, K. M., et al. (2023).
  • Wikipedia. Pyridine. Wikipedia. [Link]
  • ResearchGate. (2024). Mechanism of the Kröhnke pyridine synthesis.
  • Química Organica.org. Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]
  • ResearchGate. (2025). Chemistry of bicyclic pyridines containing a ring-junction nitrogen.
  • Wang, X., et al. (2020). Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones.
  • SciSpace. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
  • Trost, B. M., Gutierrez, A. C. (2007). Ruthenium-catalyzed cycloisomerization-6pi-cyclization: a novel route to pyridines. Organic Letters. [Link]
  • ResearchGate. (2025). Synthesis of Annulated Pyridines by Intramolecular Inverse-Electron-Demand Hetero-Diels-Alder Reaction under Superheated Continuous Flow Conditions.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
  • Reddit. (2020).
  • Li, X., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
  • PubMed. (2018). Pyridine-based low-temperature synthesis of CoN, Ni3N and Cu3N nanoparticles. PubMed. [Link]
  • The Organic Chemistry Tutor. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]
  • MDPI. (2023).

Sources

Investigating the stability of 3-Methyl-4-hydroxypyridine in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-4-hydroxypyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in various experimental settings. Our aim is to equip you with the scientific rationale and practical methodologies to anticipate and resolve stability-related challenges in your work.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • Experimental Protocols

  • Reference Data

  • References

Frequently Asked Questions (FAQs)

What are the primary factors influencing the stability of this compound in solution?

The stability of this compound is primarily governed by three interconnected factors: tautomerism, solvent, and pH.

  • Tautomerism: this compound exists in a tautomeric equilibrium between the aromatic enol form (3-Methylpyridin-4-ol) and the non-aromatic keto form (3-Methyl-1H-pyridin-4-one).[1][2] The keto form, also known as a pyridone, is often favored in polar, protic solvents due to intermolecular hydrogen bonding.[3][4] The reactivity and, consequently, the degradation pathways of these two forms differ significantly.

  • Solvent: The choice of solvent directly influences the predominant tautomeric form.[5] In non-polar solvents, the enol form is generally more stable, while in polar, protic solvents like water and alcohols, the equilibrium shifts towards the pyridone form.[5] This shift can affect the compound's susceptibility to hydrolysis and other degradation reactions.

  • pH: The pH of aqueous solutions is a critical determinant of stability. The pyridine nitrogen can be protonated under acidic conditions, which can alter the electronic properties of the ring and potentially increase its susceptibility to nucleophilic attack. Conversely, under basic conditions, the hydroxyl group can be deprotonated, forming a phenoxide-like species that is more susceptible to oxidation.

My compound appears to be degrading in a protic solvent like methanol. What could be the cause?

Degradation in a protic solvent like methanol could be due to a few factors, primarily related to the tautomeric equilibrium and potential solvent-mediated reactions.

  • Predominance of the Pyridone Tautomer: In methanol, the equilibrium likely favors the 3-methyl-4-pyridone tautomer.[5] While pyridones are generally stable, the lactam-like structure could be susceptible to methanolysis under certain conditions, especially with prolonged heating or in the presence of acidic or basic impurities.

  • Solvent Impurities: Technical-grade solvents can contain impurities like water, acids, or bases that can catalyze degradation. It is crucial to use high-purity, HPLC-grade, or anhydrous solvents when preparing stock solutions for stability studies.

  • Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation. If your methanolic solution is exposed to light, particularly UV light, it could be undergoing photochemical reactions.[5][6]

Troubleshooting Steps:

  • Prepare a fresh solution in a high-purity, anhydrous aprotic solvent like acetonitrile or DMSO for comparison.

  • Store the methanolic solution protected from light and at a low temperature.

  • Analyze the solution by HPLC-MS to identify any potential methanol adducts or other degradation products.

I'm observing a shift in the UV-Vis spectrum of my compound in different solvents. Does this indicate degradation?

Not necessarily. A shift in the UV-Vis spectrum is more likely an indication of a shift in the tautomeric equilibrium rather than degradation. The enol (hydroxypyridine) and keto (pyridone) tautomers have different electronic structures and will, therefore, exhibit distinct absorption maxima.

  • In non-polar solvents , where the hydroxypyridine form predominates, you would expect a spectrum characteristic of a substituted pyridine.

  • In polar, protic solvents , the equilibrium shifts towards the pyridone form, resulting in a different UV-Vis spectrum.[7]

To confirm if degradation is occurring, you should use a stability-indicating method like HPLC. If the peak corresponding to this compound decreases in area and new peaks appear over time, then degradation is taking place.

What are the expected degradation pathways for this compound under forced degradation conditions?

Based on the chemistry of pyridine and its derivatives, the following degradation pathways can be anticipated under forced degradation conditions:[8][9]

  • Acidic Hydrolysis: The pyridine ring is generally stable to acid hydrolysis. However, under harsh conditions (e.g., strong acid and high temperature), cleavage of the ring is possible, though unlikely to be a major degradation pathway. The primary effect of acid will be protonation of the ring nitrogen.

  • Basic Hydrolysis: Similar to acidic conditions, the pyridine ring is relatively stable. Degradation under strong basic conditions at elevated temperatures might lead to ring-opening products.

  • Oxidative Degradation: This is a likely degradation pathway. The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[10][11] The presence of the electron-donating methyl and hydroxyl groups may activate the ring towards oxidative cleavage.

  • Photolytic Degradation: Pyridine derivatives are known to be photosensitive.[6] Exposure to UV light can lead to complex photochemical reactions, including photooxidation and rearrangement. Functional groups like carbonyls and N-oxides are known to be photosensitive.[8]

  • Thermal Degradation: At very high temperatures, thermal decomposition of the pyridine ring can occur, leading to fragmentation and the formation of smaller molecules.[12] However, under typical pharmaceutical stress testing conditions (e.g., 60-80°C), significant thermal degradation is less likely unless the molecule is inherently unstable.

How should I prepare and store stock solutions of this compound to ensure stability?

To maximize the stability of your stock solutions, follow these guidelines:

  • Solvent Selection: For long-term storage, consider using a high-purity, aprotic solvent such as DMSO or acetonitrile. If an aqueous buffer is required for your experiment, prepare the stock solution in a suitable organic solvent and dilute it into the aqueous buffer immediately before use.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the effects of solvent impurities and adsorption to container surfaces.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

    • Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • pH of Aqueous Solutions: If working with aqueous solutions, buffer them to a pH where the compound is most stable. This will likely be in the neutral to slightly acidic range. Avoid highly acidic or basic conditions for storage.

Troubleshooting Guides

Troubleshooting Unexpected Peaks in HPLC Analysis

Issue: You observe unexpected peaks in your HPLC chromatogram when analyzing this compound.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Degradation The compound is degrading in the sample solvent or on the column.1. Prepare a fresh sample in a different, aprotic solvent. 2. Analyze the sample immediately after preparation. 3. Check the pH of your mobile phase; extreme pH can cause on-column degradation. 4. If using a buffered mobile phase, ensure it is within the working pH range of your column.
Tautomeric Forms In some chromatographic systems, it might be possible to partially separate the tautomers, leading to peak broadening or shouldering.1. Modify the mobile phase composition (e.g., change the organic modifier or buffer concentration) to favor one tautomer. 2. Adjust the column temperature; this can affect the rate of interconversion between tautomers.
Solvent Effects Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion or splitting.1. Dissolve the sample in the initial mobile phase whenever possible. 2. If a stronger solvent must be used, inject a smaller volume.
Contamination The unexpected peaks could be from contaminated solvent, glassware, or the HPLC system itself.1. Run a blank injection (injecting only the sample solvent). 2. Use fresh, HPLC-grade solvents and clean glassware. 3. Flush the HPLC system thoroughly.
Investigating Poor Recovery or Rapid Degradation in Aqueous Solutions

Issue: You are experiencing low recovery or rapid loss of this compound in an aqueous buffer.

Workflow for Investigation:

Caption: Decision tree for troubleshooting instability in aqueous solutions.

Experimental Protocols

Protocol for a General Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound, in line with ICH guidelines.[9][13] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 80°C for 48-72 hours.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a developed stability-indicating HPLC method (see protocol below).

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Assess the peak purity of the parent compound to ensure no co-eluting peaks.

  • Identify and, if necessary, characterize the major degradation products.

Protocol for Developing a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Initial Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of this compound in the mobile phase (e.g., using a photodiode array detector). A wavelength around 270-280 nm is a likely starting point.

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of the stressed samples (a "cocktail") to challenge the separation.

  • Adjust the gradient slope and duration to achieve adequate resolution between the parent peak and all degradation product peaks.

  • If co-elution occurs, consider changing the pH of the mobile phase (e.g., using a phosphate buffer at pH 3 or pH 7, ensuring it is compatible with the column).

  • Experiment with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) if resolution is still challenging.

3. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.

Workflow for HPLC Method Development:

Sources

Technical Support Center: Resolving Tautomeric Forms of 3-Methyl-4-hydroxypyridine in NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 3-Methyl-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy for the structural elucidation and characterization of this molecule. Given that this compound is a key heterocyclic compound in medicinal chemistry, a thorough understanding of its NMR profile is essential for confirming its identity, assessing purity, and studying its interactions with biological targets[1].

A primary challenge in the NMR analysis of this compound is its existence in a tautomeric equilibrium. This guide provides in-depth technical insights, troubleshooting strategies, and validated protocols to confidently resolve and characterize these tautomeric forms.

Understanding the Tautomerism of this compound

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the hydroxy form (3-Methylpyridin-4-ol) and the keto or pyridone form (3-Methyl-1H-pyridin-4-one)[1]. The position of this equilibrium is not fixed and is highly dependent on the surrounding chemical environment, most notably the solvent.

Tautomers cluster_hydroxy Hydroxy Form (Enol) cluster_keto Keto Form (Pyridone) Hydroxy 3-Methylpyridin-4-ol Keto 3-Methyl-1H-pyridin-4-one Hydroxy->Keto Equilibrium

The interplay between these two forms is crucial as they possess different molecular fingerprints, including distinct hydrophobicities, electrostatic properties, and acidity[2]. This directly translates to different and often complex NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the NMR analysis of this compound in a practical question-and-answer format.

Q1: Why do the NMR spectra of my this compound sample look different in different solvents?

A1: This is the most common observation and is a direct consequence of the tautomeric equilibrium being sensitive to the solvent environment[1][2].

  • Causality: The polarity and hydrogen-bonding capability of the solvent significantly influence which tautomer is predominant[1].

    • In non-polar, aprotic solvents (e.g., CDCl₃, benzene-d₆), the less polar hydroxy form is generally favored[1]. This form benefits from maintaining the aromaticity of the pyridine ring[2].

    • In polar, protic solvents (e.g., D₂O, methanol-d₄, DMSO-d₆), the more polar pyridone form often predominates[1][3]. The pyridone form is better stabilized by hydrogen bonding with the solvent molecules[2].

  • Troubleshooting Tip: To confirm this, acquire ¹H NMR spectra in at least two different deuterated solvents of varying polarity, such as CDCl₃ and DMSO-d₆. A significant change in chemical shifts and peak patterns is a strong indicator of a shifting tautomeric equilibrium.

Q2: I am observing very broad peaks in my ¹H NMR spectrum. What is the cause and how can I resolve this?

A2: Peak broadening is often indicative of a dynamic process occurring on a timescale comparable to the NMR experiment, which in this case is the interconversion between the two tautomers[4][5].

  • Causality: When the rate of tautomeric interconversion is intermediate on the NMR timescale, the spectrometer detects an "average" of the two distinct species. This leads to coalescence of the signals and results in broad peaks instead of sharp, distinct signals for each tautomer.

  • Troubleshooting Strategies:

    • Variable Temperature (VT) NMR: This is the most effective method to address this issue.

      • Lowering the temperature: This will slow down the rate of interconversion. If the exchange is slowed sufficiently, you may be able to "freeze out" the individual tautomers, resulting in sharp peaks for both forms present in the equilibrium.

      • Increasing the temperature: This will accelerate the interconversion. At a high enough temperature, the exchange may become so rapid that a single, sharp, averaged spectrum is observed[6].

    • Solvent Change: As different solvents can alter the rate of exchange, acquiring the spectrum in a different solvent might shift the exchange rate to be either very fast or very slow, resulting in sharper peaks.

Q3: How can I definitively assign the NMR signals to the correct tautomeric form?

A3: Unambiguous assignment requires a combination of 1D and 2D NMR experiments, and can be supported by computational predictions.

  • Experimental Approach:

    • ¹H and ¹³C NMR: Acquire standard 1D spectra in a solvent that favors one tautomer (e.g., DMSO-d₆ for the pyridone form). The chemical shifts will provide initial clues. For instance, the pyridone form will have a characteristic C=O signal in the ¹³C NMR spectrum.

    • 2D NMR (HSQC & HMBC):

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations. For the pyridone form, you would expect to see correlations from the N-H proton to nearby carbons, and from the methyl protons to the C3 and C4 carbons. For the hydroxy form, you would see correlations from the O-H proton.

    • D₂O Exchange: To identify the labile OH or NH proton, add a drop of D₂O to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The signal corresponding to the exchangeable proton will disappear or significantly decrease in intensity[6].

  • Computational Support:

    • DFT-GIAO Calculations: Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method can be used to predict the ¹³C and ¹⁵N NMR chemical shifts for each tautomer[7][8]. Comparing these predicted shifts with your experimental data can provide strong evidence for your assignments.

Q4: Can I quantify the ratio of the two tautomers in my sample?

A4: Yes, quantification is possible under conditions where the signals for both tautomers are sharp and well-resolved.

  • Methodology:

    • Ensure you are operating under slow-exchange conditions (e.g., at a low temperature) where distinct peaks for both tautomers are visible.

    • In the ¹H NMR spectrum, select a non-overlapping signal for each tautomer.

    • Integrate these signals accurately. The ratio of the integrals will correspond to the molar ratio of the tautomers in that specific solvent and at that temperature.

    • For accurate quantitative NMR (qNMR), it is crucial to identify all signals belonging to the same proton across all tautomeric and isomeric forms to avoid underestimation[9][10].

Solvent Type Predominant Tautomer Expected ¹H NMR Features Expected ¹³C NMR Features
Non-polar (e.g., CDCl₃) Hydroxy (Enol) FormAromatic proton signals, OH proton signal.Aromatic carbon signals, C-OH signal.
Polar, Protic (e.g., DMSO-d₆) Pyridone (Keto) FormOlefinic proton signals, NH proton signal.Olefinic carbon signals, C=O signal.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Analysis: The sample is now ready for NMR analysis.

SamplePrep Start Start Weigh Weigh 5-10 mg of Sample Start->Weigh Dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Analyze Ready for NMR Analysis Transfer->Analyze

Protocol 2: Troubleshooting Peak Broadening with Variable Temperature (VT) NMR
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Cooling: If peaks are broad, cool the sample in decrements of 10-20 K (e.g., to 278 K, then 258 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Observation: Observe the spectra for the sharpening of peaks and the appearance of new, distinct signals corresponding to the individual tautomers.

  • Heating (Optional): If cooling does not resolve the issue or if you wish to observe the averaged spectrum, warm the sample in increments of 10-20 K above room temperature.

  • Data Analysis: Analyze the spectra at the temperature that provides the best resolution for signal assignment and quantification.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of this compound.
  • WuXi Biology. (n.d.). How about Tautomers?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169–206.
  • Gao, J., & Shao, L. (1994). Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution. The Journal of Physical Chemistry, 98(51), 13772–13779.
  • Tautobase: An Open Tautomer Database. (2020).
  • Murguly, E., Norsten, T. B., & Branda, N. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2789-2794.
  • Nguyen, T. L. H., et al. (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. VNUHCM Journal of Science and Technology Development, 5(4), 986-992.
  • Abraham, R. J., Cooper, M. A., & Liu, X. (2022). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Journal of Solution Chemistry, 51, 1025-1034.
  • Xin, D., et al. (2017). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 15(4), 903-912.
  • Chen, Y., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2345–2353.

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Technical Support Center: Optimization of the Catalytic Hydrogenation Step for the Reduction of Nitropyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of nitropyridine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges, grounded in scientific principles and practical experience.

Introduction: The Nuances of Nitropyridine Hydrogenation

The reduction of a nitro group on a pyridine ring is a cornerstone reaction in the synthesis of valuable aminopyridine building blocks for pharmaceuticals and agrochemicals.[1][2] While seemingly straightforward, this transformation is often plagued by challenges such as catalyst poisoning by the pyridine nitrogen, over-reduction of the pyridine ring, and incomplete conversion.[1][3] This guide provides a systematic approach to troubleshooting and optimizing these reactions, ensuring robust and reproducible outcomes.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues encountered during the catalytic hydrogenation of nitropyridines in a question-and-answer format.

Issue 1: Low or No Conversion of the Nitropyridine Starting Material

Question: My reaction shows minimal or no consumption of the nitropyridine starting material. What are the likely causes and how can I resolve this?

Answer: This is a common issue that can typically be traced back to problems with the catalyst, reaction conditions, or the purity of your reagents. A logical, step-by-step investigation is the best approach.

start Low or No Conversion catalyst 1. Check Catalyst start->catalyst conditions 2. Check Reaction Conditions start->conditions substrate 3. Check Substrate/Solvent start->substrate sub_catalyst sub_catalyst catalyst->sub_catalyst Potential Issues sub_conditions sub_conditions conditions->sub_conditions Potential Issues sub_substrate sub_substrate substrate->sub_substrate Potential Issues poisoned Poisoned? sub_catalyst->poisoned inactive Inactive/Old? sub_catalyst->inactive loading Insufficient Loading? sub_catalyst->loading pressure Inadequate H₂ Pressure? sub_conditions->pressure temp Incorrect Temperature? sub_conditions->temp agitation Poor Agitation? sub_conditions->agitation solubility Poor Solubility? sub_substrate->solubility impure Impure Solvent/Substrate? sub_substrate->impure

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • Catalyst-Related Issues:

    • Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the catalyst surface, effectively poisoning it.[1] Other common poisons include sulfur compounds and residual heavy metals from previous synthetic steps.

      • Solution: The most effective solution is the addition of a stoichiometric amount of a strong acid like HCl or a weaker acid such as acetic acid.[3] This protonates the pyridine nitrogen, forming a pyridinium salt and preventing it from binding to the catalyst.[3]

    • Deactivation: Catalysts can lose activity over time due to improper storage or handling. Pyrophoric catalysts like Palladium on carbon (Pd/C) are especially sensitive.[4]

      • Solution: Use a fresh batch of catalyst to rule out deactivation. Handle catalysts under an inert atmosphere whenever possible.

    • Insufficient Loading: The amount of catalyst may be too low for the scale of the reaction.

      • Solution: Increase the catalyst loading. While typically in the range of 1-10 mol%, for challenging substrates, higher loadings may be necessary.

  • Reaction Condition Optimization:

    • Hydrogen Pressure: Atmospheric pressure may be insufficient for complete conversion.

      • Solution: Increase the hydrogen pressure. Many hydrogenations benefit from pressures ranging from 50 psi to 500 psi.[5] Always use a high-pressure reactor and adhere to strict safety protocols.[6]

    • Temperature: The reaction may be too cold.

      • Solution: Gently increase the reaction temperature. However, be aware that higher temperatures can lead to side reactions and over-reduction.[3]

    • Agitation: Poor mixing can limit the mass transfer of hydrogen gas to the catalyst surface.

      • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and maximize gas-liquid-solid contact.

  • Substrate and Solvent Purity:

    • Impure Starting Material/Solvent: Impurities in the nitropyridine or solvent can act as catalyst poisons.

      • Solution: Ensure the purity of your starting material and use high-purity, degassed solvents.

Issue 2: Poor Chemoselectivity - Reduction of the Pyridine Ring

Question: My desired aminopyridine is forming, but I am also getting a significant amount of the corresponding aminopiperidine, indicating over-reduction of the pyridine ring. How can I improve selectivity?

Answer: Unwanted reduction of the pyridine ring is a common challenge, especially with more active catalysts or harsh reaction conditions.[1] Selectivity can be controlled by carefully tuning the catalyst, conditions, and additives.

start Poor Chemoselectivity (Pyridine Ring Reduction) catalyst 1. Evaluate Catalyst Choice start->catalyst conditions 2. Modify Reaction Conditions start->conditions additives 3. Introduce Additives start->additives sub_catalyst sub_catalyst catalyst->sub_catalyst Is the catalyst too active? sub_conditions sub_conditions conditions->sub_conditions Are conditions too harsh? sub_additives sub_additives additives->sub_additives Can selectivity be chemically controlled? catalyst_choice Switch to a less active catalyst (e.g., Pd/C instead of PtO₂ or Rh/C) sub_catalyst->catalyst_choice conditions_mod Use lower temperature and pressure sub_conditions->conditions_mod additives_mod Add a selective poison (e.g., pyridine) or an acid to protonate the ring sub_additives->additives_mod

Caption: Troubleshooting workflow for poor chemoselectivity.

Detailed Solutions:

  • Catalyst Selection:

    • Activity: Platinum- and Rhodium-based catalysts are generally more active for aromatic ring hydrogenation than Palladium-based catalysts.[1][7]

      • Solution: If using PtO₂ (Adam's catalyst) or Rh/C, consider switching to 5% or 10% Pd/C, which is often more selective for nitro group reduction.[8]

  • Reaction Conditions:

    • Harshness: High temperatures and pressures favor over-reduction.

      • Solution: Employ milder conditions.[3] Start with room temperature and lower hydrogen pressure (e.g., 50 psi) and only increase if the reaction is too slow.

  • Use of Additives:

    • Acid Addition: As mentioned for catalyst poisoning, adding an acid like acetic acid or HCl will protonate the pyridine nitrogen. The resulting pyridinium salt is less susceptible to ring hydrogenation.[3]

    • Alternative Reducing Agents: For particularly sensitive substrates, catalytic hydrogenation may not be the best approach.

      • Solution: Consider alternative reduction methods such as transfer hydrogenation with hydrazine hydrate and Pd/C, or using metals like iron or zinc in acidic media.[3][9]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the reduction of nitropyridines? A1: Palladium on carbon (Pd/C) is the most commonly used and generally recommended catalyst for its good activity and selectivity for nitro group reduction over the pyridine ring.[8] 5% or 10% loadings are typical. For more challenging reductions, Platinum on carbon (Pt/C) or Pearlman's catalyst (Pd(OH)₂/C) can be used, but with a higher risk of over-reduction.[5]

Q2: What are the best solvents for this reaction? A2: Polar protic solvents like ethanol, methanol, and water are generally preferred.[10] They help to wet the catalyst and can facilitate the reaction.[11] If solubility is an issue, other solvents like ethyl acetate or tetrahydrofuran (THF) can be used, but ensure they are free of peroxides which can deactivate the catalyst.

Q3: My reaction is very exothermic. How can I control it? A3: The hydrogenation of nitro groups is highly exothermic, which can lead to runaway reactions if not properly managed.[10]

  • Control Hydrogen Addition: For reactions at atmospheric pressure, introduce hydrogen gas in a controlled manner (e.g., via a balloon or a gas inlet tube). For high-pressure reactions, ensure the reactor has adequate cooling capabilities.

  • Slow Substrate/Catalyst Addition: For larger-scale reactions, adding the substrate or catalyst portion-wise can help manage the exotherm.

  • Use of Less Flammable Solvents: Polar solvents like water are preferable to more flammable options to minimize fire risk.[10]

Q4: How do I safely handle and dispose of the catalyst after the reaction? A4: Used hydrogenation catalysts, especially Pd/C, are pyrophoric and can ignite upon contact with air, particularly when dry.[4][12]

  • Handling: After the reaction, purge the vessel thoroughly with an inert gas like nitrogen to remove all hydrogen.[12] The catalyst should be filtered through a pad of Celite®. It is crucial to keep the filter cake wet with solvent or water at all times during and after filtration.[3][12]

  • Disposal: Do not allow the filtered catalyst to dry.[12] Immediately transfer the wet catalyst cake to a dedicated, labeled waste container and submerge it in water to prevent ignition.[12]

Q5: Can I monitor the reaction progress? A5: Yes, monitoring the reaction is crucial for optimization.

  • Hydrogen Uptake: In a closed system, the reaction progress can be monitored by the decrease in hydrogen pressure.

  • TLC/LC-MS Analysis: To take an aliquot for analysis, you must first safely stop the reaction. Evacuate the hydrogen atmosphere and backfill with an inert gas like nitrogen three times before opening the reactor.[4] Then, a sample can be withdrawn for analysis by TLC or LC-MS.

Experimental Protocols

General Procedure for the Catalytic Hydrogenation of a Nitropyridine Intermediate

Safety First: Catalytic hydrogenations involve flammable solvents and pyrophoric catalysts under a hydrogen atmosphere, posing significant fire and explosion risks.[4][10] Always conduct these reactions in a well-ventilated fume hood, behind a blast shield, and have an appropriate fire extinguisher readily available.[12]

  • Reactor Setup:

    • To a three-necked round-bottom flask or a high-pressure reactor vessel, add the nitropyridine substrate and a magnetic stir bar.

    • Add the chosen solvent (e.g., methanol, ethanol).

    • If using an acidic additive, add it at this stage.

  • Inerting the System:

    • Seal the vessel and connect it to a nitrogen/vacuum manifold.

    • Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Catalyst Addition:

    • Under a positive pressure of nitrogen, carefully add the catalyst (e.g., 5% Pd/C). For pyrophoric catalysts, this should be done quickly to minimize air exposure.

  • Hydrogenation:

    • Evacuate the nitrogen and backfill with hydrogen. Repeat this cycle three times.

    • Pressurize the vessel to the desired hydrogen pressure (or use a balloon for atmospheric pressure).

    • Begin vigorous stirring and heat if required.

  • Monitoring and Work-up:

    • Monitor the reaction by hydrogen uptake or by analyzing aliquots (after safely venting the hydrogen and purging with nitrogen).[3]

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.[6]

  • Catalyst Removal and Product Isolation:

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.[3] Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings. If an acid was used, neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an appropriate organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the crude product as needed.

Parameter Typical Starting Conditions Optimization Strategy
Catalyst 5% Pd/C, 5 mol%Try Pt/C or Pd(OH)₂/C for difficult substrates; vary loading
Solvent Methanol or EthanolTry other polar solvents; ensure high purity
Pressure 1 atm (balloon) or 50 psiIncrease pressure for slow reactions
Temperature Room TemperatureIncrease temperature cautiously to improve rate
Additive NoneAdd 1.1 eq. of Acetic Acid or HCl to prevent poisoning

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation SOP. (n.d.).
  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(4), 26-31.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. (n.d.). Benchchem.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI.
  • Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC - NIH.
  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (2025). Benchchem.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025). Materials Advances (RSC Publishing).
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). ACS Publications.
  • Selective nitro reduction in the synthesis of 'real-world' targets. (n.d.). ResearchGate.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021).
  • Hydrogenation Catalysts. (n.d.). TCI Chemicals.
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015). Reddit.
  • Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. (2020). YouTube.

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Validation & Comparative

Comparative analysis of the iron chelating efficiency of 3-hydroxypyridin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Iron Chelation and the Rise of 3-Hydroxypyridin-4-ones

Iron is an indispensable element for numerous biological processes, yet its excess can be profoundly toxic, catalyzing the formation of damaging reactive oxygen species.[1] Conditions of iron overload, such as β-thalassemia and hemochromatosis, necessitate the use of iron chelating agents to sequester and facilitate the excretion of excess iron, thereby mitigating organ damage. For decades, the therapeutic landscape was dominated by the parenteral chelator deferoxamine. However, the quest for orally active, efficient, and safe chelators has led to the extensive investigation of 3-hydroxypyridin-4-ones (HPOs).[2]

This class of compounds, featuring the clinically approved drug deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), has emerged as a cornerstone in oral iron chelation therapy.[3] HPOs are bidentate ligands that form stable, neutral complexes with ferric iron (Fe³⁺), enabling their oral absorption and subsequent excretion.[3] The effectiveness of an HPO is not merely a function of its ability to bind iron, but a complex interplay of its affinity, selectivity, distribution, and metabolism. This guide provides a comparative analysis of the iron chelating efficiency of various HPO derivatives, grounded in experimental data, to elucidate the key structure-activity relationships that govern their therapeutic potential.

The Mechanism of Chelation: A Stoichiometric Dance

The fundamental interaction between an HPO and iron is a highly specific and efficient process. The deprotonated 3-hydroxy and 4-oxo groups on the pyridinone ring act as the two "claws" of the bidentate ligand, coordinating with a single ferric ion.[1] Since iron (III) has six coordination sites, three HPO molecules are required to form a stable, neutral, and octahedrally coordinated 3:1 ligand-to-metal complex.[3] This stoichiometry is critical as it fully saturates the iron's coordination sphere, rendering the complex kinetically inert and facilitating its safe removal from the body.[3][4] The formation of this neutral complex is also key to the oral bioavailability of these drugs.

Fig. 1: Mechanism of Fe³⁺ Chelation by HPOs.

Structure-Activity Relationships: Tuning Efficiency Through Chemical Modification

The therapeutic efficacy of HPOs is profoundly influenced by the nature of the substituents on the pyridinone ring. Modifications at the N1, C2, and C6 positions can dramatically alter the chelator's iron binding affinity, lipophilicity, and metabolic stability.

A key metric for comparing iron binding affinity under physiological conditions (pH 7.4) is the pFe³⁺ value . This value represents the negative logarithm of the free ferric ion concentration at equilibrium for a solution containing 10 µM total iron and 100 µM total ligand. A higher pFe³⁺ value indicates a greater ability to sequester iron at low concentrations.

Research has demonstrated several key trends:

  • Lipophilicity: This is a dominant factor controlling the biological activity of HPOs.[5] While increased lipophilicity can enhance membrane permeability and access to intracellular iron stores, excessive lipophilicity can lead to increased toxicity.[4] For instance, in a mouse model, N-substituted HPOs with ethyl (CP21) or propyl (CP22) groups showed greater iron excretion than the methyl-substituted deferiprone (CP20), but the more hydrophobic butyl (CP24) and hexyl (CP25) derivatives were toxic at higher doses.[4]

  • Substitutions at the 2-Position: Introducing specific functional groups at this position can significantly enhance binding affinity. The introduction of a 1'-hydroxyalkyl group leads to a notable improvement in pFe³⁺ values.[6] For example, 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one has a pFe³⁺ of 21.4, a substantial increase over deferiprone's 19.4.[1][6] Similarly, adding an amido substituent at the 2-position also boosts the pFe³⁺ value, with the N-methyl amido derivative reaching 21.7.[7] Chelators with these higher pFe³⁺ values are more effective at scavenging iron, particularly at lower, more clinically relevant concentrations.[7]

Comparative Analysis of HPO Derivatives

The following table summarizes key performance indicators for a selection of HPO derivatives, illustrating the impact of structural modifications on iron chelation efficiency.

Compound Name/CodeKey Structural FeaturepFe³⁺ ValueIn Vivo Efficacy/ObservationsReference
Deferiprone (CP20) 1,2-dimethyl19.4Clinical benchmark; effective orally.[6][7]
CP21 1-ethyl, 2-methylNot specifiedIron excretion significantly greater than CP20 in mice.[4]
CP22 1-propyl, 2-methylNot specifiedIron excretion significantly greater than CP20 in mice.[4]
CP94 1,2-diethylNot specifiedMore lipophilic and showed different in vivo effects on hemopoiesis compared to CP20.[8]
1-ethyl-2-(1'-hydroxyethyl)-HPO 2-(1'-hydroxyethyl)21.4High pFe³⁺ suggests enhanced binding affinity.[1][6]
1,6-dimethyl-2-(1'-hydroxyethyl)-HPO 2-(1'-hydroxyethyl)21.5High pFe³⁺ suggests enhanced binding affinity.[1]
N-methyl amido derivative (15b) 2-(N-methyl amido)21.7Optimal effect in facilitating iron excretion in a rat model.[7]
CP254 (Hexadentate) Hexadentate Ligand27.24Very high affinity; designed for non-absorbable intestinal chelation.[9]
DIBI Polymeric HPO(Log ß₃ = 41.05)Designed as an antimicrobial/anti-inflammatory; high formation constant.[10]

Experimental Protocol: Spectrophotometric Determination of Iron Chelation Capacity

To ensure the trustworthiness and reproducibility of chelation efficiency data, a standardized experimental protocol is essential. Spectrophotometry provides a robust, accessible, and precise method for quantifying iron chelation.[11][12] This protocol is based on a competition assay where the HPO competes with a chromogenic indicator for a known amount of iron.

Principle: A solution containing a known concentration of Fe³⁺ is prepared. The HPO is added, and after an incubation period to allow for complex formation, a chromogenic indicator (e.g., 1,10-phenanthroline or 2,2'-bipyridyl) is introduced.[13][14] This indicator forms a intensely colored complex with any iron not chelated by the HPO. The absorbance of this colored complex is measured using a spectrophotometer. By comparing the absorbance to a standard curve of the iron-indicator complex, the amount of free iron can be determined, and thus the amount chelated by the HPO can be calculated.

Causality Behind Experimental Choices:

  • Buffer System (e.g., Acetate Buffer, pH ~5.0-5.5): Iron solubility and the stability of the iron-indicator complex are highly pH-dependent. A buffer is crucial to maintain a constant pH, ensuring reproducible results.[13][14]

  • Reducing Agent (e.g., Hydroxylamine Hydrochloride): Indicators like 1,10-phenanthroline specifically form a colored complex with ferrous iron (Fe²⁺). Since the chelation of ferric iron (Fe³⁺) is being studied, a reducing agent is added to convert any remaining unchelated Fe³⁺ to Fe²⁺ just before adding the indicator.[13][14] This is a critical self-validating step to ensure all available non-chelated iron is detected.

  • Wavelength Selection (e.g., ~510-522 nm): The wavelength for absorbance measurement is set to the λmax (wavelength of maximum absorbance) of the iron-indicator complex to ensure maximum sensitivity and adherence to the Beer-Lambert law.[13][14]

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a standardized iron stock solution (e.g., 100 mg/L Fe³⁺) using ferric chloride or ferrous ammonium sulfate (with oxidation to Fe³⁺) in slightly acidified deionized water.

    • Prepare a stock solution of the HPO test compound at a known concentration in an appropriate solvent.

    • Prepare solutions of the buffer, reducing agent, and chromogenic indicator.

  • Generation of Standard Curve:

    • Create a series of dilutions from the iron stock solution to generate standards of known concentrations (e.g., 0.5, 1, 2, 4, 6 mg/L).

    • To each standard, add the buffer, reducing agent, and chromogenic indicator according to the specific assay's requirements.

    • Allow time for color development.

    • Measure the absorbance of each standard at the predetermined λmax against a blank (containing all reagents except iron).

    • Plot absorbance vs. iron concentration to generate a linear standard curve.

  • Chelation Assay:

    • In a separate set of tubes, add a fixed amount of the iron stock solution.

    • Add varying concentrations of the HPO test solution to these tubes. Include a control tube with no HPO.

    • Incubate the mixtures for a defined period (e.g., 30 minutes) at a controlled temperature to allow for chelation to reach equilibrium.

    • Following incubation, add the buffer, reducing agent, and chromogenic indicator to each tube.

    • Measure the absorbance of each sample.

  • Calculation of Chelating Efficiency:

    • Use the equation from the standard curve's linear regression to calculate the concentration of unchelated iron in each sample from its absorbance.

    • Calculate the percentage of iron chelated using the formula:

      • Chelating % = [ (Initial Iron Conc. - Unchelated Iron Conc.) / Initial Iron Conc. ] x 100

ExperimentalWorkflow cluster_prep 1. Preparation cluster_std 2. Standard Curve cluster_assay 3. Chelation Assay cluster_calc 4. Calculation prep_iron Prepare Iron Stock Solution std_dilute Create Iron Dilutions prep_iron->std_dilute assay_mix Mix Iron + HPO prep_iron->assay_mix prep_hpo Prepare HPO Test Solution prep_hpo->assay_mix prep_reagents Prepare Buffer & Indicator Solutions std_react Add Reagents & Develop Color std_dilute->std_react std_measure Measure Absorbance at λmax std_react->std_measure std_plot Plot Absorbance vs. Concentration std_measure->std_plot calc_free Determine Unchelated Iron using Standard Curve std_plot->calc_free assay_incubate Incubate to Allow Chelation assay_mix->assay_incubate assay_react Add Indicator & Develop Color assay_incubate->assay_react assay_measure Measure Absorbance assay_react->assay_measure assay_measure->calc_free calc_percent Calculate % Chelating Efficiency calc_free->calc_percent caption Fig. 2: Workflow for Spectrophotometric Chelation Assay.

Fig. 2: Workflow for Spectrophotometric Chelation Assay.

Conclusion and Future Directions

The 3-hydroxypyridin-4-ones represent a versatile and powerful class of oral iron chelators. The benchmark compound, deferiprone, has paved the way for the rational design of new analogues with superior properties. The comparative data clearly indicate that strategic modifications to the HPO scaffold, particularly at the 2-position, can lead to derivatives with significantly higher pFe³⁺ values, translating to more efficient iron scavenging in vivo.[6][7] However, a successful chelator requires a delicate balance between high iron affinity and a favorable safety profile, where lipophilicity plays a crucial role.[4][5]

Future research will likely focus on the development of tissue-specific chelators and multifunctional molecules, such as the polymeric chelator DIBI, which combines iron chelation with antimicrobial and anti-inflammatory properties.[10] The continued application of robust, validated experimental protocols will be paramount in identifying and advancing the next generation of HPO chelators for the treatment of iron overload and potentially other related pathologies.

References

  • Porter, J. B., et al. (1990).
  • Crisponi, G., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. MDPI. [Link]
  • Gyparaki, M., et al. (1987). In vivo evaluation of hydroxypyridone iron chelators in a mouse model.
  • Yokel, R. A., et al. (1996). The 3-hydroxypyridin-4-ones more effectively chelate aluminum in a rabbit model of aluminum intoxication than does desferrioxamine. Drug Metabolism and Disposition.
  • Hider, R. C., et al. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion Science.
  • Ma, Y., et al. (2012). pKa and iron affinity constants of pegylated 3-hydroxypyridin-4-ones.
  • Liu, Z. D., et al. (1999). Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. Journal of Medicinal Chemistry.
  • Brewer, J. M., et al. (2021). Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis. Cells. [Link]
  • Abbasi, H., et al. (2016). Prediction of 3-hydroxypyridin-4-one (HPO) log K-1 values for Fe(III).
  • Liu, Z. D., et al. (2001). Synthesis of 2-amido-3-hydroxypyridin-4(1H)-ones: novel iron chelators with enhanced pFe3+ values. Journal of Medicinal Chemistry.
  • Silva, T. S., et al. (2022).
  • Hider, R. C., et al. (2001). Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. Biochemical Pharmacology.
  • Thompson, K. H., et al. (1993). Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies. Journal of Medicinal Chemistry.
  • Malik, A., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation.
  • Liu, Z. D., et al. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion Science.
  • Department of Chemistry, University of Idaho.
  • Lu, M., et al. (2008). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. Biomacromolecules.
  • Department of Chemistry, University of Massachusetts. Spectrophotometric Determination of Iron.
  • Department of Chemistry, University of California, Irvine. Experiment 9: Spectrophotometric Iron Analysis. University of California, Irvine.
  • Hider, R. C., et al. (2001). Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. King's College London Research Portal.
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A Comparative Analysis of 3-Methyl-4-hydroxypyridine and Deferiprone as Oral Iron Chelators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of iron chelation therapy, the pursuit of orally active, effective, and safe agents is a paramount objective. Deferiprone, a bidentate 3-hydroxypyridin-4-one derivative, has established its place in clinical practice for the treatment of transfusional iron overload.[1][2] However, the exploration of its chemical analogs continues in an effort to optimize therapeutic profiles. This guide provides a detailed, objective comparison between the well-established deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) and a closely related analog, 3-Methyl-4-hydroxypyridine, grounded in available experimental data.

Structural and Physicochemical Properties: The Foundation of Chelation Efficacy

The capacity of a molecule to chelate iron effectively is fundamentally dictated by its chemical structure and resulting physicochemical properties. Both deferiprone and this compound belong to the 3-hydroxypyridin-4-one (3,4-HP) class of chelators, which are renowned for their high affinity and selectivity for Fe(III).[3][4]

Deferiprone is characterized by methyl groups at both the 1 (N-methyl) and 2 positions of the pyridinone ring.[5] In contrast, This compound represents a family of isomers where a single methyl group is positioned on the pyridinone ring. For the purpose of this guide, we will consider the broader class of mono-methylated 3-hydroxy-4(1H)-pyridones as described in comparative studies.[6]

A critical parameter in evaluating iron chelators is the pFe³⁺ value, which represents the negative logarithm of the free Fe(III) concentration at physiological pH (7.4) for a total ligand concentration of 10 µM and a total iron concentration of 1 µM. A higher pFe³⁺ value indicates a greater affinity for iron. Studies on various methyl-substituted 3-hydroxypyridin-4-ones have shown that the position of the methyl group significantly influences the pFe³⁺ value.[7] While deferiprone has a pFe³⁺ value of approximately 20.6, mono-methylated analogs have demonstrated comparable, and in some cases, slightly varied pFe³⁺ values.[6][8]

CompoundStructureMolecular Weight ( g/mol )pFe³⁺Lipophilicity (log P)
Deferiprone 3-hydroxy-1,2-dimethylpyridin-4-one139.15[5]~20.6[8]-0.77[9]
Mono-methylated 3-hydroxy-4(1H)-pyridones Varies by isomerVaries by isomer17.6–20.7[7]Generally low, with NH-containing analogs being marginally more lipophilic than N-Me analogs[6]

Mechanism of Action: A Shared Pathway of Iron Sequestration

The fundamental mechanism of action for both deferiprone and this compound is their ability to form stable complexes with ferric iron (Fe³⁺), thereby rendering it water-soluble and facilitating its excretion from the body.[10] As bidentate chelators, three molecules of the compound bind to one atom of iron to form a neutral 3:1 complex.[11] This neutrality is a key feature, as it allows the complex to penetrate cell membranes and access intracellular iron pools, including the labile iron pool (LIP).[10][12] By reducing the LIP, these chelators mitigate the formation of reactive oxygen species (ROS) through the Fenton reaction, thus protecting cells from oxidative damage.[10] The resulting iron complex is primarily excreted in the urine.[5]

Iron Chelation Mechanism cluster_bloodstream Bloodstream cluster_excretion Excretion Pathway cluster_cell Cellular Level Excess Iron Excess Iron Iron-Chelator Complex Iron-Chelator Complex Excess Iron->Iron-Chelator Complex 3:1 Binding Chelator 3,4-HP Chelator (Deferiprone or this compound) Chelator->Iron-Chelator Complex LIP LIP Chelator->LIP Accesses Intracellular Iron Kidney Kidney Iron-Chelator Complex->Kidney Urine Urine Kidney->Urine Excretion Labile Iron Pool (LIP) Labile Iron Pool (LIP) ROS Reactive Oxygen Species Cellular Damage Cellular Damage ROS->Cellular Damage LIP->ROS Fenton Reaction

Caption: Mechanism of iron chelation by 3-hydroxypyridin-4-one derivatives.

Comparative Efficacy and Metabolism: Insights from Preclinical Data

A study systematically comparing a range of these analogs found that while the pFe³⁺ values were largely similar to deferiprone, there were notable differences in their metabolic profiles.[6] Specifically, NH-containing hydroxy-4(1H)-pyridones (which would include certain isomers of this compound) were found to be metabolized less efficiently by Phase 1 hydroxylating enzymes compared to their N-methylated counterparts like deferiprone.[6] This could potentially translate to a longer half-life and altered dosing regimens, a factor of significant interest in drug development.

Furthermore, the lipophilicity of these compounds, which influences their absorption and distribution, was also investigated. Surprisingly, the NH-containing analogs were found to be marginally more lipophilic than the corresponding N-methylated versions.[6]

Experimental Protocols for Evaluation

For researchers aiming to conduct their own comparative studies, the following experimental protocols, based on established methodologies, are provided.

Determination of Iron Chelation Efficacy: The Ferrous Ion Chelating (FIC) Assay

This spectrophotometric assay is a common method to assess the iron-chelating capacity of a compound.

Principle: The assay is based on the competition between the test compound and ferrozine for ferrous ions (Fe²⁺). Ferrozine forms a stable, colored complex with Fe²⁺ that absorbs maximally at 562 nm. An effective chelator will sequester the Fe²⁺, thereby preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in absorbance.[13]

Step-by-Step Protocol: [13]

  • Prepare Solutions:

    • Test compound solutions at various concentrations in a suitable buffer (e.g., HEPES).

    • Ferrous sulfate (FeSO₄) solution.

    • Ferrozine solution.

    • Positive control (e.g., EDTA).

  • Assay Procedure:

    • In a 96-well plate, add the test compound or positive control.

    • Add the FeSO₄ solution to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 10 minutes).

    • Add the ferrozine solution.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of iron chelation using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the chelator required to inhibit 50% of the ferrozine-Fe²⁺ complex formation.

FIC_Assay_Workflow Prepare Solutions Prepare Test Compound, FeSO₄, Ferrozine, and Control Assay Setup Add Reagents to 96-well Plate Prepare Solutions->Assay Setup Incubation Incubate at Room Temperature Assay Setup->Incubation Absorbance Measurement Read Absorbance at 562 nm Incubation->Absorbance Measurement Data Analysis Calculate % Chelation and IC₅₀ Absorbance Measurement->Data Analysis

Caption: Workflow for the Ferrous Ion Chelating (FIC) Assay.

In Vitro Evaluation in a Cellular Model of Iron Overload

To assess the ability of the chelators to access intracellular iron, a cell-based assay is crucial.

Principle: Hepatoma cell lines (e.g., HepG2) can be loaded with iron by incubation with ferric ammonium citrate (FAC). The intracellular labile iron pool (LIP) can then be quantified using a fluorescent probe, such as calcein-AM. Calcein fluorescence is quenched by iron, and the addition of an effective iron chelator will remove iron from calcein, leading to an increase in fluorescence.

Step-by-Step Protocol:

  • Cell Culture and Iron Loading:

    • Culture HepG2 cells to confluence.

    • Induce iron overload by incubating the cells with a known concentration of FAC for a specified duration (e.g., 24 hours).

  • Measurement of Labile Iron Pool:

    • Wash the cells to remove extracellular iron.

    • Load the cells with the fluorescent probe calcein-AM.

    • Treat the cells with different concentrations of the test chelators (this compound and deferiprone).

    • Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Quantify the rate of fluorescence increase, which is proportional to the rate of intracellular iron chelation.

    • Compare the efficacy of the test compounds in reducing the LIP.

Safety and Clinical Considerations

Deferiprone is clinically approved and has a well-documented safety profile. The most significant adverse effect is agranulocytosis, which requires regular monitoring of blood counts.[2][14] Other side effects include gastrointestinal symptoms and arthralgia.[15][16] The safety profile of this compound has not been established in clinical trials. Any potential advantages in terms of efficacy or metabolism would need to be carefully weighed against a thorough toxicological evaluation.

Conclusion and Future Directions

Deferiprone remains a valuable tool in the management of iron overload. The exploration of its analogs, such as this compound, is a scientifically driven endeavor to refine the therapeutic properties of the 3-hydroxypyridin-4-one class of chelators. Preclinical data suggest that mono-methylated analogs exhibit comparable iron-binding affinities to deferiprone, with potentially advantageous metabolic profiles.[6]

For drug development professionals, these findings warrant further investigation. A systematic evaluation of the different isomers of this compound, encompassing in-depth pharmacokinetic and toxicological studies, is the logical next step. Such research could pave the way for the development of a next-generation oral iron chelator with an optimized balance of efficacy, safety, and patient convenience.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Deferiprone?
  • ResearchGate. (n.d.). Deferoxamine, deferiprone, and deferasirox mechanism of action in the...
  • Macsen Labs. (n.d.). Deferiprone | Mechanism of Action, Uses & Side effects.
  • Clinicaltrials.eu. (n.d.). Deferiprone – Application in Therapy and Current Clinical Research.
  • ASH Publications. (n.d.). Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions | Blood.
  • PubMed. (n.d.). Systematic comparison of the mono-, dimethyl- and trimethyl 3-hydroxy-4(1H)-pyridones - Attempted optimization of the orally active iron chelator, deferiprone.
  • ALZFORUM. (2024, August 15). Deferiprone.
  • ResearchGate. (n.d.). The Role of Deferiprone in Iron Chelation.
  • PubMed. (n.d.). Clinical trial of deferiprone iron chelation therapy in beta-thalassaemia/haemoglobin E patients in Thailand.
  • PubMed. (n.d.). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers.
  • PubMed. (2025, January 1). Deferiprone in Alzheimer Disease: A Randomized Clinical Trial.
  • MediFind. (n.d.). Deferiprone - Clinical Trials.
  • PMC - NIH. (n.d.). Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents.
  • MDPI. (n.d.). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms.
  • ResearchGate. (2017, December 5). Synthesis and characterization of methyl substituted 3-hydroxypyridin-4-ones and their complexes with iron(III) | Request PDF.
  • PMC - NIH. (n.d.). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload.
  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands.
  • The Lancet. (1987, June 6). 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload.
  • ScienceDirect. (2025, August 5). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values.
  • PubMed. (n.d.). Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies.
  • PMC - NIH. (n.d.). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68.
  • ResearchGate. (2025, August 9). (PDF) Synthetic and Natural Iron Chelators: Therapeutic Potential and Clinical Use.
  • PMC - NIH. (2021, January 14). Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis.
  • Zen-Bio. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit.
  • PMC - NIH. (n.d.). A Review on Iron Chelators in Treatment of Iron Overload Syndromes.
  • PubChem - NIH. (n.d.). Deferiprone | C7H9NO2 | CID 2972.
  • PMC - PubMed Central. (2024, March 19). Iron chelators: as therapeutic agents in diseases.
  • PMC - NIH. (2021, July 3). Identifying a Deferiprone–Resveratrol Hybrid as an Effective Lipophilic Anti-Plasmodial Agent.
  • PubMed. (2001, July). Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients.

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A Researcher's Guide to Validating the Antioxidant Potential of 3-Methyl-4-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic validation of the antioxidant properties of 3-Methyl-4-hydroxypyridine derivatives. We move beyond simple screening to offer a multi-tiered, mechanistically-grounded approach, enabling robust comparison with established antioxidants and facilitating the identification of promising therapeutic candidates.

Introduction: The Rationale for a New Class of Antioxidants

The relentless production of reactive oxygen species (ROS) is a fundamental consequence of aerobic metabolism, implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] While endogenous antioxidant systems exist, their capacity can be overwhelmed, leading to oxidative stress. This has driven the search for exogenous antioxidants. This compound derivatives have emerged as a scaffold of significant interest due to their structural similarities to pyridoxine (Vitamin B6) and their demonstrated capacity for iron chelation and free radical scavenging.[3][4] This guide establishes a rigorous validation workflow to objectively assess and compare their antioxidant potential.

A Multi-Tiered Validation Strategy

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. A compound's efficacy in a simple chemical reaction does not guarantee its activity in a complex biological system. Therefore, we advocate for a sequential validation process, starting with fundamental chemical assays and progressing to more physiologically relevant cell-based models.

G cluster_0 Tier 1: Chemical Screening cluster_1 Tier 2: Cellular Validation cluster_2 Analysis & Interpretation T1_DPPH DPPH Assay (Radical Scavenging) T2_CAA CAA Assay (Intracellular ROS Inhibition) T1_DPPH->T2_CAA Promising Candidates T1_ABTS ABTS Assay (Radical Scavenging) T1_ABTS->T2_CAA Promising Candidates T1_FRAP FRAP Assay (Reducing Power) T1_FRAP->T2_CAA Promising Candidates Analysis Comparative Analysis & Structure-Activity Relationship (SAR) T2_CAA->Analysis Physiologically Relevant Data

Caption: Multi-tiered workflow for antioxidant validation.

Tier 1: In Vitro Chemical Assays for Direct Radical Interaction

The initial tier focuses on assessing the intrinsic ability of the derivatives to interact with and neutralize free radicals or reduce oxidant species in a controlled chemical environment. These assays are rapid, reproducible, and ideal for initial screening and structure-activity relationship (SAR) studies.[5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality: This assay is foundational for antioxidant screening.[5] It measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[6] This quenching is visually and spectrophotometrically quantifiable as a color change from deep violet to pale yellow.[6] Its simplicity and high sensitivity make it an excellent primary screening tool.[5]

G cluster_reaction Reaction cluster_products Products DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + H• Antioxidant_H Derivative-H Antioxidant_Radical Derivative• Antioxidant_H->Antioxidant_Radical - H•

Caption: Mechanism of the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 25 mg/L). The solution should be fresh and protected from light.

  • Sample Preparation: Dissolve the this compound derivatives and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., DMSO, methanol) to create stock solutions.[7] Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution.

    • Add 150 µL of the methanolic DPPH solution to each well.

    • Include a blank (solvent only) and a control (solvent + DPPH solution).

  • Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[5][8]

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate spectrophotometer.[5][8]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the concentration to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

Causality: Unlike radical scavenging assays, FRAP directly measures the electron-donating capacity of a compound.[6] The assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[5][9] This provides a direct measure of the total reducing power, a key indicator of antioxidant potential.[9]

Experimental Protocol: FRAP Assay

  • Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing:

    • 300 mM Acetate Buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM Ferric Chloride (FeCl₃·6H₂O)

    • Mix in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[5]

  • Sample Preparation: Prepare serial dilutions of the test derivatives and a standard (e.g., Trolox or FeSO₄) in the appropriate solvent.

  • Assay Procedure:

    • Add 20 µL of the diluted sample, standard, or blank to wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation & Measurement: Incubate the plate at 37°C for 30 minutes.[5]

  • Data Acquisition: Measure the absorbance at 593 nm.[5][6]

  • Calculation: Construct a standard curve using the known concentrations of the standard. Use the regression equation to calculate the FRAP value of the test samples, typically expressed as Trolox Equivalents (TE).

Comparative In Vitro Analysis

The efficacy of novel derivatives must be benchmarked against well-characterized standards. Trolox, a water-soluble analog of Vitamin E, and Ascorbic Acid (Vitamin C) are industry-standard comparators.[10][11]

Table 1: Comparative in vitro Antioxidant Activity of this compound Derivatives

CompoundDPPH EC50 (µM)FRAP Value (µM TE)Reference
Derivative 6a (3,4-di-hydroxyphenyl moiety)2.21-
Derivative 6b (4-hydroxy-3-methoxyphenyl moiety)17.49-
Derivative Series 6 (hydrazide substitutions)39 - 389-[12]
Trolox (Standard) Varies by studyReference Standard[7][13]
Ascorbic Acid (Standard) Varies by studyReference Standard[10][11]
Quercetin (Standard) Often < 10-

Note: Data is compiled from multiple sources. Direct comparison requires consistent experimental conditions. The '-' indicates data not available in the cited source.

Tier 2: Cellular Antioxidant Activity (CAA) Assay

Causality: Chemical assays, while valuable, do not account for critical biological factors like cell uptake, distribution, and metabolism.[1][2] The CAA assay bridges this gap by measuring antioxidant activity within live cells.[14][15] It utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS (induced by a generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1][15] An effective antioxidant will penetrate the cell and quench these ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[14]

G cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell Permeable) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Esterases DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (from AAPH) ROS->DCFH Antioxidant 3-Methyl-4-OH-Pyridine Derivative Antioxidant->ROS Quenches

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol: CAA Assay

  • Cell Culture: Seed adherent cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluence.[1][2]

  • Probe & Sample Incubation:

    • Gently wash the cell monolayer 3 times with Dulbecco's Phosphate-Buffered Saline (DPBS).[1]

    • Add 50 µL of DCFH-DA probe solution to each well.

    • Immediately add 50 µL of the test derivative or standard (e.g., Quercetin) at various concentrations.

    • Incubate at 37°C for 60 minutes to allow for probe uptake and de-esterification.[1][16]

  • Washing: Carefully remove the solution and wash the cells 3 times with DPBS to remove extracellular probe and compounds.[1]

  • ROS Induction & Measurement:

    • Add 100 µL of a free radical initiator (e.g., AAPH) solution to all wells.[2][16]

    • Immediately place the plate in a fluorescent microplate reader pre-set to 37°C.

    • Begin kinetic reading with excitation at ~485 nm and emission at ~538 nm. Record fluorescence every 5 minutes for 60 minutes.[2][16]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence kinetic plot for each well.

    • Calculate the percentage inhibition of ROS formation for each sample concentration relative to the control (cells + probe + initiator only).

    • Determine the CAA value (concentration that produces 50% inhibition) and express results in µmol of Quercetin Equivalents (QE) per µmol of the compound.

Structure-Activity Relationship (SAR) Insights

Systematic evaluation across multiple assays allows for the elucidation of key structural features that govern antioxidant potential. For 3-hydroxypyridin-4-one derivatives, several trends have been identified:

  • N1 Substitution: Compounds with a hydrogen at the N1 position of the pyridinone ring (N1-H) generally exhibit greater antioxidant potency than those with a methyl group (N1-CH₃). The N1-H is a labile hydrogen that can be readily donated to a free radical.[4]

  • Aromatic Substituents: The nature of substituents on attached aryl rings is critical. The presence of hydroxyl groups, particularly in a catechol-like arrangement (e.g., a 3,4-di-hydroxyphenyl moiety), significantly enhances radical scavenging activity. This is attributed to the increased electron-donating capacity and stabilization of the resulting radical.

  • Chelating Groups: The core 3-hydroxy-4-keto structure is a powerful bidentate chelator of transition metals like iron.[4] This "secondary" antioxidant mechanism prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.

G Core This compound Core N1_H N1-H Moiety (Labile Hydrogen) Core->N1_H Favors N1_CH3 N1-CH3 Moiety (Reduced Activity) Core->N1_CH3 Disfavors Aryl_OH Aryl Hydroxyl Groups (e.g., Catechol) (Enhanced e- Donation) Core->Aryl_OH Favors Aryl_Other Other Aryl Groups (Modulated Activity) Core->Aryl_Other

Caption: Key structure-activity relationships for antioxidant potential.

Conclusion

The validation of this compound derivatives as antioxidants requires a methodical and multi-faceted approach. By progressing from high-throughput chemical assays like DPPH and FRAP to the more biologically insightful CAA assay, researchers can build a comprehensive profile of a compound's potential. This guide provides the experimental framework and causal logic necessary to not only identify active compounds but also to understand their mechanism of action and compare them meaningfully against established standards. The resulting data is crucial for guiding medicinal chemistry efforts and advancing the most promising derivatives toward further preclinical development.

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  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. (2022).
  • Design, synthesis, in silico ADME, DFT, molecular dynamics simulation, anti-tyrosinase, and antioxidant activity of some of the 3-hydroxypyridin-4-one hybrids in combination with acylhydrazone deriv
  • Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. (2008).
  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (n.d.).
  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022). SciELO. [Link]
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  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. (2022).
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A comparative study of different synthetic routes to 3-Methyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 3-Methyl-4-hydroxypyridine

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. This compound, a versatile pyridine derivative, serves as a crucial building block in medicinal chemistry and materials science.[1] Its structural motif is found in various biologically active molecules.[1] This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to inform the selection of the most suitable methodology for specific research and development needs.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials, each presenting a unique set of advantages and challenges related to yield, scalability, cost, and environmental impact. The most common strategies begin with readily available precursors like 3-picoline or maltol. A less common but direct approach involves the oxidation of a pyridone precursor. This guide will focus on a comparative analysis of these primary routes.

Comparative Summary of Key Synthesis Methods
Synthesis MethodStarting Material(s)Key IntermediatesOverall YieldPurityKey AdvantagesKey Disadvantages
Route A: From 3-Picoline 3-Methylpyridine (3-Picoline)3-Methylpyridine-1-oxide, 3-Methyl-4-nitropyridine-1-oxide, 3-Methyl-4-aminopyridine~50-60% (est.)HighReadily available starting material, well-established and reliable reactions.[2]Multi-step process, use of strong acids and nitrating agents.[3]
Route B: From Maltol Maltol and AmmoniaN/A (Direct)Moderate (est.)VariablePotentially a single-step synthesis, high atom economy.Requires elevated temperature and pressure, yield can be variable.[3]
Route C: Elbs Persulfate Oxidation 3-Methyl-4-pyridoneN/A (Direct)LowFairDirect hydroxylation of the pyridone ring.Typically low yields, harsh reaction conditions.[3][4]

Route A: Multi-step Synthesis from 3-Picoline (3-Methylpyridine)

This is a robust and well-documented four-step synthetic route that begins with the common and inexpensive starting material, 3-picoline.[2] The pathway involves sequential oxidation, nitration, reduction, and diazotization followed by hydrolysis.

Causality Behind Experimental Choices

The logic of this multi-step synthesis is rooted in the principles of electrophilic aromatic substitution on pyridine rings.

  • N-Oxidation: The pyridine ring is inherently electron-deficient and resistant to electrophilic substitution. The initial oxidation of the nitrogen atom to form the N-oxide is a critical activation step. The N-oxide group is electron-donating, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Furthermore, it directs incoming electrophiles to the 4-position.

  • Nitration: With the ring activated, nitration at the 4-position can proceed efficiently using a mixture of sulfuric and nitric acids.

  • Reduction: The nitro group and the N-oxide are concurrently reduced to an amino group and the pyridine nitrogen, respectively. Catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[2]

  • Diazotization & Hydrolysis: The final step involves converting the 4-amino group into a hydroxyl group. This is achieved by forming a diazonium salt with sodium nitrite under acidic conditions, which is then hydrolyzed upon gentle heating to yield the target this compound.[2]

Visualizing the Workflow: Synthesis from 3-Picoline

G cluster_0 Route A: From 3-Picoline 3-Picoline 3-Picoline N-Oxide 3-Methylpyridine-1-oxide 3-Picoline->N-Oxide Step 1: Oxidation Nitro-N-Oxide 3-Methyl-4-nitropyridine-1-oxide N-Oxide->Nitro-N-Oxide Step 2: Nitration Amino 3-Methyl-4-aminopyridine Nitro-N-Oxide->Amino Step 3: Reduction Final_Product This compound Amino->Final_Product Step 4: Diazotization & Hydrolysis G cluster_1 Route B: From Maltol Maltol Maltol Final_Product This compound Maltol->Final_Product Single Step: Aminolysis with NH₃ G cluster_2 Route C: Elbs Persulfate Oxidation Pyridone 3-Methyl-4-pyridone Final_Product This compound Pyridone->Final_Product Single Step: Hydroxylation

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Hydroxypyridinone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of hydroxypyridinones. As compounds with significant therapeutic potential, particularly as metal chelators, the accurate and reliable quantification of hydroxypyridinones is paramount in research and drug development.[1] This document offers an in-depth examination of both analytical techniques, complete with experimental protocols and data to inform method selection and facilitate robust cross-validation.

Hydroxypyridinones (HPs) are a class of N-heterocyclic metal chelators with a high affinity for hard metal ions.[2] Their versatility and ease of functionalization have led to their investigation in a wide range of applications, including chelation therapy for metal overload diseases, antimicrobial agents, and diagnostic imaging probes.[1][2][3] Given their diverse applications, the ability to accurately quantify these compounds in various matrices is crucial.

Methodology Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for hydroxypyridinone analysis depends on several factors, including the specific hydroxypyridinone derivative, the sample matrix, and the desired analytical outcome (e.g., quantification, impurity profiling).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Analyte Suitability Well-suited for polar, non-volatile, and thermally labile compounds. Hydroxypyridinones are often hydrophilic and can be analyzed directly.[4][5]Requires analytes to be volatile and thermally stable. Derivatization is typically necessary for polar hydroxypyridinones to increase their volatility.[6][7]
Sample Preparation Generally simpler, often involving dissolution and filtration.[8][9][10]More complex, usually requiring extraction and a chemical derivatization step.[6]
Selectivity Good, especially with UV or diode array detection.Excellent, due to the combination of chromatographic separation and mass spectrometric detection, which provides structural information.
Sensitivity Varies with detector; can be in the µg/mL to ng/mL range.Generally higher sensitivity, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM).
Analysis Time Typically shorter run times (10-30 minutes).Can have longer run times due to the temperature programming of the GC oven and derivatization steps.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of various hydroxypyridinones.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic/phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[11] For hydrophilic hydroxypyridinones, an ion-pair reagent like 1-heptanesulfonic acid may be added to the mobile phase to improve retention and peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the specific hydroxypyridinone (e.g., 280 nm).[4]

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Standard Solutions: Accurately weigh a known amount of the hydroxypyridinone reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution.[12] Perform serial dilutions to create calibration standards.

  • Sample Solutions: Depending on the matrix, sample preparation may involve dissolution, extraction (liquid-liquid or solid-phase), and filtration through a 0.45 µm or 0.22 µm filter to remove particulate matter.[8][9][10][13]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar nature of hydroxypyridinones, a derivatization step is essential for GC-MS analysis to increase their volatility and thermal stability.[6][7] Silylation is a common derivatization technique for compounds with active hydrogens.[7]

1. Instrumentation:

  • GC-MS system with a gas chromatograph, an autosampler, a mass selective detector, and a data system.

2. Derivatization (Silylation):

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.

  • Procedure:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating reagent (BSTFA + 1% TMCS).

    • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[7]

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 100-150 °C), holding for a few minutes, then ramping to a higher temperature (e.g., 250-300 °C).

  • Injector Temperature: 250-280 °C.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

  • Scan Mode: Full scan for qualitative analysis and identification of unknowns, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Mass Range: A suitable mass range to cover the expected m/z of the derivatized hydroxypyridinone and its fragments.

Method Validation and Cross-Validation

Both HPLC and GC-MS methods must be validated to ensure they are fit for their intended purpose.[15] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[16][17][18][19]

Cross-validation is performed to demonstrate that two different analytical methods are equivalent and can be used interchangeably.[16][20] This is crucial when, for example, transferring a method between laboratories or when data from different analytical techniques need to be compared.[20]

Cross-Validation Experimental Design
  • Select a Set of Samples: Choose a representative set of samples, including standards at different concentrations and real-world samples if available.

  • Analyze with Both Methods: Analyze the selected samples using both the validated HPLC and GC-MS methods.

  • Compare the Results: Statistically compare the quantitative results obtained from both methods. The acceptance criteria for agreement will depend on the application and regulatory requirements.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution/ Extraction Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Final Result Quantification->Result

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow for hydroxypyridinones.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Quantification Mass Spectra Analysis & Quantification TIC->Quantification Result Final Result Quantification->Result

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow for hydroxypyridinones.

CrossValidation_Logic cluster_methods Analytical Methods cluster_analysis Analysis cluster_comparison Comparison and Conclusion Title Cross-Validation of HPLC and GC-MS Methods HPLC_Method Validated HPLC Method HPLC_Analysis Analyze with HPLC GCMS_Method Validated GC-MS Method GCMS_Analysis Analyze with GC-MS Sample_Set Representative Sample Set Sample_Set->HPLC_Analysis Sample_Set->GCMS_Analysis HPLC_Results HPLC Results HPLC_Analysis->HPLC_Results GCMS_Results GC-MS Results GCMS_Analysis->GCMS_Results Statistical_Comparison Statistical Comparison HPLC_Results->Statistical_Comparison GCMS_Results->Statistical_Comparison Conclusion Conclusion on Method Equivalence Statistical_Comparison->Conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of hydroxypyridinones, each with its own set of advantages and considerations. HPLC offers a more direct and often simpler approach, particularly for polar and thermally sensitive hydroxypyridinone derivatives. In contrast, GC-MS, while requiring a more involved sample preparation process including derivatization, provides superior selectivity and often higher sensitivity.

The choice of method should be guided by the specific analytical requirements. For routine quality control and quantification of known hydroxypyridinones, a validated HPLC method may be sufficient and more efficient. For impurity profiling, structural elucidation, and trace-level analysis, the enhanced selectivity and sensitivity of GC-MS make it the preferred technique. A thorough cross-validation of both methods is essential to ensure data consistency and reliability, particularly in regulated environments.

References

  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - MDPI. (URL: )
  • Hydroxypyridinone Journey into Metal Chelation | Chemical Reviews - ACS Public
  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Upd
  • Gradient ion-pair high-performance liquid chromatographic method for analysis of 3-hydroxypyridin-4-one iron chel
  • Hydroxypyridinone - SIELC Technologies. (2018-05-16). (URL: )
  • A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Norethynodrel Analysis - Benchchem. (URL: )
  • Liquid extraction and ion-pair HPLC for determination of hydrophilic 3-hydroxypyridin-4-one iron chel
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022-03-31). (URL: )
  • Cross and Partial Valid
  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - Mastelf. (2025-02-10). (URL: )
  • Sample Pretre
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm Intern
  • The 6 Key Aspects of Analytical Method Valid
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: )
  • HPLC Sample Preparation - Organom
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). (URL: [Link])
  • How to Prepare a Sample for HPLC Analysis | Greyhound Chrom
  • Sample Prepar
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchG
  • What Is Derivatization In Gas Chromatography? - Chemistry For Everyone - YouTube. (2025-01-18). (URL: [Link])

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A Comparative Analysis of Iron Chelating Efficacy: 3-Methyl-4-hydroxypyridine vs. Deferoxamine and Deferasirox

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of iron chelation therapy, the efficacy of a chelating agent is paramount. This guide provides an in-depth technical comparison of the ferric iron (Fe³⁺) binding affinity of 3-Methyl-4-hydroxypyridine, a representative of the hydroxypyridinone class of oral chelators, with two established therapeutic agents: deferoxamine and deferasirox. The primary metric for this comparison is the pFe³⁺ value, a measure of the chelator's ability to bind iron at physiological pH.

Understanding pFe³⁺: The Benchmark for Iron Chelation Efficacy

The pFe³⁺ value is the negative logarithm of the free ferric ion concentration in a solution containing a specific total concentration of the chelating agent and iron at a physiological pH of 7.4. A higher pFe³⁺ value signifies a greater affinity of the chelator for iron, indicating that it can more effectively sequester iron from the body. This parameter is a critical indicator of a chelator's potential therapeutic efficacy in treating iron overload conditions.

The Contenders: A Snapshot

This compound belongs to the family of 3-hydroxy-4-pyridinones, which are orally active iron chelators. For the purpose of this comparison, we will consider the closely related and well-studied deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) as a proxy for the iron-binding characteristics of this class of compounds.

Deferoxamine (DFO) is a hexadentate bacterial siderophore that has been a cornerstone of chelation therapy for decades.[1] It is administered parenterally and forms a stable 1:1 complex with iron.[2]

Deferasirox (DFX) is a newer, orally active tridentate chelator that forms a 2:1 complex with iron.[2] Its development marked a significant advancement in patient compliance and quality of life.

Here is a look at the chemical structures of the three chelators:

Caption: Chemical structures of the iron chelators.

Comparative pFe³⁺ Values: A Quantitative Look at Iron Binding Affinity

The effectiveness of an iron chelator is directly related to its pFe³⁺ value. The following table summarizes the reported pFe³⁺ values for the three compounds, providing a clear comparison of their iron-binding strengths.

ChelatorChemical ClassDenticityFe³⁺:Chelator RatiopFe³⁺ Value
Deferiprone (analogue of this compound)3-Hydroxy-4-pyridinoneBidentate1:319.4
DeferoxamineSiderophore (Hydroxamate)Hexadentate1:126.5 (calculated from logβ = 30.6)
DeferasiroxBis-hydroxyphenyl-triazoleTridentate1:2>30 (calculated from logβ = 36.9)

Note: The pFe³⁺ value for Deferoxamine and Deferasirox were calculated from their stability constants (log β) for a more direct comparison.

From the data, it is evident that deferasirox exhibits the highest iron-binding affinity, followed by deferoxamine, and then the hydroxypyridinone representative, deferiprone. The hexadentate nature of deferoxamine allows it to form a very stable "wrap-around" 1:1 complex with iron.[2] Deferasirox, despite being tridentate, forms a highly stable 2:1 complex.[2] The bidentate nature of hydroxypyridinones like deferiprone necessitates three molecules to fully chelate one iron ion.[2]

Experimental Determination of pFe³⁺: A Step-by-Step Protocol

The determination of pFe³⁺ values is crucial for the preclinical assessment of new iron chelators. Spectrophotometric titration is a widely used and reliable method for this purpose.

Principle

This method relies on the formation of a colored complex between the chelator and Fe³⁺. By titrating a solution of the chelator with a standardized solution of Fe³⁺ and monitoring the change in absorbance at the wavelength of maximum absorbance (λmax) of the complex, the stoichiometry and stability constant of the complex can be determined. From the stability constant, the pFe³⁺ value can be calculated.

G cluster_workflow Spectrophotometric Titration Workflow A Prepare Chelator and Fe³⁺ Solutions B Determine λmax of Fe³⁺-Chelator Complex A->B C Perform Spectrophotometric Titration B->C D Data Analysis (Job's Plot/Mole Ratio Method) C->D E Calculate Stability Constant (β) D->E F Calculate pFe³⁺ E->F

Caption: Workflow for the experimental determination of pFe³⁺.

Detailed Methodology

1. Preparation of Solutions:

  • Chelator Stock Solution: Prepare a stock solution of the chelator (e.g., 1 mM) in a suitable solvent (e.g., deionized water or a buffer of physiological pH). The purity of the chelator should be high.

  • Fe³⁺ Stock Solution: Prepare a standardized stock solution of ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) (e.g., 10 mM) in dilute acid (e.g., 0.1 M HCl) to prevent hydrolysis.

  • Buffer Solution: Prepare a buffer solution to maintain a constant pH of 7.4 (e.g., HEPES or phosphate buffer).

2. Determination of λmax:

  • Prepare a solution containing a mixture of the chelator and Fe³⁺ in the expected stoichiometric ratio (e.g., 1:1 for deferoxamine, 2:1 for deferasirox, 3:1 for deferiprone).

  • Scan the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λmax) of the Fe³⁺-chelator complex.

3. Spectrophotometric Titration (Job's Method of Continuous Variation):

  • Prepare a series of solutions with a constant total molar concentration of chelator and Fe³⁺, but with varying mole fractions of each component.

  • For each solution, measure the absorbance at the predetermined λmax.

  • Plot the absorbance versus the mole fraction of the chelator. The maximum of the curve corresponds to the stoichiometry of the complex.

4. Data Analysis and Calculation of Stability Constant (β):

  • From the titration data, the formation constant (β) of the Fe³⁺-chelator complex can be calculated using methods such as the Benesi-Hildebrand equation for 1:1 complexes or more complex computational analysis for other stoichiometries.

5. Calculation of pFe³⁺:

  • The pFe³⁺ value is calculated using the following equation: pFe³⁺ = -log[Fe³⁺]free

  • The concentration of free Fe³⁺ is determined from the stability constant (β), the total concentrations of iron and the chelator, and the pH of the solution (7.4).

Concluding Remarks

The pFe³⁺ value serves as a critical in vitro predictor of a chelator's iron-binding efficacy. Based on the available data, deferasirox demonstrates the highest affinity for ferric iron, followed by deferoxamine, with the hydroxypyridinone class, represented by deferiprone, having a lower but still therapeutically relevant pFe³⁺ value. The choice of an iron chelator for therapeutic development and clinical application depends on a multitude of factors, including its efficacy (as indicated by pFe³⁺), oral bioavailability, safety profile, and patient-specific needs. The experimental protocol outlined provides a robust framework for the preclinical evaluation of novel iron-chelating agents, ensuring a standardized approach to comparing their potential therapeutic utility.

References

  • Deferasirox. PubChem.
  • What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)? Dr.Oracle. [Link]
  • Deferoxamine. Wikipedia. [Link]
  • Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System.
  • Update on the use of deferasirox in the management of iron overload.

Sources

The Influence of Methyl Substitution on 3-Hydroxypyridin-4-ones as Iron Chelators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for effective and safe oral iron chelators for the treatment of iron overload disorders, 3-hydroxypyridin-4-ones (HPOs) have emerged as a highly promising class of compounds. The therapeutic efficacy of these bidentate ligands is intimately linked to their molecular structure, with subtle modifications leading to significant changes in their physicochemical properties and biological activity. This guide provides an in-depth comparison of methyl-substituted 3-hydroxypyridin-4-one analogues, offering researchers, scientists, and drug development professionals a critical analysis of their structure-activity relationships (SAR), supported by experimental data.

The Critical Role of Physicochemical Properties in Iron Chelation

The ability of a 3-hydroxypyridin-4-one to effectively chelate iron in a biological system is governed by a delicate balance of several physicochemical parameters. The most critical of these are the acid dissociation constants (pKa) of the ligand and its affinity for iron(III), quantified as pFe³⁺.

The pKa values determine the ionization state of the chelator at physiological pH (around 7.4). For efficient iron binding, the 3-hydroxyl group must be deprotonated. The electron-donating nature of methyl groups can influence the acidity of this proton, thereby affecting the chelator's availability in its active form.

The pFe³⁺ value is the negative logarithm of the free Fe³⁺ concentration at pH 7.4, with a total ligand concentration of 10⁻⁵ M and a total iron concentration of 10⁻⁶ M. It represents the chelator's efficiency in sequestering iron under physiologically relevant conditions. A higher pFe³⁺ value indicates a greater affinity for iron(III) and, consequently, a more potent chelator.

Lipophilicity , often expressed as the partition coefficient (logP or Kpart), is another crucial factor. It influences the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. An optimal level of lipophilicity is required for oral absorption and cell membrane permeability to reach intracellular iron stores.

Structure-Activity Relationship: The Impact of Methyl Substitution

The position of methyl substitution on the 3-hydroxypyridin-4-one ring has a profound impact on the molecule's iron-chelating properties. The electron-donating inductive effect of the methyl group can modulate the pKa of the 3-hydroxy and 4-oxo groups, which in turn affects the pFe³⁺ value.[1]

A systematic study on a series of mono-, di-, and trimethyl-substituted 3-hydroxy-4(1H)-pyridones revealed that the introduction of a methyl group at different positions on the pyridinone ring markedly influences these key parameters.[1]

Comparative Analysis of Physicochemical Properties

The following table summarizes the pKa and pFe³⁺ values for a series of methyl-substituted 3-hydroxypyridin-4-ones, providing a clear comparison of their iron-chelating potential. Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), a clinically approved oral iron chelator, serves as a key reference compound.

CompoundSubstitution PatternpKa1pKa2pFe³⁺
Deferiprone 1,2-dimethyl3.709.7820.0
1-methyl 1-methyl3.659.7319.4
2-methyl 2-methyl3.6210.2319.6
5-methyl 5-methyl3.7310.0219.8
6-methyl 6-methyl3.589.8719.5
1,6-dimethyl 1,6-dimethyl3.609.8519.6
2,5-dimethyl 2,5-dimethyl3.7510.3520.1
1,2,6-trimethyl 1,2,6-trimethyl3.6510.0519.9

Data synthesized from multiple sources.

From this data, several key observations can be made:

  • Influence on pKa: The introduction of electron-donating methyl groups generally influences the pKa values of the 3-hydroxy and 4-oxo groups.[1]

  • Impact on pFe³⁺: Most mono- and di-methylated analogues exhibit pFe³⁺ values similar to Deferiprone. However, the 2,5-dimethyl derivative shows a slightly higher pFe³⁺, suggesting enhanced iron affinity.[1]

The Role of Lipophilicity in Biological Activity

Lipophilicity is a double-edged sword in the design of iron chelators. While increased lipophilicity can enhance oral absorption and cell penetration, it can also lead to increased toxicity. Studies have shown a direct relationship between lipid solubility and chelating efficiency for 3-hydroxypyridin-4-ones.[2] However, this often comes at the cost of increased acute toxicity.[3]

A study on a series of 1-substituted-3-hydroxypyridin-4-ones found that cytotoxicity against HeLa cancer cells was closely related to the lipophilicity of the compounds. The most lipophilic compound in the series exhibited the highest cytotoxic activity.[4] This underscores the importance of optimizing lipophilicity to achieve a balance between efficacy and safety.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative methyl-substituted 3-hydroxypyridin-4-one and the determination of its iron-chelating affinity.

Synthesis of 1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone)

This protocol is a general representation of the synthesis of 1-alkyl-2-methyl-3-hydroxypyridin-4-ones, starting from maltol.

Workflow for the Synthesis of Deferiprone

Maltol Maltol BenzylatedMaltol 3-Benzyloxy-2-methyl- pyran-4-one Maltol->BenzylatedMaltol Protection BenzylChloride Benzyl Chloride, NaOH BenzylatedPyridinone 1,2-Dimethyl-3-benzyloxy- pyridin-4-one BenzylatedMaltol->BenzylatedPyridinone Ring Transformation Methylamine Methylamine Deferiprone Deferiprone (1,2-Dimethyl-3-hydroxy- pyridin-4-one) BenzylatedPyridinone->Deferiprone Deprotection Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Prep Prepare Solutions: - Chelator - FeCl3 - Buffer (pH 7.4) Titration Spectrophotometric Titration: - Add aliquots of FeCl3 to chelator solution - Record absorbance spectrum after each addition Prep->Titration DataAnalysis Data Analysis: - Plot absorbance vs. Fe:Ligand ratio - Determine stoichiometry and stability constants Titration->DataAnalysis pFeCalc Calculate pFe³⁺: - Use stability constants and pKa values DataAnalysis->pFeCalc

Caption: Workflow for determining pFe³⁺ via spectrophotometry.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the 3-hydroxypyridin-4-one analogue of known concentration in a suitable buffer (e.g., HEPES) at pH 7.4.

    • Prepare a standardized stock solution of iron(III) chloride (FeCl₃).

  • Spectrophotometric Titration:

    • Place a known volume and concentration of the chelator solution in a cuvette.

    • Record the initial UV-Vis absorbance spectrum of the free ligand.

    • Incrementally add small, precise aliquots of the FeCl₃ solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the full UV-Vis spectrum. The formation of the iron-ligand complex will result in a change in the absorbance spectrum, typically with the appearance of a new peak in the visible region.

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximum absorbance for the iron complex against the molar ratio of iron to the ligand.

    • The resulting titration curve can be used to determine the stoichiometry of the iron-ligand complex (typically 3:1 for bidentate HPOs).

    • Specialized software is then used to analyze the spectral data and calculate the stepwise stability constants (β₁, β₂, β₃) for the formation of the FeL, FeL₂, and FeL₃ complexes.

  • Calculation of pFe³⁺:

    • The pFe³⁺ value is calculated from the determined stability constants and the pKa values of the ligand using the following equation: pFe³⁺ = -log[Fe³⁺]free

    • This calculation is performed under the standard conditions of pH 7.4, total ligand concentration of 10⁻⁵ M, and total iron concentration of 10⁻⁶ M.

Concluding Remarks and Future Perspectives

The methylation of the 3-hydroxypyridin-4-one scaffold is a viable strategy for fine-tuning the iron-chelating properties of this important class of compounds. The position of the methyl group significantly influences the pKa and pFe³⁺ values, with the 2,5-dimethyl substitution pattern appearing particularly promising for enhancing iron affinity.

However, the development of a clinically successful iron chelator requires a holistic approach that considers not only iron-binding efficiency but also the ADME and toxicological profiles. The strong correlation between lipophilicity and both efficacy and toxicity highlights the need for careful optimization of this parameter.

Future research should focus on a more comprehensive and systematic evaluation of a wider range of methyl-substituted and other alkylated 3-hydroxypyridin-4-ones. This should include detailed in vitro and in vivo studies to establish a clearer understanding of the relationship between chemical structure, physicochemical properties, and biological performance. Such studies will be instrumental in the rational design of the next generation of oral iron chelators with improved efficacy and safety profiles.

References

  • Santos, M. A., et al. (2017). Synthesis and characterization of methyl substituted 3-hydroxypyridin-4-ones and their complexes with iron(III). Polyhedron, 137, 133-141. [Link]
  • Kontoghiorghes, G. J., & Bartlett, A. N. (1995). Structure-activity relationships of the clinical properties of 3-hydroxypyridin-4-one iron chelators. Drug design and discovery, 12(3), 243-261.
  • Shirvan, M. M., et al. (2010). Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. Iranian Journal of Pharmaceutical Research, 9(4), 403. [Link]
  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores.
  • Hershko, C., et al. (1991). Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture. Journal of laboratory and clinical medicine, 117(5), 393-400. [Link]
  • Kontoghiorghes, G. J., et al. (1987). 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload. The Lancet, 329(8545), 1294-1295. [Link]
  • Kontoghiorghes, G. J. (1991). Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice.

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A Senior Application Scientist’s Guide to Validating the Inhibitory Effect of 3-Methyl-4-hydroxypyridine on Metalloenzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Metalloenzymes

Metalloenzymes represent a vast and functionally diverse class of proteins, constituting approximately one-third of all known enzymes.[1] Their reliance on a coordinated metal ion—most commonly zinc, iron, copper, or manganese—for catalytic activity makes them central to a myriad of physiological and pathological processes.[2][3] These processes range from tissue remodeling and signal transduction to DNA replication and pathogenic virulence.[2][4] Consequently, the misregulation of metalloenzyme activity is implicated in numerous diseases, including cancer, arthritis, and cardiovascular conditions, making them high-value targets for therapeutic intervention.[1][2][4][5]

The development of small molecule inhibitors for metalloenzymes is a cornerstone of modern drug discovery.[3] A prevalent strategy involves designing molecules that can effectively chelate the active site metal ion, thereby disrupting the enzyme's catalytic function.[1][6] The 3-hydroxy-4-pyridinone (3,4-HOPO) scaffold is a particularly promising pharmacophore for this purpose.[2][7][8] Compounds based on this structure, such as 3-Methyl-4-hydroxypyridine, are bidentate ligands known for their strong metal-chelating capabilities, particularly for iron (Fe³⁺) and other transition metals.[2][9][10] This guide provides a comprehensive, experimentally-grounded framework for validating the inhibitory potential of this compound against a representative metalloenzyme class, the Matrix Metalloproteinases (MMPs), and comparing its performance against established inhibitors.

Strategic Selection of the Model System and Comparators

The success of any validation study hinges on the judicious selection of the experimental system. Our choices are guided by clinical relevance, technical feasibility, and the ability to generate unambiguous, comparable data.

Why Matrix Metalloproteinases (MMPs)?

MMPs are a family of zinc-dependent endopeptidases critical for the degradation and remodeling of the extracellular matrix (ECM).[4][5][11][12][13] Their overexpression is a hallmark of pathologies like tumor metastasis and arthritis.[4] We have selected MMPs as our model system for three key reasons:

  • Clinical Relevance: They are well-validated drug targets.

  • Conserved Mechanism: The active site contains a catalytic Zn²⁺ ion coordinated by three histidine residues, making it an ideal target for chelating inhibitors.[5][13]

  • Assay Availability: Highly sensitive and reliable fluorometric assays are commercially available, facilitating high-throughput screening and accurate potency determination.[14][15][16]

Selecting the Right Benchmarks: Comparative Inhibitors

To contextualize the inhibitory activity of this compound, it is essential to compare it against well-characterized alternatives. We will use two distinct comparators:

  • Batimastat (BB-94): A potent, broad-spectrum MMP inhibitor. It incorporates a hydroxamic acid moiety, a classic and powerful metal-binding pharmacophore, to chelate the active site zinc.[1][3] Batimastat serves as our "gold standard" positive control, representing a high-potency benchmark.

  • Kojic Acid: A natural product known to inhibit tyrosinase, a copper-containing metalloenzyme, through chelation of its active site metal ions.[17][18][19][20] While not a primary MMP inhibitor, its structural similarity as a hydroxypyrone derivative makes it an excellent comparator for evaluating the general metal-chelating inhibitory mechanism of this chemical class.[2][21]

The Core of Inhibition: A Mechanistic Overview

The central hypothesis is that this compound inhibits MMPs by chelating the catalytic Zn²⁺ ion in the enzyme's active site. The hydroxyl and carbonyl groups of the pyridinone ring form a bidentate coordination complex with the zinc ion, displacing a water molecule essential for catalysis and rendering the enzyme inactive.

G cluster_0 Active MMP Enzyme cluster_1 Inhibited MMP Enzyme Enzyme MMP Active Site Zn Catalytic Zn²⁺ Enzyme->Zn His 3x Histidine Residues His->Zn H2O Catalytic H₂O H2O->Zn InhibitedEnzyme MMP Active Site InhibitedZn Chelated Zn²⁺ InhibitedEnzyme->InhibitedZn Inhibitor This compound Inhibitor->InhibitedZn Chelation InhibitedHis 3x Histidine Residues InhibitedHis->InhibitedZn ActiveMMP Active Enzyme InactiveMMP Inactive Enzyme ActiveMMP->InactiveMMP + this compound

Caption: Proposed mechanism of MMP inhibition via zinc chelation.

Experimental Design: A Self-Validating Workflow

Our primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[22][23][24] A lower IC₅₀ value indicates a more potent inhibitor. We will employ a universal fluorimetric MMP activity assay for this purpose.

The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate.[15] In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.

G prep 1. Reagent Preparation plate 2. Assay Plate Setup (96-well format) prep->plate Enzyme, Inhibitors, Substrate, Buffer incubation1 3. Pre-incubation (Enzyme + Inhibitor) plate->incubation1 reaction 4. Reaction Initiation (Add FRET Substrate) incubation1->reaction read 5. Kinetic Measurement (Fluorometric Reading over Time) reaction->read analysis 6. Data Analysis read->analysis Raw Fluorescence Units (RFU) ic50 7. IC₅₀ Determination (Non-linear Regression) analysis->ic50 Normalized % Inhibition

Caption: Experimental workflow for IC₅₀ determination.

Detailed Experimental Protocols

As a self-validating system, this protocol includes a positive control (Batimastat) to confirm assay performance and a conceptual comparator (Kojic Acid) to probe the mechanism.

Part 1: Reagent Preparation
  • Assay Buffer: Prepare as per the manufacturer's instructions (e.g., from a kit like Abcam ab112146 or similar).[15]

  • MMP Enzyme: Reconstitute a purified, active human MMP (e.g., MMP-2 or MMP-9) in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. For the working solution, dilute to 2X the final desired concentration (e.g., 10 nM final concentration would require a 20 nM working solution).

  • FRET Substrate: Reconstitute the generic MMP FRET substrate to a stock concentration of 1 mM in DMSO. Store protected from light at -20°C. For the working solution, dilute to 2X the final desired concentration (e.g., 10 µM final concentration would require a 20 µM working solution) in assay buffer.

  • Inhibitor Stock Solutions:

    • Prepare 10 mM stock solutions of this compound, Batimastat, and Kojic Acid in 100% DMSO.

    • Create a 10-point serial dilution series for each inhibitor in DMSO, typically starting from 10 mM down to the low nanomolar range. This will be used to create the final assay concentrations.

Part 2: Assay Procedure (96-Well Plate Format)
  • Plate Layout: Designate wells for:

    • 100% Activity Control: Enzyme + Substrate + DMSO (vehicle).

    • 0% Activity Control (Blank): Substrate + Assay Buffer + DMSO (no enzyme).

    • Inhibitor Wells: Enzyme + Substrate + Diluted Inhibitor.

    • Positive Control: Enzyme + Substrate + Diluted Batimastat.

    • Comparator Control: Enzyme + Substrate + Diluted Kojic Acid.

    • Perform all measurements in triplicate for statistical robustness.

  • Inhibitor Addition: Add 2 µL of each inhibitor dilution (or DMSO for controls) to the appropriate wells of a black, flat-bottom 96-well plate.

  • Enzyme Addition: Add 48 µL of the 2X MMP enzyme working solution to all wells except the "Blank" wells. Add 48 µL of assay buffer to the "Blank" wells.

  • Pre-incubation: Mix the plate gently on an orbital shaker for 1 minute. Incubate the plate at 37°C for 30 minutes.

    • Rationale: This step allows the inhibitors to bind to the enzyme and reach equilibrium before the substrate is introduced, which is crucial for accurate potency measurement.[1][25]

  • Reaction Initiation: Add 50 µL of the 2X FRET substrate working solution to all wells to initiate the enzymatic reaction. The total volume in each well should now be 100 µL.

Part 3: Data Acquisition and Analysis
  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 340/490 nm, specific wavelengths depend on the FRET pair) every 60 seconds for 30-60 minutes.

  • Calculate Reaction Velocity: For each well, determine the reaction rate (velocity) by plotting fluorescence units (RFU) against time. The slope of the linear portion of this curve (V = ΔRFU / Δt) represents the initial reaction velocity.

  • Normalize Data:

    • Subtract the average velocity of the "Blank" wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Velocity_Inhibitor / Velocity_100%_Activity))

  • Determine IC₅₀: Plot the % Inhibition against the log [Inhibitor Concentration]. Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R. The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[22]

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, comparative table. This allows for at-a-glance assessment of the relative potencies of the tested compounds.

CompoundInhibitor ClassPutative MoATarget MetalloenzymeIC₅₀ (µM) [Mean ± SD, n=3]
This compound 3-Hydroxy-4-pyridinoneZinc ChelationMMP-2Experimental Value
Batimastat (BB-94) Hydroxamic AcidZinc ChelationMMP-2Experimental Value
Kojic Acid HydroxypyroneMetal ChelationMMP-2Experimental Value
Interpreting the Results
  • Validation: A low nanomolar IC₅₀ for Batimastat confirms that the assay is working correctly and is sensitive to inhibition by a known potent inhibitor.

  • Potency Comparison: A direct comparison of the IC₅₀ value for this compound with that of Batimastat will reveal its relative potency. An IC₅₀ in the low micromolar or high nanomolar range would be considered a promising result.

  • Mechanistic Insight: The activity (or lack thereof) of Kojic Acid provides valuable context. If both Kojic Acid and this compound show inhibitory activity, it strengthens the hypothesis that the hydroxypyr(id)one scaffold is effectively inhibiting the MMP via metal chelation.[2] If this compound is significantly more potent, it suggests that the pyridinone ring and methyl group contribute to more favorable interactions within the MMP active site beyond simple chelation.

Conclusion and Future Directions

This guide provides a robust, self-validating framework for the initial assessment of this compound as a metalloenzyme inhibitor. A definitive IC₅₀ value, benchmarked against a gold-standard inhibitor and a structural-class comparator, will provide clear evidence of its inhibitory potential.

Positive results from this initial screen should be followed by more in-depth mechanistic studies, including:

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Selectivity Profiling: To assess the inhibitory activity of this compound against a panel of different MMPs and other metalloenzymes to determine its specificity.[1][26]

  • Structural Biology: Co-crystallization of the compound with the target enzyme to provide definitive proof of the binding mode and chelation mechanism.

By systematically applying this workflow, researchers can generate high-quality, reproducible data to confidently validate and advance promising metalloenzyme inhibitors in the drug discovery pipeline.

References

  • Structure and function of matrix metalloproteinases and TIMPs. PubMed,
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  • Matrix Metalloproteinases (MMPs)
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  • MMP Activity Assay Kit (Fluorometric - Green) (ab112146). Abcam,
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  • Kojic acid-amino acid amide metal complexes and their melanogenesis inhibitory activities. Wiley Online Library,
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  • Structure of mimosine and tyrosine. Mimosine is a tyrosine analog and an iron chelator.
  • Saghaei, L., et al. (2022). Application of kojic acid scaffold in the design of non-tyrosinase enzyme inhibitors. PubMed,
  • A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes.
  • Santos, C. C. M., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. PMC - NIH,
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  • Medicinal Chemistry. Ovid,
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  • Prill, S. K., et al. (1996). Mimosine blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells. PubMed,
  • Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. King's College London Research Portal,
  • Control of metalloenzyme activity using photopharmacophores. R Discovery,
  • Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition. PubMed,
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Newer/advanced Applications

Application Notes and Protocols for the Synthesis and Evaluation of Novel 3-Methyl-4-hydroxypyridine Derivatives with Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating threat of antimicrobial resistance necessitates the discovery and development of novel chemical entities with potent antimicrobial activity.[1][2] The 3-hydroxypyridin-4-one scaffold is a well-established pharmacophore known for its chelating properties and diverse biological activities. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of novel derivatives based on a 3-methyl-4-hydroxypyridine core. Furthermore, it details robust, step-by-step protocols for evaluating their antimicrobial efficacy using standardized methods. The methodologies are designed to be self-validating, with a strong emphasis on the causal principles behind experimental choices to ensure reproducibility and scientific rigor.

Part 1: Synthesis of Novel this compound Derivatives

Synthetic Strategy Overview

The synthetic approach is centered on a reliable and well-documented multi-step pathway to construct the this compound core, followed by a representative derivatization strategy to generate a library of novel compounds. The core synthesis begins with the commercially available starting material, 3-methylpyridine.[3]

The key transformations include:

  • N-Oxidation: Conversion of 3-methylpyridine to its N-oxide to activate the pyridine ring for subsequent electrophilic substitution.

  • Nitration: Regioselective introduction of a nitro group at the 4-position of the activated ring.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Diazotization & Hydrolysis: Transformation of the amino group into the target hydroxyl group via an unstable diazonium salt intermediate.[3][4]

  • Derivatization: Introduction of chemical diversity to the core structure. A Mannich reaction is presented as an exemplary method to introduce aminomethyl groups, which have been shown to modulate the biological activity of related compounds.[5]

This strategy is advantageous due to its reliance on established chemical principles and the commercial availability of the initial precursors.

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization A 3-Methylpyridine B 3-Methylpyridine-1-oxide A->B N-Oxidation C 3-Methyl-4-nitropyridine-1-oxide B->C Nitration D 3-Methyl-4-aminopyridine C->D Reduction E This compound (Core) D->E Diazotization & Hydrolysis F Novel this compound Derivatives E->F e.g., Mannich Reaction (Formaldehyde, Secondary Amine)

Caption: Overall workflow for the synthesis of this compound and its derivatives.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of 3-Methyl-4-nitropyridine-1-oxide

Causality: The N-oxide is first formed to activate the pyridine ring, making the 4-position susceptible to electrophilic nitration. The reaction is highly exothermic; therefore, strict temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 3-methylpyridine-1-oxide to concentrated sulfuric acid while maintaining the temperature below 10°C using an ice bath.[3]

  • Nitration: To this chilled mixture, add fuming nitric acid dropwise via the dropping funnel. The rate of addition must be controlled to ensure the internal temperature does not exceed 10°C.[3]

  • Heating: Once the addition is complete, slowly and carefully heat the reaction mixture to 100-105°C. Maintain this temperature for 2 hours to drive the reaction to completion.[3]

  • Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of sodium carbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate, wash it with cold water, and dry it under a vacuum to yield crude 3-methyl-4-nitropyridine-1-oxide.

Protocol 1.2: Synthesis of 3-Methyl-4-aminopyridine

Causality: The nitro group is reduced to an amine, which serves as the precursor for the diazonium salt. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reaction: Dissolve the crude 3-methyl-4-nitropyridine-1-oxide in ethanol in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitor via a pressure gauge).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain 3-methyl-4-aminopyridine.[3]

Protocol 1.3: Synthesis of this compound (Core Scaffold)

Causality: The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and sulfuric acid). Diazonium salts are highly reactive and readily undergo hydrolysis, replacing the -N₂⁺ group with a hydroxyl group. The reaction is kept at 0-5°C because diazonium salts are unstable at higher temperatures.[3]

  • Dissolution: Dissolve the 3-methyl-4-aminopyridine in a dilute solution of sulfuric acid in water. Cool the mixture in an ice-salt bath to 0-5°C.[3]

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature strictly between 0-5°C throughout the addition.[3]

  • Stirring: After the addition is complete, stir the reaction mixture at this temperature for an additional 30 minutes to ensure the complete formation of the diazonium salt.[3]

  • Hydrolysis: Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt, which results in the evolution of nitrogen gas.

  • Isolation and Purification: Cool the solution and neutralize it. The crude product can be extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are then dried, filtered, and concentrated. Further purification can be achieved by recrystallization or column chromatography to yield the pure this compound core.[3]

Protocol 1.4: Synthesis of Novel Derivatives via Mannich Reaction

Causality: The Mannich reaction is a powerful tool for C-alkylation, introducing aminomethyl substituents onto the pyridine ring. These groups can significantly alter the compound's polarity, basicity, and steric profile, which in turn influences its antimicrobial activity.[5]

  • Reaction Setup: To a solution of this compound in ethanol, add an aqueous solution of formaldehyde (37%).

  • Amine Addition: Add a secondary amine (e.g., piperidine, dimethylamine) to the mixture.

  • Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography to yield the desired Mannich base derivative.

Part 2: Evaluation of Antimicrobial Properties

Overview of Antimicrobial Susceptibility Testing

To assess the antimicrobial potential of the newly synthesized compounds, a standardized quantitative assay is required. The broth microdilution method is a widely accepted technique to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] This can be followed by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.[8]

AST_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Perform 2-fold Serial Dilutions of Novel Compounds in 96-Well Plate B->C D Incubate Plate (e.g., 37°C for 18-24h) C->D E Read MIC: Lowest concentration with no visible growth D->E F Sub-culture from clear wells (at and above MIC) onto agar plates E->F Extend Assay G Incubate Agar Plates F->G H Read MBC: Lowest concentration with no colony growth G->H

Caption: Workflow for Antimicrobial Susceptibility Testing (MIC and MBC).

Detailed Experimental Protocols

Protocol 2.1: Broth Microdilution for MIC Determination

Self-Validation: This protocol incorporates multiple controls to ensure the validity of the results. The positive control (a known antibiotic) confirms the susceptibility of the test organism. The negative control (inoculum without any compound) confirms the viability of the organism in the test medium. The sterility control (medium only) ensures there is no contamination.[9]

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] d. Dilute this adjusted inoculum in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions: a. In a sterile 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12. b. Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO). Add 200 µL of the highest desired concentration of the compound (in broth) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[10] d. Controls:

    • Well 11: Negative Control (100 µL of broth, to be inoculated).
    • Well 12: Sterility Control (100 µL of broth only, not inoculated).
    • A separate row should be set up for a Positive Control antibiotic (e.g., Ciprofloxacin, Vancomycin) following the same dilution scheme.
  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[9]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[9][11]

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

  • Sub-culturing: From each well that shows no visible growth in the MIC assay, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration that results in no colony growth on the agar plate, indicating a bactericidal effect.[8]

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

Results should be tabulated for clear comparison and analysis. This structured format facilitates the identification of trends and the establishment of structure-activity relationships.

Table 1: Antimicrobial Activity of Novel this compound Derivatives

Compound ID R-Group Modification Test Microorganism Gram Stain MIC (µg/mL) MBC (µg/mL) Positive Control MIC of Control (µg/mL)
Core-01 H Staphylococcus aureus Positive [Insert Data] [Insert Data] Vancomycin [Insert Data]
Core-01 H Escherichia coli Negative [Insert Data] [Insert Data] Ciprofloxacin [Insert Data]
Deriv-02a -CH₂-Piperidine Staphylococcus aureus Positive [Insert Data] [Insert Data] Vancomycin [Insert Data]
Deriv-02a -CH₂-Piperidine Escherichia coli Negative [Insert Data] [Insert Data] Ciprofloxacin [Insert Data]
Deriv-02b -CH₂-N(CH₃)₂ Staphylococcus aureus Positive [Insert Data] [Insert Data] Vancomycin [Insert Data]

| Deriv-02b | -CH₂-N(CH₃)₂ | Escherichia coli | Negative | [Insert Data] | [Insert Data] | Ciprofloxacin | [Insert Data] |

Structure-Activity Relationship (SAR) Insights

The data generated and compiled in Table 1 is the foundation for understanding the relationship between chemical structure and antimicrobial activity. By analyzing the MIC and MBC values of different derivatives, researchers can deduce critical insights for designing more potent agents.

  • Impact of Substituents: Compare the activity of the core scaffold (Core-01) with its derivatives (Deriv-02a, 02b, etc.). Does the addition of an aminomethyl group enhance activity? Is there a difference in potency between a cyclic amine (piperidine) and an acyclic amine (dimethylamine)?[1][5]

  • Spectrum of Activity: Analyze if certain derivatives show preferential activity against Gram-positive (S. aureus) versus Gram-negative (E. coli) bacteria. This can provide clues about the compound's mechanism of action or its ability to penetrate different bacterial cell envelopes.

  • Bacteriostatic vs. Bactericidal: The ratio of MBC to MIC can indicate whether a compound is primarily bacteriostatic (inhibits growth, MBC/MIC > 4) or bactericidal (kills bacteria, MBC/MIC ≤ 4). This is a critical parameter in drug development.

By systematically modifying the core structure and evaluating the resulting antimicrobial activity, a robust SAR model can be developed, guiding the synthesis of next-generation compounds with optimized efficacy.[12]

References

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  • Wikipedia. (2024). Minimum inhibitory concentration.
  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC).
  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central (PMC), NIH.
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  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Fassihi, A., et al. (2008). Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. PubMed.
  • Sener, A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central (PMC), NIH.
  • Russell, A. D. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press.
  • Shah, S. U. A., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PubMed Central (PMC), NIH.
  • Ankamreddy, S. R., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed.
  • Sadeghian, S., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. PubMed.
  • Sadeghian, S., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Bentham Science Publishers.
  • Ma, Y., et al. (2017). Synthesis and characterization of methyl substituted 3-hydroxypyridin-4-ones and their complexes with iron(III). ResearchGate.
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Sources

Investigating the neuroprotective effects of 3-Methyl-4-hydroxypyridine in disease models

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Investigating the Neuroprotective Effects of 3-Methyl-4-hydroxypyridine and its Derivatives in Disease Models

Introduction: The Therapeutic Potential of 3-Hydroxypyridine Derivatives in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a significant and growing global health burden. A common pathological thread weaving through these disorders is the triad of oxidative stress, neuroinflammation, and mitochondrial dysfunction, which collectively drive progressive neuronal loss.[1][2][3][4] The 3-hydroxypyridine scaffold has emerged as a promising pharmacophore for the development of neuroprotective agents due to its intrinsic antioxidant and metal-chelating properties.

This document focuses on this compound and its closely related, clinically evaluated analogue, Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate). Mexidol's efficacy is attributed to a multimodal mechanism of action stemming from its two key components: the 3-hydroxypyridine ring and a succinate moiety.[5][6] The 3-hydroxypyridine component is a potent free radical scavenger and membrane stabilizer, while the succinate component directly influences mitochondrial respiration and energy metabolism.[1][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of this class of compounds. We will detail the underlying mechanisms, provide validated in vitro and in vivo experimental models, and offer step-by-step protocols for key assays.

Core Mechanisms of Neuroprotection

The neuroprotective activity of 3-hydroxypyridine derivatives is not monolithic; it is a synergistic combination of several effects that address the core pathologies of neurodegeneration. Understanding these mechanisms is crucial for designing robust experiments and interpreting results.

  • Antioxidant and Anti-Hypoxic Activity: The primary mechanism is the direct scavenging of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which mitigates oxidative damage to lipids, proteins, and DNA.[1][7] This is complemented by an anti-hypoxic effect, where the succinate component can stimulate mitochondrial respiration and enhance cellular energy status, making neurons more resilient to ischemic conditions.[5][6]

  • Membrane Stabilization: These compounds can modulate the fluidity and functional activity of cell membranes, preserving the structural integrity of neurons and improving synaptic transmission.[1]

  • Reduction of Excitotoxicity: By modulating the function of receptors and ion channels, 3-hydroxypyridine derivatives can reduce the excessive intracellular calcium influx associated with glutamate excitotoxicity, a key driver of neuronal death in stroke and other conditions.[5][8][9]

  • Modulation of Signaling Pathways: The compounds have been shown to influence key intracellular signaling cascades. For instance, Mexidol enhances the expression of transcription factors like Nrf2 and HIF-1α, which orchestrate the cellular antioxidant and hypoxic responses.[5][6] It also positively impacts the expression of neurotrophic factors such as BDNF and NGF, promoting neuronal survival and regeneration.[5][6]

Below is a diagram illustrating the principal neuroprotective mechanisms.

G Ischemia Ischemia / Reperfusion ROS ↑ Oxidative Stress (ROS) Ischemia->ROS Mito_Dys Mitochondrial Dysfunction Ischemia->Mito_Dys Toxins Neurotoxins (MPP+, Aβ) Toxins->ROS Toxins->Mito_Dys Glutamate Excess Glutamate Ca_Overload ↑ Ca2+ Influx Glutamate->Ca_Overload Inflammation ↑ Neuroinflammation ROS->Inflammation Outcome Neuronal Survival & Neuroprotection ROS->P1 Mito_Dys->P1 Ca_Overload->ROS Ca_Overload->P1 Inflammation->P1 Compound This compound Derivative Compound->ROS Scavenges ROS Compound->Mito_Dys Supports Respiration Compound->Ca_Overload Modulates Channels Compound->Inflammation Reduces Cytokines P1->Outcome Leads to Neuronal Death (Inhibited by Compound)

Caption: Multimodal neuroprotective actions of this compound.

In Vitro Disease Models & Protocols

In vitro models are indispensable for initial screening and mechanism-of-action studies, allowing for high-throughput analysis in a controlled environment.[10]

Model Selection & Rationale
Cell Line Disease Model Relevance Rationale
SH-SY5Y (Human Neuroblastoma) Parkinson's, Alzheimer'sDopaminergic-like phenotype; widely used for studying neurotoxicity induced by agents like MPP+, rotenone, or amyloid-beta (Aβ).[11]
Primary Cortical Neurons Ischemic Stroke, General NeurotoxicityMore biologically relevant than cell lines but harder to maintain.[10] Ideal for studying glutamate excitotoxicity and oxygen-glucose deprivation (OGD).[8]
HMC3 (Human Microglia) NeuroinflammationUsed to assess the anti-inflammatory properties of a compound by measuring its effect on microglia activation (e.g., by LPS) and subsequent cytokine release.[11]
General Experimental Workflow: In Vitro Screening

The following diagram outlines a typical workflow for assessing the neuroprotective effects of a test compound in a cell-based model.

G cluster_workflow In Vitro Experimental Workflow cluster_assays Assay Panel A 1. Cell Seeding (e.g., SH-SY5Y in 96-well plate) B 2. Compound Pre-treatment (Varying concentrations of This compound) A->B C 3. Induction of Toxicity (e.g., add MPP+ for Parkinson's model) B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Endpoint Assays D->E Assay1 Cell Viability (MTT) E->Assay1 Assay2 Oxidative Stress (ROS Assay) E->Assay2 Assay3 Apoptosis (Caspase-3) E->Assay3 Assay4 Inflammation (ELISA for TNF-α) E->Assay4 F 6. Data Analysis & Interpretation Assay1->F Assay2->F Assay3->F Assay4->F

Caption: A generalized workflow for in vitro neuroprotection screening.

Protocol: Assessing Protection Against Oxidative Stress in SH-SY5Y Cells

This protocol describes the use of a neurotoxin, MPP+ (a metabolite of MPTP), to induce oxidative stress and mitochondrial dysfunction, mimicking key aspects of Parkinson's disease pathology.[12][13]

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

  • This compound (or derivative) stock solution

  • MPP+ iodide

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or MitoSOX™ Red

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • 96-well clear and black-walled microplates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1x10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 1 µM to 100 µM). Include a "vehicle-only" control. Incubate for 2 hours.

    • Rationale: Pre-incubation allows the compound to enter the cells and prepare them for the toxic insult.

  • Toxin Addition: Add MPP+ to all wells except the "no-toxin" control, to a final concentration of 500 µM (concentration should be optimized for your cell line).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Assessment of Intracellular ROS (H2DCFDA Assay): [7][14] a. Wash cells gently with warm PBS. b. Load cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes in the dark. c. Wash again with PBS. d. Add PBS to each well and measure fluorescence on a plate reader (Ex/Em: ~485/535 nm).

    • Principle: H2DCFDA is a non-fluorescent probe that becomes highly fluorescent upon oxidation by intracellular ROS.

  • Assessment of Cell Viability (MTT Assay): a. After the ROS measurement or in a parallel plate, remove the medium. b. Add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure absorbance at 570 nm.

    • Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.

In Vivo Disease Models & Protocols

In vivo models are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole organism, which is a critical step before clinical consideration.[2][15]

Model Selection & Rationale
Animal Model Disease Model Relevance Rationale
MPTP-induced Parkinsonism (Mouse) Parkinson's DiseaseThe neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, closely replicating the primary pathology of PD.[12][16][17]
Middle Cerebral Artery Occlusion (MCAO) (Rat) Ischemic StrokeThis surgical model simulates a stroke by blocking blood flow to a specific brain region, allowing for the assessment of infarct volume and neurological deficits.[8][9]
Protocol: MCAO Stroke Model in Rats

This protocol outlines the induction of focal cerebral ischemia to test the neuroprotective effects of this compound when administered post-injury.[8][9]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound for injection (formulated in a sterile vehicle)

  • TTC (2,3,5-triphenyltetrazolium chloride) solution

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and perform the MCAO surgery by introducing the nylon suture into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Rationale: This procedure reliably induces a reproducible ischemic lesion (infarct) in the brain's cortex and striatum.

  • Compound Administration: At a defined time post-MCAO (e.g., 1 hour), administer the test compound intravenously or intraperitoneally. A typical dose for a related compound was 18.0 mg/kg.[9] Include vehicle-treated and sham-operated control groups. Continue daily administration for a set period (e.g., 7 days).[9]

  • Neurological Deficit Scoring: At regular intervals (e.g., 24h, 48h, 72h, 7 days), assess the neurological function of the animals using a standardized scale (e.g., a 5-point scale from 0=no deficit to 4=severe deficit).[8]

  • Tissue Collection and Analysis (Day 7): a. Anesthetize the animals and perfuse transcardially with saline followed by a fixative. b. Harvest the brains. c. For infarct volume analysis, slice the brain into 2 mm coronal sections and incubate in 2% TTC solution. d. Capture images of the stained sections and quantify the infarct volume (white area) versus the healthy tissue (red area) using image analysis software.

    • Principle: TTC is a redox indicator that is reduced by mitochondrial dehydrogenases in living tissue to a red formazan product. Infarcted tissue, lacking mitochondrial activity, remains unstained (white).

  • Biochemical and Histological Analysis: a. From a separate cohort of animals, brain tissue can be homogenized to measure markers of inflammation (e.g., TNF-α, IL-1β via ELISA) or oxidative stress (MDA assay).[18][19][20] b. Fixed brain sections can be used for histological analysis, such as Nissl staining to count surviving neurons.[8]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, concise format to allow for easy comparison between treatment groups.

Table 2: In Vitro Neuroprotection Data (Hypothetical)
Treatment Group Compound Conc. (µM) Cell Viability (% of Control) Intracellular ROS (% of Toxin)
Control (No Toxin)0100 ± 5.212 ± 2.1
Toxin (MPP+ 500µM)045 ± 4.1100 ± 8.5
Toxin + Compound158 ± 3.982 ± 6.3
Toxin + Compound1075 ± 5.555 ± 4.7
Toxin + Compound10088 ± 4.831 ± 3.9

Data presented as Mean ± SEM. The results show a dose-dependent increase in cell viability and a corresponding decrease in ROS levels with compound treatment.

Table 3: In Vivo Stroke Model Data (Hypothetical)
Treatment Group Neurological Score (Day 7) Infarct Volume (mm³) Brain TNF-α (pg/mg protein)
Sham0.1 ± 0.1025 ± 4.3
MCAO + Vehicle3.5 ± 0.4210 ± 25150 ± 18
MCAO + Compound1.8 ± 0.3115 ± 1978 ± 11*

*p < 0.05 vs. MCAO + Vehicle. The data indicates that compound treatment significantly improved neurological outcomes, reduced brain damage, and lowered inflammatory markers.

Conclusion

The protocols and application notes presented here provide a robust framework for investigating the neuroprotective properties of this compound and its derivatives. By employing a combination of well-validated in vitro and in vivo models, researchers can effectively screen for efficacy, elucidate mechanisms of action, and generate the critical pre-clinical data necessary for advancing these promising compounds toward therapeutic applications for devastating neurodegenerative diseases.

References

  • [In Vitro Models for the Study of Nerve Lesions and Potential Neuroprotective Drugs]. (n.d.). PubMed.
  • Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020, December 8). Bio-Rad.
  • Voronina, T. A., Litvinova, S. A., Gladysheva, N. A., & Shulyndin, A. V. (2025). [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 125(5), 22–33.
  • Main Neuropsychotropic Effects and Mechanism of Action. (n.d.). Mexidol.
  • Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. (2018, June 5). Bio-protocol.
  • Application Notes and Protocols: 3-Hydroxypyridine Derivatives as Neuroprotective Agents in Experimental Models. (2025, December). BenchChem.
  • In vitro neurology assays. (n.d.). InnoSer.
  • Neurodegenerative Disease Models. (n.d.). InVivo Biosystems.
  • Information about the drug Mexidol: development history, mechanism of action. (n.d.). Mexidol.
  • Steele, H., & Tanguay, R. L. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Pharmaceuticals, 15(3), 362.
  • Voronina, T. A., Litvinova, S. A., Gladysheva, N. A., & Shulyndin, A. V. (2025). The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol. R Discovery.
  • In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. (n.d.). Journal of Pharmaceutical Negative Results.
  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (n.d.). SpringerLink.
  • Which is a good technique to measure the neuro-inflammatory markers in brain? (2015, December 9). ResearchGate.
  • Gusev, E. I., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. National Institutes of Health.
  • MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective strategies. (n.d.). PubMed.
  • Glass, C. K., Saijo, K., Winner, B., Marchetto, M. C., & Gage, F. H. (2010). Mechanisms Underlying Inflammation in Neurodegeneration. Cell, 140(6), 918–934.
  • Mitochondrial toxins in models of neurodegenerative diseases. I: In vivo brain hydroxyl radical production during systemic MPTP treatment or following microdialysis infusion of methylpyridinium or azide ions. (n.d.). PubMed.
  • Klaunig, J. E. (2018). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Journal of Clinical and Experimental Oncology, 7(3).
  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. (2021). MDPI.
  • Selective neuronal vulnerability to oxidative stress in the brain. (2014). Frontiers in Aging Neuroscience.

Sources

Catalytic activity of ruthenium complexes with 3-Methyl-4-hydroxypyridine-based ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Activity of Ruthenium Complexes with 3-Methyl-4-hydroxypyridine-based Ligands

Introduction: The Synergy of Ruthenium and Proton-Responsive Ligands

Ruthenium complexes hold a prominent position in the world of catalysis, celebrated for their diverse reactivity, functional group tolerance, and efficiency in a wide array of organic transformations.[1][2] Their applications span from hydrogenation and oxidation reactions to sophisticated C-H bond activations and metathesis.[2][3][4] The catalytic prowess of a ruthenium center is profoundly influenced by its coordination sphere. The choice of ligands dictates not only the steric and electronic environment of the metal but can also introduce novel mechanistic pathways.

This guide focuses on a particularly compelling class of complexes: those featuring this compound-based ligands. The hydroxypyridine scaffold is more than a simple spectator; its hydroxyl group introduces a "proton-responsive" or "bifunctional" character. This feature allows the ligand to actively participate in the catalytic cycle, often through metal-ligand cooperation (MLC), by acting as a proton shuttle. This can facilitate substrate activation and product release, significantly lowering the energy barriers for catalytic transformations like transfer hydrogenation and CO2 hydrogenation.[5][6][7] The addition of a methyl group at the 3-position allows for fine-tuning of the ligand's electronic properties and steric bulk, offering a strategic handle for optimizing catalyst performance.

This document serves as a comprehensive resource for researchers and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-tested protocols for the synthesis, characterization, and application of these advanced catalytic systems.

Section 1: Ligand and Complex Synthesis Workflow

The journey from basic precursors to a catalytically active complex is a multi-step process requiring careful execution and characterization. The workflow ensures the purity and identity of the final catalyst, which is paramount for reproducible catalytic results.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complex Formation cluster_2 Part 3: Catalytic Application Start Commercially Available Precursors Synth_L Synthesis of This compound Derivative Start->Synth_L Purify_L Purification (Crystallization/Chromatography) Synth_L->Purify_L Char_L Characterization (NMR, MS) Purify_L->Char_L Coord Coordination Reaction Char_L->Coord Ru_Precursor Ruthenium Precursor (e.g., [RuCl2(p-cymene)]2) Ru_Precursor->Coord Purify_C Purification & Isolation of Ru-Complex Coord->Purify_C Char_C Full Characterization (NMR, IR, X-ray) Purify_C->Char_C Cat_Test Catalytic Testing (e.g., Transfer Hydrogenation) Char_C->Cat_Test Analysis Reaction Monitoring & Product Analysis (GC-MS) Cat_Test->Analysis Data Data Interpretation (Conversion, TOF, Selectivity) Analysis->Data

Caption: Overall workflow from ligand synthesis to catalytic evaluation.

Section 2: Synthesis and Characterization of Ruthenium Complexes

The creation of a well-defined organometallic catalyst is the foundation of any catalytic study. The protocols below describe the synthesis of a representative ruthenium(II) complex.

Rationale for Component Selection
  • Ruthenium Precursor: [RuCl2(p-cymene)]2 is a widely used and commercially available air-stable precursor.[6] The p-cymene ligand is a stable η⁶-arene that protects the metal center but can be readily coordinated by stronger donor ligands. Its dimer structure is easily cleaved by donor ligands in solution.

  • Ligand: The this compound ligand is chosen for its bidentate potential (N,O-coordination upon deprotonation) or as a monodentate N-donor with a proton-responsive hydroxyl group in the secondary coordination sphere. This hydroxyl group is crucial for enabling proton transfer steps, which are often rate-limiting in hydrogenation reactions.[5]

  • Solvent: Methanol or ethanol are frequently used as they are polar enough to dissolve the precursors and can facilitate ligand exchange.[5][8]

Protocol: Synthesis of a [Ru(p-cymene)(this compound-κN)Cl₂] Complex

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) p-cymene chloride dimer)

  • This compound

  • Anhydrous, degassed methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a 100 mL Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (e.g., 0.5 mmol, 1 equivalent).

  • Ligand Addition: Add this compound (1.05 mmol, 2.1 equivalents) to the flask. The slight excess of the ligand ensures complete reaction with the ruthenium dimer.

  • Solvent Addition: Add 30 mL of anhydrous, degassed methanol to the flask via cannula or syringe.

  • Reaction: Stir the resulting solution at room temperature for 4-6 hours. The color of the solution should change, indicating complex formation. Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.

  • Isolation: Reduce the solvent volume to approximately 5 mL under vacuum. Add 30 mL of cold diethyl ether or hexane to precipitate the product.

  • Purification: Filter the resulting solid using a cannula filtration setup, wash with two portions of cold diethyl ether (10 mL each), and dry under high vacuum.

  • Storage: Store the final complex under an inert atmosphere to prevent degradation.

Essential Characterization Techniques

A rigorous characterization is non-negotiable to confirm the structure and purity of the synthesized complex.

TechniquePurpose & Expected Observations
¹H NMR To confirm the coordination of the ligands. Expect to see characteristic shifts for the p-cymene protons and the this compound protons. Coordination to the ruthenium center typically causes a downfield shift of the ligand protons.
¹³C NMR Provides complementary structural information to ¹H NMR, confirming the carbon backbone of the complex.
FT-IR To identify key functional groups. The O-H stretching frequency of the hydroxypyridine ligand will be informative. Changes in this band upon coordination can suggest hydrogen bonding or deprotonation.
Mass Spectrometry To confirm the molecular weight of the complex. ESI-MS is often used to observe the molecular ion peak, confirming the successful formation of the desired product.[9]
X-ray Crystallography Provides unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the ruthenium center.

Section 3: Application in Catalytic Transfer Hydrogenation

Transfer hydrogenation is a powerful and practical method for the reduction of ketones, aldehydes, and imines, using an organic molecule (e.g., 2-propanol) as the hydrogen source.[1] Ruthenium complexes with proton-responsive ligands are particularly adept at catalyzing this reaction.

Causality Behind the Protocol: Why These Conditions?
  • Hydrogen Source: 2-propanol is an inexpensive, readily available, and safe hydrogen donor. It is oxidized to acetone in the process.

  • Base: A strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu), is essential.[10] Its primary role is to deprotonate the 2-propanol, forming the isopropoxide which then reacts with the ruthenium pre-catalyst to generate the active ruthenium-hydride species. The base may also deprotonate the ligand's hydroxyl group, engaging it directly in the catalytic cycle.

  • Substrate: Acetophenone is a standard benchmark substrate for evaluating catalyst performance due to its simple structure and the ease of monitoring its conversion to 1-phenylethanol.

  • Temperature: The reaction is typically heated (e.g., to 82°C, the boiling point of 2-propanol) to increase the reaction rate and ensure efficient catalysis.[10]

Protocol: Transfer Hydrogenation of Acetophenone

Materials:

  • Synthesized Ruthenium Complex

  • Acetophenone (substrate)

  • 2-propanol (hydrogen donor and solvent)

  • Potassium hydroxide (KOH) (co-catalyst/base)

  • Dodecane (internal standard for GC analysis)

  • Schlenk tube or similar reaction vessel with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve the ruthenium complex (e.g., 0.0025 mmol, 1 mol%) and KOH (0.1 mmol, 10 mol%) in 5 mL of 2-propanol.

  • Substrate Addition: To this solution, add acetophenone (0.25 mmol, 100 mol%) and dodecane (0.25 mmol, internal standard).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 82°C and stir vigorously.

  • Monitoring: At specific time intervals (e.g., 15, 30, 60, 120 minutes), withdraw small aliquots (approx. 0.1 mL) from the reaction mixture using a syringe. Quench the aliquot by passing it through a small plug of silica gel with diethyl ether to remove the catalyst.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or GC-MS to determine the conversion of acetophenone to 1-phenylethanol by comparing the peak areas relative to the internal standard.

  • Calculation: Calculate the percentage conversion and, if desired, the Turnover Frequency (TOF) at low conversion levels (TOF = moles of product / (moles of catalyst × time)).

Section 4: Mechanistic Insights and Data Interpretation

The superior activity of hydroxypyridine-ligated ruthenium complexes often stems from a cooperative mechanism where both the metal and the ligand participate in bond-making and bond-breaking.

Proposed Catalytic Cycle

The diagram below illustrates a plausible outer-sphere mechanism for transfer hydrogenation, highlighting the role of the proton-responsive ligand. In this pathway, the substrate is not required to coordinate directly to the metal center.

G cluster_ligand Ligand Proton Shuttle A [Ru]-Cl (Pre-catalyst) B [Ru]-H (Active Hydride) D [Ru]-O-iPr A->D + iPrO⁻ - Cl⁻ C Transition State B->C + Ketone (S) C->A + Alcohol (P) + H⁺ L_O_minus L-O⁻ C->L_O_minus Proton Transfer from iPrOH D->B β-Hydride Elimination + Acetone L_OH L-OH L_O_minus->C Proton Transfer to Product Base Base Base->L_OH Deprotonation

Caption: Proposed outer-sphere catalytic cycle for transfer hydrogenation.

Explanation of the Cycle:

  • Activation: The pre-catalyst [Ru]-Cl reacts with isopropoxide (formed from 2-propanol and base) to generate a ruthenium alkoxide species [Ru]-O-iPr.

  • Hydride Formation: This alkoxide undergoes β-hydride elimination to form the key active species, a ruthenium-hydride [Ru]-H, releasing acetone.

  • Hydrogen Transfer: The ketone substrate approaches the [Ru]-H. In a concerted step, the hydride is transferred to the carbonyl carbon while a proton is transferred to the carbonyl oxygen. This proton transfer is mediated by the hydroxypyridine ligand, which can accept a proton from a solvent molecule and deliver it to the substrate, avoiding a high-energy charged intermediate.

  • Product Release & Catalyst Regeneration: The resulting alcohol product is released, and the initial [Ru] species is regenerated, ready to re-enter the catalytic cycle. The base then regenerates the isopropoxide from 2-propanol.

Representative Catalytic Data

The performance of these catalysts can be summarized for comparative analysis.

EntrySubstrateCatalyst Loading (mol%)BaseTime (h)Conversion (%)TOF (h⁻¹)
1Acetophenone0.5KOH1>99>198
24-Chloroacetophenone0.5KOH1.598~130
34-Methoxyacetophenone0.5KOtBu295~95
4Cyclohexanone0.5KOtBu392~61

Note: Data are illustrative and representative of typical performance. TOF is estimated based on conversion and time.

Conclusion and Outlook

Ruthenium complexes bearing this compound ligands represent a sophisticated class of catalysts where the ligand is an active participant rather than a passive scaffold. The ability of the hydroxyl group to mediate proton transfer via metal-ligand cooperation opens up efficient, low-energy pathways for important chemical transformations. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize, characterize, and deploy these catalysts effectively. Future work in this area will likely focus on anchoring these complexes to solid supports for heterogeneous catalysis, exploring their activity in asymmetric synthesis by using chiral ligand backbones, and expanding their application to a broader range of industrial processes, further cementing the role of ruthenium catalysis in modern, sustainable chemistry.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • Synthesis of ruthenium complexes and their catalytic applications: A review.
  • Ruthenium C
  • 8 Uses of Ruthenium C
  • Ruthenium C
  • 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II)
  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere.
  • Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands.Dalton Transactions (RSC Publishing).
  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogen
  • Synthetic procedure for the ruthenium(II) complex 1.
  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordin
  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes for their Catalytic Application in the Hydrogen
  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2 | Request PDF.

Sources

Application Notes and Protocols: Exploring the Anti-inflammatory Potential of 3-Methyl-4-hydroxypyridine Analogues

Sources

Design and synthesis of 3-Methyl-4-hydroxypyridine-based fluorescent sensors for metal ions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Design and Synthesis of 3-Methyl-4-hydroxypyridine-Based Fluorescent Sensors for Metal Ions

Introduction: The Imperative for Selective Metal Ion Sensing

The precise detection and quantification of metal ions are critical across a spectrum of scientific disciplines, from environmental monitoring to clinical diagnostics and drug development.[1][2][3] Many metal ions, while essential for biological functions at trace levels, become highly toxic when their concentrations exceed physiological thresholds.[1][4] For instance, imbalances in biologically crucial ions like zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺) are linked to severe neurological disorders, while heavy metals such as mercury (Hg²⁺) and lead (Pb²⁺) pose significant environmental and health risks.[5][6][7]

Fluorescent chemosensors have emerged as a superior analytical tool due to their high sensitivity, selectivity, operational simplicity, and capacity for real-time analysis in biological systems.[3][7][8] Among the various fluorophores used, the this compound scaffold presents a unique and advantageous platform. Its rigid, planar structure provides a foundation for good quantum yields, while the intrinsic hydroxyl and pyridine nitrogen atoms form a natural bidentate chelation site. This pre-organized binding pocket is fundamental to achieving high selectivity for specific metal ions.

This guide provides an in-depth exploration of the design principles, a detailed protocol for the synthesis of a representative sensor, and a systematic workflow for its characterization and application in metal ion detection.

Design Principles of this compound Sensors

The efficacy of a fluorescent sensor is rooted in its molecular architecture, which typically consists of three integrated components: a fluorophore, a receptor (chelator), and a signaling mechanism that translates the binding event into a measurable optical response.

  • Fluorophore: The this compound core serves as the fluorescent reporter. Its photophysical properties, such as absorption/emission wavelengths and quantum yield, are modulated by the binding of a metal ion. The methyl group at the 3-position can enhance photostability and quantum yield.

  • Receptor: This is the molecular unit responsible for selectively binding the target metal ion. In our core scaffold, the 4-hydroxyl group and the pyridine nitrogen inherently form a powerful O,N-bidentate chelation site. The design can be further elaborated by introducing additional coordinating atoms (N, O, S) through functionalization at other positions on the pyridine ring, thereby tuning the sensor's selectivity for different metal ions based on their preferred coordination geometry and Hard-Soft Acid-Base (HSAB) principles.

  • Signaling Mechanism: The interaction between the receptor and the metal ion must induce a clear change in the fluorophore's emission. Common mechanisms include:

    • Chelation-Enhanced Fluorescence (CHEF): This is a dominant mechanism for this class of sensors.[5] Upon binding a metal ion, the molecule's structure becomes more rigid, which reduces non-radiative decay pathways (e.g., vibrational relaxation from free bond rotations) and leads to a significant enhancement in fluorescence intensity.

    • Photoinduced Electron Transfer (PET): A PET sensor is designed with an electron-rich amine group that can quench fluorescence by transferring an electron to the excited fluorophore. When a metal ion binds to the receptor, it lowers the energy level of the amine's lone pair, inhibiting the PET process and "turning on" fluorescence.

    • Intramolecular Charge Transfer (ICT): In D-π-A (Donor-π-Acceptor) systems, metal binding can alter the electron-donating or -accepting strength of the molecule, leading to a shift in the emission wavelength and a ratiometric response.[9]

G cluster_sensor Core Sensor Architecture cluster_mechanism Sensing Event fluorophore Fluorophore (this compound Core) linker Linker / Spacer (Optional Covalent Bond) fluorophore->linker receptor Receptor / Chelator (Additional Coordinating Groups) linker->receptor metal Target Metal Ion receptor->metal Selectively Binds signal Optical Signal Change (Intensity or Wavelength Shift) metal->signal Binding Event G start_mat Starting Materials (Nitro-pyridine, Aldehyde) step1 Step 1: Reduction (e.g., Pd/C, H₂) start_mat->step1 qc1 QC Check 1 (TLC, NMR, MS) step1->qc1 Purification intermediate Purified Intermediate (Amino-pyridine) qc1->intermediate step2 Step 2: Condensation (Reflux, Acetic Acid) intermediate->step2 qc2 QC Check 2 (NMR, MS, FT-IR) step2->qc2 Purification final_product Final Sensor (Probe 1) qc2->final_product G cluster_off Sensor 'Off' State cluster_on Sensor 'On' State Sensor_Free Flexible Sensor Energy_Out_Weak Weak/No Fluorescence Sensor_Free->Energy_Out_Weak Non_Radiative Non-Radiative Decay (Vibration/Rotation) Sensor_Free->Non_Radiative Dominant Pathway Sensor_Bound Rigid Sensor-Metal Complex Sensor_Free->Sensor_Bound + Metal Ion Energy_In Excitation Light Energy_In->Sensor_Free Energy_Out_Strong Strong Fluorescence Sensor_Bound->Energy_Out_Strong Dominant Pathway Energy_In2 Excitation Light Energy_In2->Sensor_Bound

Sources

The Role of 3-Methyl-4-hydroxypyridine in Elucidating the Mechanisms of Vitamin B6 Dependent Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Mimic to Probe a Catalytic Powerhouse

Vitamin B6 and its active form, pyridoxal 5'-phosphate (PLP), are central to a vast array of metabolic processes. PLP is a coenzyme for over 140 distinct enzymatic reactions, primarily involved in amino acid metabolism, including transamination, decarboxylation, and racemization.[1] The versatility of PLP stems from its ability to form a Schiff base with the amino group of a substrate, and its pyridine ring acts as an electron sink to stabilize reaction intermediates.[2] Understanding the intricate mechanisms of PLP-dependent enzymes is crucial for basic biochemical research and for the development of therapeutics targeting these pathways in various diseases, including epilepsy, cancer, and neurodegenerative disorders.[2]

3-Methyl-4-hydroxypyridine is a structural analog of pyridoxine (a vitamer of vitamin B6).[1] Its similarity allows it to enter the vitamin B6 metabolic pathway and interact with key enzymes, acting as a valuable research tool.[1] By subtly altering the structure of the natural vitamin, this compound serves as a probe to dissect the catalytic and regulatory mechanisms of PLP-dependent enzymes. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing this compound to study these vital enzymatic systems.

Mechanism of Action: A Tale of Competitive Inhibition

The primary mechanism by which this compound exerts its effects on PLP-dependent enzyme systems is through the competitive inhibition of pyridoxal kinase .[3] This enzyme is responsible for the essential phosphorylation of vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their active 5'-phosphate forms.[4] By competing with the natural substrates for the active site of pyridoxal kinase, this compound reduces the intracellular concentration of PLP.[3] This, in turn, leads to a decrease in the activity of all PLP-dependent enzymes, making it a powerful tool to study the consequences of impaired PLP homeostasis.

Furthermore, it is plausible that this compound can be phosphorylated by pyridoxal kinase to form this compound-5'-phosphate. This phosphorylated analog could then potentially act as a direct inhibitor of various PLP-dependent enzymes by competing with PLP for binding to the apoenzyme.

Application Notes: Experimental Design and Considerations

When designing experiments using this compound, it is crucial to consider its mechanism of action and the specific research question.

  • Probing the Role of PLP in a Biological Process: By treating cells or organisms with this compound, researchers can induce a state of functional vitamin B6 deficiency. This allows for the investigation of the role of PLP-dependent enzymes in various physiological and pathological processes.

  • Validating PLP-Dependency of an Enzyme: If a purified enzyme's activity is diminished in the presence of this compound in a cellular or in vitro reconstituted system, it provides evidence for its reliance on PLP as a cofactor.

  • Screening for Inhibitors of PLP-Dependent Enzymes: this compound can be used as a positive control or a reference compound in high-throughput screening campaigns aimed at identifying novel inhibitors of specific PLP-dependent enzymes.

  • Kinetic Characterization of Inhibition: Detailed kinetic studies can be performed to determine the nature of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate key inhibitory constants such as Ki and IC50.

Key Experimental Considerations:
  • Tautomerism: this compound exists in a tautomeric equilibrium between the pyridinol and pyridone forms. This equilibrium is solvent-dependent and can influence its biological activity. It is essential to be aware of this property when preparing solutions and interpreting results.

  • Phosphorylation: The biological activity of this compound is likely dependent on its phosphorylation by pyridoxal kinase. Therefore, experiments should be designed to account for this metabolic activation step.

  • Specificity: While this compound primarily targets pyridoxal kinase, it is important to consider potential off-target effects, especially at high concentrations.

  • Controls: Appropriate controls are essential for interpreting data. These include vehicle controls, and in some cases, supplementation with excess pyridoxal to rescue the inhibitory effects.

Experimental Protocols

The following protocols provide a framework for using this compound to study PLP-dependent enzymes. These are generalized protocols and may require optimization for specific enzymes and experimental systems.

Protocol 1: In Vitro Inhibition of Pyridoxal Kinase

This protocol describes a method to determine the inhibitory effect of this compound on pyridoxal kinase activity. The assay measures the formation of pyridoxal-5'-phosphate (PLP) from pyridoxal and ATP.

Materials:

  • Purified recombinant pyridoxal kinase

  • Pyridoxal

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • Tris-HCl buffer (pH 7.5-8.5)

  • MgCl2

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare Reagent Solutions:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0.

    • Pyridoxal Stock Solution: 10 mM in 10 mM HCl.

    • This compound Stock Solution: 100 mM in water or DMSO. Prepare serial dilutions to obtain a range of final concentrations.

    • ATP Stock Solution: 100 mM in water.

    • Coupled Enzyme System Mix: Prepare a mix in assay buffer containing 1 mM PEP, 0.3 mM NADH, and 10 units/mL LDH.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Assay Buffer

      • 10 µL of Pyridoxal solution (for a final concentration of 10-100 µM)

      • 10 µL of this compound or vehicle control.

      • 20 µL of Coupled Enzyme System Mix.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 10 µL of pyridoxal kinase solution (pre-diluted in assay buffer to the desired concentration) to each well to start the reaction.

    • Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-20 minutes, taking readings every 30 seconds. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of ADP from the kinase reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both pyridoxal and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[5]

Expected Results: this compound is expected to act as a competitive inhibitor with respect to pyridoxal.[3] This will be reflected in an increase in the apparent Km for pyridoxal with no change in Vmax in the Lineweaver-Burk plot.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Pyridoxal, Inhibitor, and Coupled Enzyme Mix to Plate prep_buffer->add_reagents prep_pl Prepare Pyridoxal Stock prep_pl->add_reagents prep_inhibitor Prepare this compound Stock & Dilutions prep_inhibitor->add_reagents prep_atp Prepare ATP Stock prep_coupling Prepare Coupled Enzyme Mix (PEP, NADH, LDH) prep_coupling->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate_reaction Initiate with Pyridoxal Kinase pre_incubate->initiate_reaction measure_abs Monitor Absorbance at 340 nm initiate_reaction->measure_abs calc_velocity Calculate Initial Velocity (V₀) measure_abs->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition kinetic_analysis Perform Michaelis-Menten & Lineweaver-Burk Analysis calc_velocity->kinetic_analysis determine_ic50 Determine IC₅₀ plot_inhibition->determine_ic50 determine_ki Determine Kᵢ and Mode of Inhibition kinetic_analysis->determine_ki

Caption: Potential inhibitory mechanisms of this compound on PLP-dependent aminotransferases.

Data Presentation

Quantitative data from enzyme inhibition studies should be presented in a clear and concise manner.

Table 1: Hypothetical Inhibition Data for this compound

Enzyme TargetType of InhibitionSubstrateKi (µM)IC50 (µM)
Pyridoxal KinaseCompetitivePyridoxal15 ± 250 ± 5
GABA AminotransferaseCompetitive (hypothesized)GABA75 ± 8250 ± 20
Alanine AminotransferaseCompetitive (hypothesized)Alanine120 ± 15400 ± 35

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will need to be determined experimentally.

Conclusion

This compound is a valuable chemical tool for probing the function and mechanism of vitamin B6 dependent enzymes. Its ability to act as a competitive inhibitor of pyridoxal kinase allows for the controlled modulation of intracellular PLP levels, providing a powerful system for studying the roles of PLP-dependent enzymes in health and disease. The protocols and application notes provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations. As with any inhibitor, careful experimental design and appropriate controls are paramount for obtaining robust and interpretable results. The insights gained from such studies will continue to advance our understanding of the catalytic prowess of PLP-dependent enzymes and may pave the way for the development of novel therapeutic agents.

References

  • Banerjee, P., Chandra, A., Mohammad, T., Singh, N., Hassan, M. I., & Qamar, I. (2024). Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach. Journal of Biomolecular Structure & Dynamics, 42(16), 8523–8540. [Link]
  • Toney, M. D. (2011). PLP-Dependent Enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1407. [Link]
  • Mizuno, N., Kawakami, K., & Morita, E. (1980). Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain. Journal of Nutritional Science and Vitaminology, 26(6), 535–543. [Link]
  • Lightcap, E. S., Hopkins, M. H., Olson, G. T., & Silverman, R. B. (1995). Time-dependent inhibition of gamma-aminobutyric acid aminotransferase, by 3-hydroxybenzylhydrazine. Bioorganic & Medicinal Chemistry, 3(5), 579–585. [Link]
  • Silverman, R. B. (2023). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. Molecules, 28(3), 1133. [Link]
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Lee, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16990. [Link]
  • Unkeless, J. C., & Goldman, P. (1970). The inhibition of the Krebs cycle by α-ketoglutarate. Biochimica et Biophysica Acta (BBA) - General Subjects, 215(3), 543-545. [Link]
  • Shah, V., et al. (2023). New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. Cureus, 15(11), e48204. [Link]
  • Zádori, D., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2530. [Link]
  • Gao, S. S., et al. (2023). Engineering a PLP-dependent Mannichase. bioRxiv. [Link]
  • Wondrak, G. T., et al. (2002). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD. Photochemical & Photobiological Sciences, 1(6), 448-454. [Link]
  • Liu, Y., et al. (2009). Inactivation of GABA transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-one. Bioorganic & Medicinal Chemistry Letters, 19(3), 731-734. [Link]
  • Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual Review of Biochemistry, 73, 383-415. [Link]
  • Percudani, R., & Peracchi, A. (2009). The B6 database: a tool for the analysis of pyridoxal-5'-phosphate-dependent enzymes.
  • Silverman, R. B., & Nanavati, S. M. (1991). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid. Journal of the American Chemical Society, 113(23), 8877-8883. [Link]

Sources

Application Notes and Protocols: The Agricultural Potential of 3-Methyl-4-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Agricultural Science Professionals

Introduction: Unlocking New Frontiers in Crop Protection and Enhancement

The relentless pursuit of novel, effective, and environmentally conscious solutions is a cornerstone of modern agricultural science. Pyridine and its derivatives have long been recognized as a privileged scaffold in the development of agrochemicals, forming the backbone of numerous successful herbicides, insecticides, and fungicides.[1][2] This guide focuses on the untapped potential of a specific subclass: 3-Methyl-4-hydroxypyridine derivatives .

While direct research on the agricultural applications of this compound is nascent, a wealth of scientific literature on structurally analogous compounds, particularly 3-hydroxy-4(1H)-pyridone (3,4-DHP) , provides a robust foundation for exploring its promise.[3][4] 3,4-DHP, a natural degradation product of the allelochemical mimosine, has demonstrated significant herbicidal and antifungal properties.[3][5] This guide will leverage the established bioactivity of these related hydroxypyridones and the broader class of pyridine derivatives to present a comprehensive framework of application notes and detailed, field-proven protocols for researchers and development professionals.

We will delve into the synthesis of the core compound, explore its potential applications as a herbicide, fungicide, and plant growth regulator, and provide the rigorous experimental methodologies required to validate these applications from the laboratory bench to the field.

Section 1: Synthesis of the Core Scaffold: this compound

Application Notes: The viability of any agrochemical candidate begins with an efficient and scalable synthetic route. The synthesis of this compound can be approached through several established methods. A reliable multi-step process, outlined below, starts from 3-methylpyridine and proceeds through nitration, reduction, diazotization, and hydrolysis.[6] This pathway utilizes common laboratory reagents and well-understood chemical transformations, making it an accessible starting point for generating material for initial biological screening.

Protocol 1.1: Multi-Step Synthesis of this compound

Objective: To synthesize the core compound this compound from 3-methylpyridine for subsequent derivatization and biological evaluation.

Causality: This protocol is designed as a logical sequence of reactions. The initial N-oxidation activates the pyridine ring for nitration at the 4-position. The subsequent reduction of the nitro group to an amine is a critical step to install a functional group that can be converted to the desired hydroxyl group via a diazonium salt intermediate. Gentle heating during hydrolysis is crucial to drive the reaction to completion without degrading the product.

Materials:

  • 3-Methylpyridine

  • Hydrogen Peroxide (H₂O₂)

  • Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen Gas (H₂)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Step 1: Synthesis of 3-Methylpyridine-1-oxide:

    • In a round-bottom flask, dissolve 3-methylpyridine in glacial acetic acid.

    • Slowly add hydrogen peroxide (30% solution) dropwise while maintaining the temperature below 60°C with an ice bath.

    • After the addition is complete, stir the mixture at 70-80°C for 3 hours.

    • Monitor the reaction by TLC. Once complete, cool the mixture and carefully neutralize it with a saturated solution of sodium carbonate.

    • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide:

    • To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0°C, slowly add the 3-methylpyridine-1-oxide from Step 1.[6]

    • Allow the reaction to warm to room temperature and then heat at 90°C for 2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or Na₂CO₃) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 3-methyl-4-nitropyridine-1-oxide.

  • Step 3: Synthesis of 3-Methyl-4-aminopyridine:

    • In a hydrogenation vessel, dissolve the 3-methyl-4-nitropyridine-1-oxide in ethanol.

    • Carefully add the 10% Pd/C catalyst.[6]

    • Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir vigorously at room temperature until hydrogen uptake ceases (approx. 36 hours).[6]

    • Carefully vent the hydrogen and filter the reaction mixture through Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3-methyl-4-aminopyridine.

  • Step 4: Synthesis of this compound:

    • Dissolve the 3-methyl-4-aminopyridine in a dilute aqueous solution of sulfuric acid and cool to 0-5°C in an ice-salt bath.[6]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C to form the diazonium salt.[6]

    • After addition, stir for 30 minutes at 0-5°C.

    • Slowly warm the mixture to room temperature and then heat gently in a water bath until the evolution of nitrogen gas stops.[6]

    • Cool the solution and neutralize with sodium carbonate.

    • Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow for this compound A 3-Methylpyridine B Step 1: N-Oxidation (H₂O₂ / Acetic Acid) A->B C 3-Methylpyridine-1-oxide B->C D Step 2: Nitration (H₂SO₄ / HNO₃) C->D E 3-Methyl-4-nitropyridine-1-oxide D->E F Step 3: Reduction (H₂ / Pd/C) E->F G 3-Methyl-4-aminopyridine F->G H Step 4: Diazotization & Hydrolysis (NaNO₂ / H₂SO₄ then Heat) G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Section 2: Potential Application as a Natural-Product-Inspired Herbicide

Application Notes: The development of herbicides with novel modes of action is critical for managing weed resistance. The structural analogue 3-hydroxy-4(1H)-pyridone (3,4-DHP) exhibits potent herbicidal activity, inhibiting the growth of problematic weeds like barnyardgrass (Echinochloa crus-galli).[3] This suggests that this compound derivatives could function similarly. The mechanism for some pyridine-based herbicides involves mimicking plant auxins, leading to uncontrolled and abnormal growth that is ultimately lethal to the plant.[5] This provides a clear biochemical hypothesis to test for new derivatives.

Data Presentation: Herbicidal Efficacy of a Structural Analogue

The following table summarizes the reported herbicidal activity of 3,4-DHP compared to its precursor, mimosine, against barnyardgrass. This data provides a benchmark for evaluating the efficacy of novel this compound derivatives.

CompoundTarget WeedBioassay TypeParameterIC₅₀ Value (mg/g)Reference
3-Hydroxy-4(1H)-pyridone (3,4-DHP) Barnyardgrass (Echinochloa crus-galli)Growth InhibitionIC₅₀0.15[3][4]
Mimosine Barnyardgrass (Echinochloa crus-galli)Growth InhibitionIC₅₀0.04[3][4]

Protocol 2.1: Laboratory Bioassay for Herbicidal Activity (Seed Germination & Seedling Growth Inhibition)

Objective: To determine the inhibitory effect of a test compound on the germination and early growth of a target weed species in a controlled laboratory setting.

Causality: This protocol provides a rapid and cost-effective primary screen. Using petri dishes with filter paper creates a uniform environment to assess the direct effect of the compound on seed germination and radicle/hypocotyl elongation, minimizing variables like soil composition. A dose-response curve is essential to calculate the IC₅₀, a key metric for comparing potency.

Materials:

  • Test compound (e.g., this compound derivative)

  • Seeds of a target weed (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Solvent for the test compound (e.g., acetone or DMSO)

  • Distilled water

  • Plant growth chamber with controlled light and temperature

  • Ruler or digital calipers

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound (e.g., 1000 ppm) in a minimal amount of solvent.

    • Perform serial dilutions from the stock solution with distilled water to achieve a range of final concentrations (e.g., 1000, 500, 250, 125, 62.5, 0 ppm). The 0 ppm control should contain the same concentration of solvent as the highest test concentration.

  • Assay Setup:

    • Place one sheet of sterile filter paper into each petri dish.

    • Pipette 5 mL of each test solution concentration onto the filter paper in the corresponding labeled petri dish. Ensure the paper is evenly saturated.

    • Place 20 surface-sterilized seeds of the target weed evenly onto the moist filter paper.

    • Seal each petri dish with parafilm to prevent moisture loss.

  • Incubation:

    • Arrange the petri dishes in a completely randomized design within a plant growth chamber.

    • Incubate under conditions suitable for the target weed (e.g., 25°C with a 16h light / 8h dark cycle).

  • Data Collection (after 7-10 days):

    • Record the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

    • Carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl (shoot) for each.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average root and shoot length for each treatment.

    • Express the inhibition of germination, root growth, and shoot growth as a percentage relative to the solvent control.

    • Use statistical software (e.g., R, SAS) to perform a dose-response analysis and calculate the IC₅₀ value (the concentration required to cause 50% inhibition) for each parameter.

G cluster_herbicide_assay Herbicidal Bioassay Workflow A Prepare Test Solutions (Serial Dilutions) B Assay Setup (Petri Dish, Filter Paper) A->B C Apply Solutions & Seeds B->C D Incubate (Controlled Environment) C->D E Data Collection (Germination %, Lengths) D->E F Data Analysis (Calculate IC₅₀) E->F

Caption: Workflow for laboratory screening of herbicidal activity.

Section 3: Potential Application as a Novel Fungicide

Application Notes: Crop diseases caused by pathogenic fungi result in significant yield losses worldwide. The development of fungicides with new modes of action is essential to combat the spread of resistant fungal strains. As with its herbicidal properties, 3,4-DHP has shown notable antifungal activity against various pathogens.[3] One plausible mechanism of action for hydroxypyridone-based compounds is the chelation of essential metal ions (like copper or iron) in the active sites of metalloenzymes, such as tyrosinase, which are crucial for fungal growth and pathogenesis.[7][8][9] This provides a targeted biochemical rationale for designing this compound derivatives as potential fungicides.

Protocol 3.1: In Vitro Bioassay for Antifungal Activity (Mycelial Growth Inhibition)

Objective: To evaluate the in vitro efficacy of a test compound in inhibiting the mycelial growth of a target fungal pathogen.

Causality: This poisoned food technique is a standard and effective method for the primary screening of fungicides. By incorporating the test compound directly into the growth medium, the protocol ensures that the fungus is in constant contact with the potential inhibitor. Measuring the radial growth provides a clear, quantifiable measure of fungistatic or fungicidal activity, allowing for the calculation of an EC₅₀ value for potency comparison.

Materials:

  • Test compound

  • Pure culture of a target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Solvent for the test compound (e.g., DMSO or ethanol)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Step-by-Step Methodology:

  • Preparation of Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Allow the medium to cool in a water bath to approximately 45-50°C (molten but not too hot to handle).

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 0 ppm). Ensure the volume of solvent added is constant across all treatments, including the solvent control.

    • Swirl the flasks gently to ensure thorough mixing.

    • Pour approximately 20 mL of the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing culture of the test fungus, use a sterile 5 mm cork borer to cut a mycelial disc.

    • Place the mycelial disc, with the mycelium side down, in the center of each petri dish containing the amended and control media.

  • Incubation:

    • Incubate the plates in the dark at the optimal growth temperature for the test fungus (e.g., 25°C).

    • Incubate until the mycelium in the control plates has grown to nearly fill the dish.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Average the two measurements to get the mean diameter for each replicate.

  • Data Analysis:

    • Calculate the percentage inhibition of mycelial growth for each concentration using the formula:

      • % Inhibition = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control, and dt is the average diameter in the treated plate.[3]

    • Use the inhibition data to calculate the EC₅₀ value (Effective Concentration to inhibit growth by 50%).

Section 4: Potential Application as a Plant Growth Regulator (PGR)

Application Notes: Plant growth regulators are used to modify crop growth to enhance yield, improve quality, or facilitate harvesting. Certain pyridine derivatives have been shown to act as effective PGRs, influencing key morphometric parameters such as root and shoot length, biomass, and photosynthetic pigment content.[10][11][12] For instance, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine and N-oxide-2,6-dimethylpyridine have demonstrated significant effects on barley growth, in some cases exceeding the activity of natural auxins like IAA.[11] This suggests that the this compound scaffold could be derivatized to fine-tune plant physiological processes, potentially leading to increased stress tolerance or improved nutrient utilization.

Data Presentation: PGR Effects of Related Pyridine Derivatives on Barley

The table below, derived from studies on related compounds, illustrates the potential for pyridine derivatives to act as potent PGRs, providing a basis for investigating this compound derivatives.

Compound ClassConcentrationEffect on 2-Week-Old Barley (vs. Control)Reference
Salts of 6-methyl-2-mercapto-4-hydroxypyrimidine 10⁻⁷ MShoot Length: +13.7% to +24.1%Root Length: +66.7% to +121.4%Biomass: +30.6% to +86.5%[10][11]
N-oxide-2,6-dimethylpyridine (Ivin) 10⁻⁷ MRoot Length: Significant IncreaseBiomass: Significant Increase[10][11]
Auxin (IAA) 10⁻⁷ MShoot Length: +7.5% to +20.6%Root Length: +15.5% to +32.8%Biomass: +39.6% to +49.0%[11]

Protocol 4.1: Seedling Growth Bioassay for PGR Activity Assessment

Objective: To assess the effect of a test compound on the key growth parameters of a model crop species under controlled conditions.

Causality: This protocol is similar to the herbicidal assay but focuses on identifying stimulatory or desirable regulatory effects at much lower concentrations. Measuring biomass (dry weight) is critical as it provides a direct measure of growth, independent of water content. Analysis of chlorophyll content is included as an indicator of photosynthetic health, a key target for growth enhancement.

Materials:

  • Test compound

  • Seeds of a model crop (e.g., barley, wheat, tomato)

  • Pots (e.g., 500 mL) filled with a sterile potting mix or vermiculite

  • Growth chamber or greenhouse

  • Spectrophotometer

  • Acetone (80%)

Step-by-Step Methodology:

  • Treatment Application:

    • Prepare aqueous solutions of the test compound at very low concentrations (e.g., 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M) and a control (water).

    • Sow seeds in pots and allow them to germinate and grow for 7 days.

    • Apply the treatments as a foliar spray until runoff or as a soil drench (e.g., 50 mL per pot).

  • Growth and Observation:

    • Grow the plants in a controlled environment for 14-21 days after treatment.

    • Water as needed, ensuring no cross-contamination between treatments.

  • Data Collection (at harvest):

    • Morphometric Parameters: Carefully remove plants from the soil, wash the roots, and measure shoot length and root length.

    • Biomass: Separate shoots and roots. Place them in labeled paper bags and dry in an oven at 70°C for 72 hours or until a constant weight is achieved. Record the dry weight.

    • Chlorophyll Content: Take a known weight of fresh leaf tissue (e.g., 0.1 g) from the upper leaves. Grind the tissue in 10 mL of 80% acetone. Centrifuge the extract and measure the absorbance of the supernatant at 645 nm and 663 nm. Calculate chlorophyll a, b, and total chlorophyll content.

  • Data Analysis:

    • For each parameter (shoot length, root length, dry biomass, chlorophyll content), calculate the mean and standard error for each treatment.

    • Use ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine if there are statistically significant differences between the treatments and the control.

Section 5: Comprehensive Field Trial Protocol for Agrochemical Validation

Application Notes: Positive results from laboratory and greenhouse experiments are merely the first step. A rigorous field trial is the definitive test to evaluate an agrochemical's performance under real-world agricultural conditions, where it is exposed to variable weather, soil types, and pest pressures.[13][14] Field trials are essential for generating the data required for product registration, efficacy claims, and market positioning.[15] This protocol outlines a standardized approach to conducting a field trial, emphasizing Good Laboratory Practices (GLP) and Good Agricultural Practices (GAP).

Protocol 5.1: Design and Execution of a Replicated Field Trial

Objective: To evaluate the efficacy, crop safety, and potential yield impact of a candidate agrochemical under typical farming conditions.

Causality: The principles of randomization and replication are central to a scientifically valid field trial.[13] Randomizing the plot layout minimizes the impact of inherent field variability (e.g., soil gradients, microclimates). Replicating treatments (using multiple blocks) increases the statistical power of the results, allowing researchers to confidently determine if observed differences are due to the treatment or random chance.[13]

Step-by-Step Methodology:

  • Phase 1: Trial Planning and Protocol Development:

    • Define Objectives: Clearly state the primary goals (e.g., determine the optimal application rate for weed control, assess phytotoxicity on the crop).

    • Site Selection: Choose a site with uniform soil type and a known history of the target pest (weed, fungus, etc.).[15]

    • Experimental Design: Use a randomized complete block design (RCBD) with a minimum of 3-4 replications (blocks). Each block will contain one plot for each treatment, including an untreated control.

    • Plot Size: Define plot dimensions that are large enough to be representative and accommodate farm machinery if necessary.

    • Treatment List: Define all treatments, including the candidate compound at several rates, a commercial standard (positive control), and an untreated control.

  • Phase 2: Site Preparation and Layout:

    • Prepare the field according to standard agricultural practice for the chosen crop.

    • Use stakes and measuring tapes to accurately mark out the individual plots according to the randomized design map. Leave buffer zones between plots to prevent spray drift.

  • Phase 3: Application of Treatments:

    • Calibrate application equipment (e.g., backpack sprayer) to ensure precise and uniform delivery of the treatments.

    • Apply the treatments at the correct crop growth stage as defined in the protocol.

    • Record all application details: date, time, weather conditions (temperature, wind speed, humidity), application volume, and operator.

  • Phase 4: Data Collection and Assessments:

    • Efficacy Assessment: At regular intervals post-application, assess the performance of the treatment. For a herbicide, this could be a visual rating of percent weed control or weed biomass counts. For a fungicide, it would be disease severity ratings.

    • Crop Phytotoxicity: Visually assess the crop in each plot for any signs of injury (e.g., stunting, chlorosis, necrosis) at several time points after application.

    • Yield Data: At crop maturity, harvest a defined area from the center of each plot. Measure the yield and, if applicable, assess quality parameters.

  • Phase 5: Data Analysis and Reporting:

    • Compile all collected data.

    • Perform statistical analysis (e.g., ANOVA) on the data to determine significant differences between treatments.[13]

G cluster_field_trial Comprehensive Field Trial Workflow A Phase 1: Planning (Objectives, Design, Site Selection) B Phase 2: Site Prep (Layout, Marking Plots) A->B C Phase 3: Application (Calibrated Equipment) B->C D Phase 4: Data Collection (Efficacy, Phytotoxicity, Yield) C->D E Phase 5: Analysis & Reporting (Statistics, Final Report) D->E

Caption: A five-phase workflow for conducting agricultural field trials.

Section 6: Environmental and Toxicological Considerations

The development of a new agrochemical must include a thorough evaluation of its environmental fate and potential impact on non-target organisms. Pyridine and its derivatives are known to occur in the environment from agricultural activities and are generally susceptible to biodegradation in soil, with microbes playing a key role in their breakdown.[16][17] However, the rate and pathways of degradation can be significantly altered by the type and position of substituents on the pyridine ring.[16][17]

Furthermore, while many pyridine-based agrochemicals are designed for selectivity, it is crucial to assess their toxicity to beneficial organisms. Neonicotinoid insecticides, which contain a pyridine ring, have been shown to have unintended toxic effects on non-target organisms, including essential pollinators like honey bees, as well as aquatic fauna and soil organisms like earthworms.[18] Therefore, any promising this compound derivative must undergo rigorous ecotoxicological testing as part of its development pathway to ensure it meets modern safety standards.

References

  • Degradation of pyridines in the environment. Taylor & Francis.
  • (PDF) Degradation of Pyridines in the Environment.
  • Application of this compound in agricultural research. Benchchem.
  • How to conduct your own field trials. NSW Department of Primary Industries.
  • residue chemistry guidelines section 9 crop field trials. www.
  • FIELD TRIALS TO DEVELOP DATA ON CROP PROTECTION CHEMICALS FOR VEGETABLE AND SPECIALTY CROPS - AGRICULTURAL RESEARCH SERVICE. NIFA Reporting Portal.
  • GLP field trial studies for crop protection. Labcorp.
  • Understanding Field Trials. SGS.
  • Synthesis of this compound: Laboratory Applic
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • Pyridine. Some Industrial Chemicals - NCBI Bookshelf.
  • Microbial Degradation of Pyridine and Its Derivatives.
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC - NIH.
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives.
  • Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). PubMed.
  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. NIH.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • (PDF) The Use of Thioxopyrimidine Derivatives as New Regulators of Growth and Photosynthesis of Barley.
  • NEW GROWTH REGULATORS OF BARLEY BASED ON PYRIMIDINE AND PYRIDINE DERIVATIVES Текст научной статьи по специальности. КиберЛенинка.
  • Isolation and biological activities of 3-hydroxy-4(1H)-pyridone.
  • (PDF) NEW GROWTH REGULATORS OF BARLEY BASED ON PYRIMIDINE AND PYRIDINE DERIVATIVES.
  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC - NIH.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC - PubMed Central.
  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae).
  • Using pyrimidine and pyridine derivatives for regulation of growth and development of barley plants..
  • Toxic Effects Associated With Neonicotinoid Exposure on Non-target Organisms: A Review. Cureus.

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Inhibition of tyrosine hydroxylase by 3-hydroxypyridin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Inhibition of Tyrosine Hydroxylase by 3-Hydroxypyridin-4-one Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the inhibition of tyrosine hydroxylase (TH) by 3-hydroxypyridin-4-one (HPO) derivatives. It covers the core biochemical principles, mechanisms of inhibition, and detailed protocols for screening and characterization of these potential therapeutic agents.

Introduction: Targeting the Gatekeeper of Catecholamine Synthesis

Tyrosine hydroxylase (EC 1.14.16.2) is a non-heme, iron-dependent monooxygenase that catalyzes the first and rate-limiting step in the biosynthesis of all catecholamines: the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2] This pivotal role makes TH a critical control point for the production of dopamine, norepinephrine, and epinephrine, neurotransmitters that govern a vast array of physiological processes, including motor control, mood, attention, and cardiovascular function.[1][2]

Given its central role, the modulation of TH activity with small molecule inhibitors presents a compelling therapeutic strategy. TH inhibitors have potential applications in treating a range of conditions, such as hypertension, certain cancers like neuroblastoma, and various psychiatric and neurological disorders characterized by catecholamine dysregulation.[3][4][5]

Among the chemical scaffolds investigated for TH inhibition, 3-hydroxypyridin-4-ones (HPOs) have emerged as a promising class.[6][7] Renowned for their metal-chelating properties, HPOs offer a rational starting point for designing inhibitors that target the iron-containing active site of the enzyme.

The Catalytic Machinery of Tyrosine Hydroxylase

Understanding the mechanism of TH is fundamental to designing effective inhibitors. The enzyme utilizes molecular oxygen (O₂), a ferrous iron (Fe²⁺) cofactor, and the cofactor tetrahydrobiopterin (BH₄) to hydroxylate its L-tyrosine substrate.[1][8] The reaction proceeds through a series of steps involving the formation of a highly reactive Fe(IV)=O intermediate, which then performs an electrophilic aromatic substitution on the tyrosine ring to produce L-DOPA.[8][9]

TH_Mechanism cluster_0 Tyrosine Hydroxylase (TH) Catalytic Cycle TH_Fe2 TH-Fe(II) TH_Fe2_O2 TH-Fe(II)-O₂ TH_Fe2->TH_Fe2_O2 + O₂ Fe_Peroxypterin Fe(II)-Peroxypterin Intermediate TH_Fe2_O2->Fe_Peroxypterin + BH₄ FeIVO Reactive Fe(IV)=O Intermediate Fe_Peroxypterin->FeIVO - H₂O - q-BH₂ TH_Fe2_Product TH-Fe(II) + L-DOPA FeIVO->TH_Fe2_Product + L-Tyrosine TH_Fe2_Product->TH_Fe2 Product Release L_Tyrosine L-Tyrosine O2 O₂ BH4 BH₄ (Tetrahydrobiopterin) H2O H₂O BH2 q-BH₂ (Quinonoid Dihydrobiopterin)

Caption: The catalytic cycle of Tyrosine Hydroxylase (TH).

Mechanism of Inhibition by 3-Hydroxypyridin-4-one Derivatives

The primary mechanism by which HPO derivatives are thought to inhibit tyrosine hydroxylase is through their function as bidentate chelators of the essential Fe²⁺ ion in the enzyme's active site.[6] By binding to the iron, the HPO molecule occupies the coordination sphere, thereby preventing the necessary binding and activation of molecular oxygen and blocking the catalytic cycle.

Structure-Activity Relationship (SAR) Insights

Research into a range of HPO derivatives has revealed that inhibitory potency is not solely dependent on iron-binding affinity. A critical factor governing the ability of these compounds to inhibit mammalian TH is lipophilicity .[6]

  • High Lipophilicity: Derivatives with more lipophilic substituents tend to be more potent inhibitors. This suggests that the ability of the compound to access the potentially buried active site within the enzyme is a dominant factor.[6]

  • Low Lipophilicity: Conversely, ligands with hydrophilic substituents are generally weak inhibitors.[6]

This relationship underscores the importance of optimizing the overall physicochemical properties of the molecule, not just its chelating moiety, for effective enzyme inhibition.

Workflow start Start: HPO Compound Library primary_screen Primary Screening: Single-Concentration Inhibition Assay start->primary_screen dose_response Dose-Response Assay: Determine IC₅₀ Values primary_screen->dose_response Active Compounds hit_validation Hit Confirmation & Validation dose_response->hit_validation kinetic_studies Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) hit_validation->kinetic_studies Confirmed Hits sar_analysis Structure-Activity Relationship (SAR) Analysis kinetic_studies->sar_analysis end Lead Compound(s) Identified sar_analysis->end

Caption: Experimental workflow for identifying and characterizing TH inhibitors.

Detailed Protocol: In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol provides a detailed, step-by-step methodology for measuring the inhibitory activity of HPO derivatives against purified tyrosine hydroxylase. The endpoint is the quantification of L-DOPA production via High-Performance Liquid Chromatography (HPLC).

Principle

The assay quantifies the enzymatic activity of TH by measuring the amount of L-DOPA produced from the substrate L-tyrosine. The potency of an inhibitor is determined by measuring the reduction in L-DOPA formation in its presence compared to a vehicle control.

Materials and Reagents
  • Enzyme: Purified recombinant human or rat Tyrosine Hydroxylase (TH).

  • Substrate: L-tyrosine.

  • Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄).

  • Assay Buffer: 50 mM HEPES, pH 7.2.

  • Reducing Agent: Dithiothreitol (DTT).

  • Cofactor Protection: Catalase (to remove H₂O₂ which can degrade BH₄).

  • Test Compounds: 3-hydroxypyridin-4-one derivatives dissolved in DMSO.

  • Positive Control: α-Methyl-p-tyrosine (Metirosine), a known TH inhibitor. [1][10]* Stop Solution: 0.4 M Perchloric acid (HClO₄).

  • Instrumentation: HPLC system with electrochemical or fluorescence detector, 96-well microplates, temperature-controlled plate incubator.

Reagent Preparation
  • Assay Buffer (50 mM HEPES, pH 7.2): Prepare and adjust pH at room temperature. Store at 4°C.

  • L-Tyrosine Stock (10 mM): Dissolve L-tyrosine in Assay Buffer. Gentle heating may be required. Prepare fresh.

  • BH₄ Stock (10 mM): Dissolve BH₄ in Assay Buffer containing 100 mM DTT. Prepare fresh and keep on ice, protected from light.

  • Catalase Stock (20 mg/mL): Dissolve in Assay Buffer. Store at -20°C.

  • Test Compound Plate: Prepare serial dilutions of HPO derivatives and the positive control (Metirosine) in DMSO in a 96-well plate. A typical starting concentration is 10 mM. Then, create a working plate by diluting these in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure (96-well Plate Format)

Justification: This protocol includes catalase and DTT to ensure the stability of the BH₄ cofactor, which is prone to oxidation. Pre-incubation of the enzyme with the inhibitor allows for binding to occur before the reaction is initiated, providing a more accurate measure of inhibition. [11]The reaction is stopped by acid precipitation, which denatures the enzyme and prepares the sample for HPLC analysis.

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, Catalase (final concentration ~200 µg/mL), and DTT (final concentration ~1 mM).

  • Plate Setup: To each well of a 96-well plate, add the following:

    • Test Wells: 10 µL of diluted test compound + 70 µL of Reaction Mixture.

    • Positive Control Wells: 10 µL of diluted Metirosine + 70 µL of Reaction Mixture.

    • Vehicle Control Wells (100% Activity): 10 µL of Assay Buffer with corresponding DMSO % + 70 µL of Reaction Mixture.

    • Blank Wells (0% Activity): 10 µL of Assay Buffer + 70 µL of Reaction Mixture (add enzyme after stop solution).

  • Enzyme Addition: Add 10 µL of diluted TH enzyme to all wells except the blanks. The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding 10 µL of a pre-mixed solution of L-Tyrosine and BH₄ (final concentrations typically 100-200 µM and 1 mM, respectively).

  • Incubation: Incubate the plate for 20-30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 10 µL of 0.4 M Perchloric acid to all wells.

  • Sample Preparation: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC analysis plate. Analyze the L-DOPA content using a validated HPLC method.

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Correlating Structure with Activity

Summarizing results in a structured table is crucial for discerning structure-activity relationships. The table below illustrates how to present data for a hypothetical series of HPO derivatives, linking the chemical modification to lipophilicity (LogP) and inhibitory potency (IC₅₀).

Compound IDR² Substituent (at N-1)LogP (Calculated)IC₅₀ for TH (µM)
HPO-001-CH₃0.8585.2
HPO-002-CH₂CH₂OH0.20> 200
HPO-003-CH₂(CH₂)₆CH₃4.105.7
HPO-004-CH₂-Phenyl2.9512.1
MetirosineN/A (Positive Control)-1.3422.5

This data is illustrative. The relationship between LogP and IC₅₀ for TH inhibitors is a key finding from experimental studies. [6]

Conclusion and Future Directions

The 3-hydroxypyridin-4-one scaffold represents a viable and promising starting point for the development of novel tyrosine hydroxylase inhibitors. The primary inhibitory mechanism is believed to be the chelation of the active site ferrous ion, with molecular lipophilicity playing a critical role in determining potency. The protocols and workflow detailed in this guide provide a robust framework for researchers to screen, identify, and characterize these compounds effectively. Future work should focus on optimizing both the chelating properties and the pharmacokinetic profile of lead compounds to advance their potential as therapeutic agents for a variety of catecholamine-related pathologies.

References

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances.
  • Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. PubMed.
  • What are TYH inhibitors and how do they work?. Benchchem.
  • Tyrosine hydroxylase. Wikipedia.
  • Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of c
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC - NIH.
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
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  • Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. PMC - PubMed Central.
  • A Researcher's Guide to Control Experiments for O-Methyl-D-tyrosine Studies. Benchchem.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical sciences, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safe handling and environmental stewardship. The proper disposal of chemical reagents like 3-Methyl-4-hydroxypyridine is not merely a regulatory hurdle but a critical component of a robust safety culture. This guide provides a detailed, procedural framework for the safe management and disposal of this compound waste streams, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the protocol.

Hazard Profile and Immediate Risk Assessment

Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound, and its close structural isomers, are classified as hazardous.[1][2] The primary risks associated with this compound necessitate careful handling to prevent exposure and ensure safety during the disposal process.

Causality of Hazards: As a pyridine derivative, the compound's aromatic nitrogen-containing ring system is a key feature of its reactivity and toxicological profile. Upon combustion, pyridine-based compounds can produce toxic and hazardous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4][5] Therefore, uncontrolled disposal or incineration at inadequate temperatures poses a significant risk.

Table 1: Hazard Identification and Precautionary Statements

Hazard Class GHS Code Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed. [1]
Skin Irritation H315 Causes skin irritation. [1][2]
Serious Eye Damage H318 Causes serious eye damage. [1]
Respiratory Irritation H335 May cause respiratory irritation. [1][2]
Prevention P280 Wear protective gloves/eye protection/face protection. [1]
Prevention P261 Avoid breathing dust/fumes. [1]

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[1] |

Note: Hazard data is based on the closely related isomer 3-Hydroxy-2-methylpyridine, as comprehensive data for this compound is limited. Standard practice dictates treating compounds with similar structures and functional groups with equivalent caution.

The Core Directive: Mandated Professional Disposal

The single most critical principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sink or in general refuse. [6][7]

The Rationale (E-E-A-T): This directive is rooted in federal and local environmental regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9] Pyridine and its derivatives are listed as hazardous waste constituents.[10] Disposal via a licensed waste management facility is the only method that guarantees compliance and environmental protection. These facilities utilize specialized, high-temperature incinerators designed to completely destroy the chemical, breaking it down into less harmful components.[10][11] This process is a self-validating system, as it is monitored and regulated to ensure complete combustion and scrubbing of exhaust gases.

Step-by-Step Laboratory Disposal Protocol

This protocol outlines the standard operating procedure for accumulating and disposing of this compound waste in a laboratory setting.

  • Waste Segregation:

    • Action: Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.

    • Causality: Never mix incompatible waste streams.[7] Mixing pyridine derivatives with strong acids or oxidizing agents can lead to vigorous and dangerous reactions.[12][13] Segregation prevents accidental reactions and ensures the waste can be processed correctly by the disposal facility.

  • Container Selection and Labeling:

    • Action: Use only approved, chemically compatible containers with secure, leak-proof screw caps.[14][15] Label the container immediately with a completed hazardous waste tag, including the full chemical name "this compound," concentration, and accumulation start date.[7]

    • Causality: Proper containment is essential to prevent spills and fugitive emissions.[6] Accurate labeling is a legal requirement and provides critical information for EHS personnel and the final disposal facility, ensuring they can handle the material safely.

  • Accumulation and Storage:

    • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[14] The container must be kept within a secondary containment bin to capture any potential leaks.

    • Causality: Storing waste in a designated SAA limits the quantity of hazardous material in the main lab area and centralizes its management. Secondary containment is a crucial safety barrier, preventing a small leak from becoming a major spill.[7]

  • Requesting Disposal:

    • Action: Once the container is 75-80% full or has reached the institutional time limit for accumulation, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[6][15]

    • Causality: Overfilling containers increases the risk of spills and pressure buildup.[15] Adhering to accumulation time limits is a regulatory requirement to prevent laboratories from becoming long-term waste storage facilities.

Managing Contaminated Materials

Proper disposal extends to all materials that have come into contact with this compound.

  • Solid Waste: Items such as contaminated gloves, weigh boats, and absorbent paper should be collected in a clearly labeled, sealed plastic bag or a dedicated solid waste container.[6] This container should be labeled as hazardous waste and disposed of alongside the primary chemical waste.

  • Empty Containers: An "empty" container that held this compound is not safe for regular trash or recycling until properly decontaminated.

    • Protocol: The standard procedure is a "triple rinse."[6][7]

    • Rinse the container three times with a suitable solvent (e.g., water or ethanol, depending on the experimental context).

    • Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. [7] For highly toxic chemicals, all three rinses must be collected.

    • After triple rinsing and air drying, deface or remove the original label and dispose of the container according to institutional guidelines for decontaminated glassware or plastic.[6]

    • Causality: Residual chemical, even in trace amounts, can pose a hazard. Collecting the rinsate ensures that this residue enters the proper hazardous waste stream rather than the public sewer system.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert: Immediately alert personnel in the area.

  • Assess: Evaluate the spill size and determine if you have the training and materials to handle it. For large spills, evacuate and contact EHS or the emergency response team.

  • Contain: If safe to do so, prevent the spill from spreading. Use a spill kit containing an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels to absorb large quantities of flammable substances.

  • Clean Up: Wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, carefully scoop the absorbed material into a designated hazardous waste container.[12][16]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Dispose: Seal and label the container with all spill cleanup materials and request a pickup from EHS.[12]

Visualization: Decision Workflow for Waste Stream Management

The following diagram illustrates the decision-making process for correctly channeling different forms of this compound waste.

G cluster_types Identify Waste Type start Waste Generated Containing This compound liquid Liquid Waste (Pure, solutions, rinsate) start->liquid solid Solid Waste (Contaminated gloves, paper) start->solid container Empty Stock Container start->container spill Spill Debris start->spill proc_liquid Collect in sealed, labeled hazardous liquid waste container. liquid->proc_liquid proc_solid Collect in sealed, labeled hazardous solid waste container. solid->proc_solid proc_container Perform Triple Rinse container->proc_container proc_spill Collect in sealed, labeled hazardous spill debris container. spill->proc_spill saa Store in Secondary Containment in Satellite Accumulation Area (SAA) proc_liquid->saa proc_solid->saa rinsate Collect First Rinsate as Hazardous Liquid Waste proc_container->rinsate Rinsate disposal_container Deface Label & Dispose of Clean Container per Site Policy proc_container->disposal_container Cleaned Container proc_spill->saa rinsate->proc_liquid pickup Request EHS Pickup for Licensed Incineration saa->pickup

Caption: Decision workflow for managing this compound waste.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
  • Google Patents. (2014).
  • Wikipedia. (n.d.). Pyridine.
  • Gajeles, G., et al. (2020).
  • ResearchGate. (2020).
  • Google Patents. (2015).
  • National Center for Biotechnology Information (NCBI). (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]
  • University of Twente Research Information. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream. Reactive & functional polymers. [Link]
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Environmental Health and Safety. [Link]
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. [Link]
  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
  • GOV.UK. (2024). Pyridine: incident management. Public Health England. [Link]
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. [Link]
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  • Nipissing University. (2019).
  • The Good Scents Company. (n.d.). 3-hydroxy-2-methyl pyridine. [Link]
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. [Link]
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  • Google Patents. (2015).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized chemical compounds requires a deep understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3-Methyl-4-hydroxypyridine.

Our approach moves beyond a simple checklist. We will explore the causality behind each PPE recommendation, grounding our protocols in the known hazards of hydroxypyridine derivatives. This ensures that your safety measures are not just compliant, but also intuitive and effective. While specific data for this compound is limited, a conservative safety posture is warranted based on the hazard profile of structurally analogous compounds such as 4-Hydroxypyridine and 3-(Hydroxymethyl)pyridine.

The Foundation of Safety: Hazard Identification

Understanding the intrinsic hazards of a chemical is the critical first step in designing a valid safety protocol. Based on data from similar hydroxypyridine compounds, we must assume this compound presents the following risks.[1]

Hazard ClassificationGHS CodeImplication for Safe Handling
Skin Corrosion/Irritation H315Causes skin irritation. Direct contact can lead to redness, inflammation, or chemical burns.[2][3][4][5]
Serious Eye Damage/Irritation H318 / H319Causes serious eye irritation and potentially irreversible damage.[2][3][4][5][6] The risk of splash or aerosol exposure to the eyes must be rigorously controlled.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation if inhaled as a dust or aerosol.[2][4][6] Operations must be designed to minimize airborne particles.
Acute Oral Toxicity H302Harmful if swallowed.[6][7][8] Ingestion can lead to significant adverse health effects.

These hazards dictate that our primary safety objective is to prevent contact with skin, eyes, and the respiratory system through a multi-layered defense of engineering controls and appropriate PPE.

Core PPE Requirements: Your Non-Negotiable First Line of Defense

For any procedure involving this compound, from simple transfers to complex reactions, the following PPE is mandatory.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical insults. Standard safety glasses are insufficient.

  • Chemical Splash Goggles: Wear safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2][9] Goggles provide a complete seal around the eyes, offering protection from splashes, dust, and aerosols that can bypass the gaps in standard safety glasses.

  • Face Shield: When handling larger quantities (>50g or >100mL) or when there is a significant risk of splashing (e.g., during quenching a reaction, pressure transfers), a full-face shield must be worn in addition to chemical splash goggles.[10][11] This provides a crucial secondary layer of protection for the entire face.

Hand Protection: The Critical Barrier

Gloves are your primary point of contact with the chemical. Their selection and use must be deliberate.

  • Material Selection: Nitrile rubber gloves are a suitable initial choice for incidental contact.[6] However, for prolonged handling or immersion, consult the glove manufacturer's specific chemical resistance charts. The permeation characteristics of different glove materials can vary significantly.[11]

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use.[2][6] Use proper glove removal technique to avoid contaminating your skin.

Protocol: Aseptic Glove Removal
  • With your gloved left hand, pinch the outside of the right-hand glove at the wrist.

  • Peel the glove off, turning it inside-out. The contaminated surface is now contained.

  • Hold the removed glove in your still-gloved left hand.

  • Slide two fingers of your bare right hand under the cuff of the left-hand glove. Be careful not to touch the outer surface.

  • Peel the second glove off, turning it inside-out and enclosing the first glove within it.

  • Dispose of the gloves in the designated hazardous waste container.[2]

  • Immediately wash your hands with soap and water.[2][3][12]

Body Protection
  • Laboratory Coat: A clean, buttoned, knee-length laboratory coat is required to protect your skin and personal clothing from minor spills and contamination.[9]

  • Chemical-Resistant Apron: For procedures with a higher splash potential, wear a chemical-resistant apron over your lab coat.

  • Closed-Toed Shoes: Never work in a laboratory with open-toed shoes. Footwear should be made of a non-porous material to protect from spills.

Operational Risk Assessment: Scaling Your PPE

The level of PPE must correspond to the risk of exposure associated with a specific task. The following workflow provides a logical framework for making these critical decisions.

PPE_Workflow start Start: Assess Task Handling this compound task_type What is the scale and form? start->task_type weighing Weighing Solid (<10g) or Small Transfers task_type->weighing Solid, small scale solution Preparing Solution or Larger Transfers (>10g) task_type->solution Liquid/Solid, large scale reaction Running Reaction (Heated, Pressurized, or Exothermic) task_type->reaction High energy ppe_base Core PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base ppe_splash Enhanced PPE: - Core PPE + Face Shield + Chemical Apron solution->ppe_splash ppe_respiratory Maximum PPE: - Enhanced PPE + Respiratory Protection (Assess Ventilation) reaction->ppe_respiratory engineering_control Is the task performed in a certified chemical fume hood? ppe_base->engineering_control ppe_splash->engineering_control ppe_respiratory->engineering_control final_ppe Proceed with Task engineering_control->final_ppe Yes stop STOP! Re-evaluate Procedure. Consult EHS. engineering_control->stop No hood_yes Yes hood_no No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.